2-Hydroxystearoyl-CoA
Description
Propriétés
Numéro CAS |
38861-93-7 |
|---|---|
Formule moléculaire |
C39H70N7O18P3S |
Poids moléculaire |
1050.0 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27?,28-,31-,32-,33+,37-/m1/s1 |
Clé InChI |
OJQMIXCIJFLULT-WRPLWBMRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC[C@@H](C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Synonymes |
2-hydroxyoctadecanoyl-coenzyme A alpha-hydroxy stearoyl-CoA alpha-hydroxy stearyl-coenzyme A coenzyme A, 2-hydroxyoctadecanoyl- |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 2-Hydroxystearoyl-CoA Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Hydroxystearoyl-CoA metabolic pathway is a critical component of fatty acid alpha-oxidation, a process primarily occurring in the peroxisomes. This pathway is essential for the degradation of 2-hydroxy long-chain fatty acids, which cannot be metabolized through the more common beta-oxidation pathway. The breakdown of these fatty acids is crucial for maintaining lipid homeostasis and cellular health. Dysregulation of this pathway has been implicated in several metabolic disorders, making it a potential target for therapeutic intervention. This guide provides a comprehensive overview of the core aspects of the this compound metabolic pathway, including its enzymatic reactions, quantitative data, detailed experimental protocols, and regulatory mechanisms.
Core Metabolic Pathway
The metabolic degradation of 2-hydroxystearic acid to heptadecanal (B146464) and formyl-CoA involves a sequence of three primary enzymatic reactions. This process is initiated in the cytoplasm and concludes within the peroxisome, with a key cleavage step also occurring in the endoplasmic reticulum.
-
Activation of 2-Hydroxystearic Acid: The pathway begins with the activation of 2-hydroxystearic acid to its coenzyme A (CoA) derivative, this compound. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACS) and requires ATP and CoA.
-
Hydroxylation (Preceding Step): It is important to note that 2-hydroxystearic acid itself is formed from stearic acid via a hydroxylation step at the alpha-carbon. This reaction is catalyzed by fatty acid 2-hydroxylase (FA2H), an enzyme primarily located in the endoplasmic reticulum.
-
Cleavage of this compound: The central step of the pathway is the cleavage of this compound. This reaction is carried out by 2-hydroxyacyl-CoA lyase (HACL), which exists in two isoforms: HACL1, located in the peroxisomes, and HACL2, found in the endoplasmic reticulum.[1] This thiamine (B1217682) pyrophosphate (TPP)-dependent cleavage yields an (n-1) aldehyde, heptadecanal, and a one-carbon unit in the form of formyl-CoA.[2][3]
-
Further Metabolism: Heptadecanal can be further oxidized to heptadecanoic acid, an odd-chain fatty acid, which can then enter the beta-oxidation pathway. Formyl-CoA is rapidly hydrolyzed to formate, which can then be either utilized in one-carbon metabolism or oxidized to carbon dioxide.
The following diagram illustrates the core reactions of the this compound metabolic pathway.
Quantitative Data
Quantitative understanding of the this compound metabolic pathway is crucial for modeling its flux and identifying potential bottlenecks. While specific kinetic data for this compound is limited, data from related long-chain 2-hydroxy fatty acids and the enzymes involved provide valuable insights.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Source |
| HACL1 (Human, recombinant) | 2-Hydroxyphytanoyl-CoA | ~20 | - | - | [2] |
| Actinobacterial HACL | 2-Hydroxyisobutyryl-CoA | ~120 | - | ~1.3 | [4] |
| Rhodospirillales HACL | 2-Hydroxyoctadecanoyl-CoA | - | - | - | [4] |
Table 2: Metabolite Concentrations in Tissues
| Metabolite | Tissue | Condition | Concentration | Source |
| Heptadecanoic Acid (C17:0) | Mouse Liver | HACL1 knockout | Significantly decreased | [1] |
| 2-Hydroxyphytanic Acid | Mouse Liver | HACL1 knockout (phytol diet) | Significantly increased | [1] |
| Odd-chain lipids | Mouse Brain & Stomach | HACL2 knockout | Reduced | [5] |
| 2-Hydroxy lipids | Mouse Brain & Stomach | HACL2 knockout | Increased | [5] |
Note: Direct measurements of this compound are scarce. The data presented reflects the impact of enzyme deficiencies on related metabolites, providing an indirect measure of pathway flux.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound metabolic pathway.
Protocol 1: Isolation of Peroxisomes from Rat Liver
This protocol is adapted from established methods for subcellular fractionation and is essential for studying the peroxisomal components of the pathway.[6][7]
Materials:
-
Fresh or frozen rat liver
-
Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2, 0.1% ethanol)
-
Iodixanol (B1672021) solutions (e.g., OptiPrep™)
-
Potter-Elvehjem homogenizer
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
-
Bradford assay reagents for protein quantification
Procedure:
-
Homogenization: Mince the liver tissue and homogenize in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer with a loose-fitting pestle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 3,000 x g for 10 minutes) to pellet heavy mitochondria.
-
Transfer the supernatant and centrifuge at a high speed (e.g., 25,000 x g for 20 minutes) to obtain a light mitochondrial-peroxisomal (L-P) fraction pellet.
-
-
Density Gradient Centrifugation:
-
Resuspend the L-P fraction pellet in a small volume of homogenization buffer.
-
Layer the resuspended L-P fraction onto a pre-formed iodixanol density gradient (e.g., 15-35%).
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) in an ultracentrifuge.
-
Carefully collect the enriched peroxisomal fraction, which typically bands at a higher density than mitochondria and lysosomes.
-
-
Purity Assessment: Assess the purity of the peroxisomal fraction by performing western blot analysis for marker proteins (e.g., PMP70 for peroxisomes, cytochrome c for mitochondria, and LAMP1 for lysosomes) and enzymatic assays for marker enzymes (e.g., catalase for peroxisomes).
Protocol 2: 2-Hydroxyacyl-CoA Lyase (HACL) Activity Assay
This protocol describes a non-radioactive HPLC-based method for measuring HACL activity by detecting the aldehyde product after derivatization.[8]
Materials:
-
Isolated peroxisomes or recombinant HACL enzyme
-
This compound (substrate)
-
Thiamine pyrophosphate (TPP)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Derivatizing agent (e.g., cyclohexane-1,3-dione in ammonium (B1175870) acetate (B1210297) and acetic acid)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing reaction buffer, TPP, and the enzyme source (peroxisomal fraction or recombinant HACL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, this compound.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging to pellet the protein.
-
-
Derivatization of Heptadecanal:
-
To the supernatant containing the heptadecanal product, add the cyclohexane-1,3-dione derivatizing solution.
-
Heat the mixture (e.g., at 80°C for 60 minutes) to form a fluorescent derivative.
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample onto the C18 HPLC column.
-
Elute the fluorescent derivative using a suitable mobile phase gradient (e.g., methanol/water).
-
Detect the fluorescent product using a fluorescence detector (e.g., excitation at 365 nm and emission at 440 nm).
-
-
Quantification: Quantify the amount of heptadecanal produced by comparing the peak area to a standard curve generated with known concentrations of derivatized heptadecanal.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.[9][10]
Materials:
-
Tissue or cell samples
-
Internal standard (e.g., ¹³C-labeled this compound, if available, or a related odd-chain hydroxyacyl-CoA)
-
Extraction solvent (e.g., acetonitrile (B52724)/methanol/water)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
C18 reverse-phase UPLC/HPLC column
Procedure:
-
Sample Preparation:
-
Homogenize the tissue or lyse the cells in ice-cold extraction solvent containing the internal standard.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
LC Separation:
-
Inject the sample extract onto the C18 column.
-
Separate the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
Perform mass spectrometric analysis in positive or negative ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect the transition from the precursor ion of this compound to a specific product ion, and a similar transition for the internal standard.
-
-
Quantification: Calculate the concentration of this compound in the sample by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a standard curve.
Regulation of the Pathway
The this compound metabolic pathway is intricately regulated, primarily at the transcriptional level, to adapt to the changing metabolic needs of the cell.
Transcriptional Regulation by PPARα
The peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor and transcription factor that governs the expression of genes involved in lipid metabolism, including those in the alpha-oxidation pathway.[6][7]
-
Activation: PPARα is activated by a variety of ligands, including fatty acids and their derivatives. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR).
-
Gene Induction: The PPARα/RXR heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes encoding enzymes of the alpha-oxidation pathway, such as FA2H and potentially HACL1.[11][12]
The following diagram illustrates the transcriptional regulation of the this compound metabolic pathway by PPARα.
Clinical Relevance and Drug Development
Defects in the alpha-oxidation pathway can lead to the accumulation of 2-hydroxy fatty acids and branched-chain fatty acids, resulting in various metabolic disorders.
-
Refsum Disease: This rare autosomal recessive disorder is caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), leading to the accumulation of phytanic acid. While not directly a defect in this compound metabolism, it highlights the importance of the alpha-oxidation pathway.
-
HACL1 Deficiency: Studies in HACL1 knockout mice have shown that while they do not exhibit a severe phenotype under normal conditions, a diet high in phytol (B49457) (a precursor to phytanic acid) leads to the accumulation of phytanic acid and 2-hydroxyphytanic acid, particularly in the liver.[1][5] This suggests that HACL1 deficiency in humans could lead to a Refsum-like disorder.[5]
-
Cancer: 2-hydroxy fatty acids have been shown to affect membrane structure and fluidity, which can impact cellular signaling pathways.[13] Synthetic 2-hydroxy fatty acids have demonstrated anti-tumor properties, suggesting that modulation of this pathway could be a therapeutic strategy in oncology.[14]
Drug Development: The enzymes of the this compound metabolic pathway represent potential targets for drug development.
-
Inhibitors: Inhibitors of HACL1 or HACL2 could be explored for conditions where the production of odd-chain fatty acids from 2-hydroxy fatty acids is detrimental.
-
Activators: Conversely, activators of this pathway could be beneficial in disorders characterized by the accumulation of 2-hydroxy fatty acids. The development of small molecule activators of PPARα is an established therapeutic strategy for dyslipidemia and could also enhance the flux through the alpha-oxidation pathway.[15]
Conclusion
The this compound metabolic pathway is a specialized and essential route for the degradation of 2-hydroxy long-chain fatty acids. A thorough understanding of its enzymes, regulation, and quantitative aspects is critical for elucidating its role in health and disease. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working to further unravel the complexities of this pathway and explore its therapeutic potential. Further research is warranted to obtain more specific quantitative data for the enzymes acting on this compound and to fully delineate the regulatory networks that control its activity.
References
- 1. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wikicrow.ai [wikicrow.ai]
- 4. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice. Evidence for a second non-HACL1-related lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - UCL Discovery [discovery.ucl.ac.uk]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Hydroxystearic acid | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Peroxisomal Alpha-Oxidation of 2-Hydroxystearoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomal alpha-oxidation is a critical metabolic pathway for the degradation of certain fatty acids that cannot be processed by the more common beta-oxidation pathway due to a methyl group at the β-carbon. While the alpha-oxidation of the branched-chain fatty acid phytanic acid is well-documented, this guide focuses on the peroxisomal alpha-oxidation of straight-chain 2-hydroxy fatty acids, with a specific emphasis on the role and metabolism of 2-Hydroxystearoyl-CoA . This document provides a comprehensive overview of the biochemical pathway, enzymatic reactions, quantitative data, and detailed experimental protocols relevant to the study of this process.
The Core Function of this compound in Peroxisomal Alpha-Oxidation
This compound is an intermediate in the peroxisomal alpha-oxidation of 2-hydroxystearic acid, a long-chain 2-hydroxy fatty acid. Unlike the alpha-oxidation of phytanic acid which starts with the fatty acid itself, the degradation of straight-chain 2-hydroxy fatty acids begins with the 2-hydroxylated form. The entire process is believed to occur within the peroxisomes[1].
The primary function of the alpha-oxidation of this compound is to shorten the fatty acid chain by one carbon atom, producing heptadecanoyl-CoA (a C17:0 fatty acyl-CoA) and formyl-CoA. This allows the resulting odd-chain fatty acid to be further metabolized. The key enzyme in this process is 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme[2].
The overall pathway for the peroxisomal alpha-oxidation of 2-hydroxystearic acid can be summarized in the following steps:
-
Activation: 2-hydroxystearic acid is activated to this compound.
-
Cleavage: this compound is cleaved by HACL1 into heptadecanal (B146464) and formyl-CoA.
-
Oxidation: Heptadecanal is oxidized to heptadecanoic acid by an aldehyde dehydrogenase.
-
Activation: Heptadecanoic acid is then activated to heptadecanoyl-CoA, which can enter further metabolic pathways.
Enzymology of the Pathway
The catabolism of this compound involves a series of enzymatic reactions localized within the peroxisome.
Acyl-CoA Synthetase
The initial activation of 2-hydroxystearic acid to its CoA ester is a prerequisite for its entry into the alpha-oxidation pathway. This reaction is catalyzed by a peroxisomal acyl-CoA synthetase.
2-Hydroxyacyl-CoA Lyase 1 (HACL1)
This is the pivotal enzyme in the degradation of this compound. HACL1, formerly known as 2-hydroxyphytanoyl-CoA lyase, is a TPP-dependent enzyme that catalyzes the cleavage of the C1-C2 bond of 2-hydroxyacyl-CoAs[2]. In the case of this compound, the reaction is as follows:
This compound → Heptadecanal + Formyl-CoA
HACL1 is also responsible for the cleavage of 2-hydroxyphytanoyl-CoA during the alpha-oxidation of phytanic acid[3]. Studies have shown that recombinant human HACL1 can effectively cleave 2-hydroxyoctadecanoyl-CoA, a close analog of this compound, into heptadecanal and formyl-CoA[4].
Aldehyde Dehydrogenase (ALDH)
The heptadecanal produced from the cleavage of this compound is subsequently oxidized to heptadecanoic acid. This reaction is catalyzed by a peroxisomal aldehyde dehydrogenase[1]. The specific identity of the peroxisomal ALDH responsible for this step is not definitively established, though ALDH3A2 has been suggested as a candidate[5].
Formyl-CoA Hydrolase
Formyl-CoA, the other product of the HACL1 reaction, is rapidly hydrolyzed to formate[1][6]. This reaction may occur non-enzymatically or be catalyzed by a yet-to-be-identified formyl-CoA hydrolase[5]. The resulting formate (B1220265) can then be exported from the peroxisome and enter one-carbon metabolism in the cytosol[5].
Quantitative Data
Quantitative data on the peroxisomal alpha-oxidation of this compound is limited. However, data from related pathways and substrates provide valuable insights.
| Parameter | Value | Substrate/Enzyme | Organism/System | Reference |
| Phytanic Acid Oxidation Rate | 37.1 ± 2.65 pmol/h/mg protein | [1-14C]phytanic acid | Peroxisomes from control human fibroblasts | [7] |
| Phytanoyl-CoA Ligase Activity | 9.86 ± 0.09 nmol/h/mg protein | Phytanic acid | Peroxisomes from control human fibroblasts | [7] |
| 2-Hydroxyphytanic Acid in Plasma | < 0.2 µmol/L | - | Healthy individuals | [8] |
| Bacterial 2-Hydroxyacyl-CoA Lyase Kinetics | Km: ~120 µM, kcat: ~1.3 s-1 | 2-hydroxyisobutyryl-CoA | Actinobacterial HACL | [9] |
Signaling Pathways and Logical Relationships
The peroxisomal alpha-oxidation of this compound is a catabolic pathway. Below are diagrams illustrating the core pathway and the experimental workflow for its investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of peroxisomal alpha-oxidation.
Isolation of Peroxisomes from Rat Liver
This protocol is adapted from established methods for subcellular fractionation.
Materials:
-
Homogenization buffer: 0.25 M sucrose, 1 mM EDTA, 0.1% (v/v) ethanol, pH 7.4.
-
Density gradient medium: OptiPrep™ or Nycodenz®.
-
Potter-Elvehjem homogenizer.
-
Refrigerated centrifuge and ultracentrifuge.
Procedure:
-
Perfuse rat liver with ice-cold homogenization buffer to remove blood.
-
Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 25,000 x g for 20 min) to obtain a pellet containing mitochondria and peroxisomes (light mitochondrial fraction).
-
Resuspend the pellet in homogenization buffer and layer it onto a pre-formed density gradient (e.g., 15-40% OptiPrep™ or Nycodenz®).
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).
-
Carefully collect the peroxisomal fraction, which will be located at a higher density than the mitochondrial fraction.
-
Assess the purity of the peroxisomal fraction by measuring marker enzyme activities (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).
Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity
This assay measures the production of formyl-CoA from this compound.
Materials:
-
Assay buffer: 50 mM potassium phosphate, pH 7.4.
-
This compound (substrate).
-
Thiamine pyrophosphate (TPP) and MgCl2.
-
Reagents for formyl-CoA detection (e.g., coupling to a dehydrogenase reaction and measuring NADH production spectrophotometrically).
Procedure:
-
Prepare a reaction mixture containing assay buffer, TPP, and MgCl2.
-
Add the isolated peroxisomal fraction or purified HACL1 enzyme.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Measure the amount of formyl-CoA produced. This can be done by converting formyl-CoA to formate and then using a formate dehydrogenase-based assay to measure the production of NADH at 340 nm.
Assay for Aldehyde Dehydrogenase (ALDH) Activity
This assay measures the oxidation of heptadecanal to heptadecanoic acid.
Materials:
-
Assay buffer: 50 mM potassium phosphate, pH 7.4.
-
Heptadecanal (substrate).
-
NAD+.
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing assay buffer and NAD+.
-
Add the peroxisomal fraction.
-
Initiate the reaction by adding heptadecanal.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation.
GC-MS Analysis of Alpha-Oxidation Products
This method is used to identify and quantify the fatty acid products of alpha-oxidation.
Materials:
-
Internal standards (e.g., deuterated fatty acids).
-
Reagents for fatty acid extraction and derivatization (e.g., hexane, methanol, BF3-methanol or BSTFA).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Perform the in vitro alpha-oxidation assay as described above.
-
Stop the reaction and add internal standards.
-
Extract the lipids using a suitable solvent system (e.g., hexane/isopropanol).
-
Derivatize the fatty acids to their methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters to increase their volatility.
-
Inject the derivatized sample into the GC-MS.
-
Separate the fatty acid derivatives by gas chromatography based on their retention times.
-
Identify the products (e.g., heptadecanoic acid) based on their mass spectra.
-
Quantify the products by comparing their peak areas to those of the internal standards.
Conclusion
This compound is a key intermediate in the peroxisomal alpha-oxidation of straight-chain 2-hydroxy fatty acids. Its degradation, primarily catalyzed by HACL1, leads to the production of an odd-chain fatty acid and formyl-CoA, thereby integrating these molecules into cellular metabolism. The experimental protocols outlined in this guide provide a framework for researchers to investigate this important pathway, which has implications for understanding lipid metabolism and related disorders. Further research is needed to fully elucidate the kinetic properties of the enzymes involved and the regulatory mechanisms governing this pathway.
References
- 1. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Production of formyl-CoA during peroxisomal alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of 2-Hydroxystearoyl-CoA from Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the enzymatic conversion of stearic acid into 2-hydroxystearoyl-CoA, a critical precursor for the synthesis of 2-hydroxylated sphingolipids. These specialized lipids play crucial roles in various biological processes, particularly in the nervous system and the epidermis.
Introduction to 2-Hydroxy Fatty Acids
2-Hydroxy fatty acids (hFAs) are a unique class of fatty acids characterized by a hydroxyl group at the C-2 (alpha) position. They are integral components of a specific subset of sphingolipids, which are ubiquitous eukaryotic membrane lipids.[1][2] The presence of the 2-hydroxyl group alters the physical properties of the lipid, influencing membrane structure and cell signaling. In mammals, these 2-hydroxysphingolipids are particularly abundant in the myelin sheath of the nervous system and in the skin, where they are essential for maintaining the permeability barrier.[1][2][3][4] The biosynthesis of these critical lipids begins with the 2-hydroxylation of a long-chain fatty acid, such as stearic acid.
The Core Biosynthetic Pathway
The conversion of stearic acid to this compound is a multi-step process primarily occurring at the endoplasmic reticulum. The key enzyme orchestrating the initial and rate-limiting step is Fatty Acid 2-Hydroxylase (FA2H).
The Role of Fatty Acid 2-Hydroxylase (FA2H)
The human FA2H gene encodes the enzyme Fatty Acid 2-Hydroxylase, which catalyzes the introduction of a hydroxyl group onto the second carbon of fatty acids.[3][5] This enzyme is an NAD(P)H-dependent monooxygenase.[6][7] The FA2H protein contains a cytochrome b5 domain at its N-terminus and a conserved iron-binding histidine motif, which are characteristic of membrane-bound desaturases and hydroxylases.[3] The reaction is dependent on NADPH and requires NADPH:cytochrome P-450 reductase to transfer electrons.[3]
A crucial feature of FA2H is its stereospecificity; it exclusively produces the (R)-enantiomer of the 2-hydroxy fatty acid.[6][7] This stereochemical precision is vital for the proper formation and function of downstream sphingolipids.
Activation and Incorporation into Sphingolipids
Following hydroxylation, the resulting 2-hydroxystearic acid must be activated to its CoA thioester, this compound. This activation is presumably catalyzed by an acyl-CoA synthetase.[1] Once activated, the 2-hydroxyacyl-CoA serves as a substrate for ceramide synthases (CerS).[1][5] These enzymes transfer the 2-hydroxy acyl group to a sphingoid base (like dihydrosphingosine) to form 2-hydroxy dihydroceramide. This molecule is then desaturated to produce 2-hydroxy ceramide, the foundational block for more complex 2-hydroxylated sphingolipids, such as galactosylceramides and sulfatides, which are vital components of myelin.[1][3]
Pathway Visualization
The following diagram illustrates the biosynthetic conversion of stearic acid and its subsequent incorporation into a ceramide backbone.
Data Presentation
Quantitative data on the specific kinetics of human FA2H with stearic acid as a substrate is limited in readily available literature. However, functional assays demonstrate the enzyme's efficacy.
Table 1: Characteristics of Human Fatty Acid 2-Hydroxylase (FA2H)
| Property | Description | References |
| Gene | FA2H | [3][5] |
| Location | Chromosome 16q23.1 | [5] |
| Protein | Fatty Acid 2-Hydroxylase | [3][5] |
| Cellular Locus | Endoplasmic Reticulum Membrane | [5][8] |
| Function | Catalyzes the 2-hydroxylation of fatty acids. | [1][5] |
| Cofactors | NADPH | [3][6] |
| Key Domains | N-terminal cytochrome b5 domain, iron-binding histidine motif. | [3] |
| Stereospecificity | Produces (R)-2-hydroxy fatty acids. | [6][7] |
| Associated Diseases | Fatty acid hydroxylase-associated neurodegeneration (FAHN), Spastic paraplegia 35 (SPG35). | [4][9] |
Table 2: Example Quantitative Data from Functional Assays
This table summarizes the observed increase in 2-hydroxy fatty acids and 2-hydroxyceramides in COS7 cells engineered to express human FA2H, demonstrating the enzyme's activity.
| Metabolite | Fold Increase (FA2H-expressing vs. Control) | Reference |
| 2-Hydroxyceramides (C16, C18, C24, C24:1) | 3 to 20-fold | [3] |
| 2-Hydroxy Fatty Acids | 3 to 20-fold | [3] |
Experimental Protocols
This section provides a generalized protocol for measuring FA2H activity in vitro, based on methodologies described in the literature.[3][10]
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This assay measures the conversion of a fatty acid substrate to its 2-hydroxylated product using microsomal fractions from cells overexpressing the FA2H enzyme.
I. Materials and Reagents:
-
Cells: COS7 or other suitable cells transfected with a vector expressing human FA2H.
-
Substrate: Stearic acid (or other long-chain fatty acid).
-
Microsome Isolation Buffer: (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Reaction Buffer: (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH Regeneration System:
-
NADP+
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
-
Cofactors: NADPH.
-
Standards: Authentic (R)-2-hydroxystearic acid.
-
Extraction Solvents: Chloroform, Methanol.
-
Derivatization Agent: (e.g., BSTFA for GC-MS analysis).
II. Protocol:
-
Microsome Preparation: a. Culture and harvest COS7 cells expressing human FA2H. b. Homogenize cells in ice-cold isolation buffer using a Dounce homogenizer. c. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. e. The resulting pellet contains the microsomal fraction. Resuspend the pellet in reaction buffer and determine the protein concentration (e.g., using a BCA assay).
-
Enzymatic Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing:
- 50-100 µg of microsomal protein.
- Reaction Buffer.
- NADPH regeneration system OR a final concentration of ~1 mM NADPH.
- Substrate (e.g., 50 µM stearic acid). b. Prepare a negative control reaction without the microsomal fraction or without NADPH. c. Incubate the reaction mixtures at 37°C for 30-60 minutes with gentle shaking.
-
Lipid Extraction and Analysis: a. Stop the reaction by adding a 2:1 mixture of chloroform:methanol. b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen. e. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the fatty acids (e.g., convert to methyl esters or trimethylsilyl (B98337) ethers). f. Reconstitute the sample in a suitable solvent and analyze by GC-MS, monitoring for the mass fragments corresponding to the derivatized 2-hydroxystearic acid. g. Quantify the product by comparing its peak area to a standard curve generated with the authentic 2-hydroxystearic acid standard.
Experimental Workflow Diagram
Conclusion
The biosynthesis of this compound from stearic acid is a fundamental and stereospecific process catalyzed by the enzyme FA2H. This pathway is the gateway for the production of 2-hydroxylated sphingolipids, which are indispensable for the structural integrity and function of critical tissues such as the nervous system's myelin sheath and the epidermal barrier.[1][2] Disruptions in this pathway due to mutations in the FA2H gene lead to severe neurodegenerative disorders, underscoring its importance in human health.[4] A thorough understanding of this biosynthetic route, its key enzymes, and the associated methodologies is therefore essential for researchers in lipid biology and professionals involved in the development of therapies for related metabolic and neurological diseases.
References
- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FA2H - Wikipedia [en.wikipedia.org]
- 6. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. FA2H fatty acid 2-hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Central Role of 2-Hydroxyacyl-CoA Lyase (HACL1) in 2-Hydroxystearoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyacyl-CoA lyase 1 (HACL1) is a key peroxisomal enzyme that plays a critical role in the alpha-oxidation of 2-hydroxy long-chain fatty acids. This technical guide provides an in-depth overview of the function of HACL1 in the metabolism of 2-hydroxystearoyl-CoA, a C18 saturated fatty acid with a hydroxyl group at the alpha-position. Understanding the intricacies of this metabolic pathway is crucial for researchers investigating lipid metabolism, peroxisomal disorders, and for professionals in drug development targeting related enzymatic pathways.
Core Function and Metabolic Pathway
HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the cleavage of the carbon-carbon bond between the C1 and C2 positions of 2-hydroxyacyl-CoA molecules.[1][2] This reaction is a pivotal step in the alpha-oxidation pathway, which is necessary for the degradation of fatty acids that cannot be processed by the more common beta-oxidation pathway due to modifications on the fatty acyl chain.[3]
In the context of this compound metabolism, HACL1 facilitates its breakdown into two products: an (n-1) aldehyde, which in this case is heptadecanal (B146464) (a C17 aldehyde), and formyl-CoA.[4] The overall metabolic sequence involving this compound is as follows:
-
Activation: Stearic acid is first hydroxylated to form 2-hydroxystearic acid, which is then activated to its CoA ester, this compound.
-
Cleavage by HACL1: Peroxisomal HACL1 cleaves this compound into heptadecanal and formyl-CoA.[4]
-
Further Metabolism: Heptadecanal can be further oxidized to heptadecanoic acid (a C17 odd-chain fatty acid) by an aldehyde dehydrogenase.[5] Formyl-CoA is rapidly hydrolyzed to formate (B1220265) and subsequently metabolized.
This pathway is not only crucial for the breakdown of dietary 2-hydroxy fatty acids but also for the degradation of endogenous 2-hydroxy fatty acids derived from other metabolic processes.
Quantitative Data on HACL1 Activity
While extensive kinetic data for HACL1 with this compound as a substrate is limited in publicly available literature, studies on related long-chain 2-hydroxyacyl-CoAs provide valuable insights. The activity of HACL1 is dependent on the presence of its cofactor, thiamine pyrophosphate (TPP), and Mg2+.[1]
| Substrate | Enzyme Source | Apparent Km (µM) | Apparent Vmax | Reference |
| 2-Hydroxyisobutyryl-CoA | Actinobacterial HACL | ~120 | 1.3 s-1 (kcat) | [6] |
Note: The provided kinetic data is for a bacterial HACL with a short-chain substrate and should be considered as a reference point. Further research is required to determine the precise kinetic parameters of human HACL1 with this compound.
Experimental Protocols
HPLC-Based Assay for HACL1 Activity
This method relies on the detection of the aldehyde product (heptadecanal) after derivatization to a fluorescent compound.[3][7]
Materials:
-
Recombinant human HACL1 or tissue/cell homogenate
-
This compound (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl2 (0.8 mM)
-
Thiamine pyrophosphate (TPP) (20 µM)
-
Bovine serum albumin (BSA) (6.6 µM)
-
Internal standard (e.g., Tridecanal)
-
Cyclohexane-1,3-dione (CHD) derivatizing agent
-
Ammonium (B1175870) acetate
-
Acetic acid
-
Reversed-phase HPLC system with a fluorescence detector
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, TPP, and BSA.
-
Add the enzyme source (recombinant HACL1 or homogenate).
-
Initiate the reaction by adding the substrate, this compound (e.g., to a final concentration of 40 µM).
-
Incubate at 37°C for a defined period (e.g., 5-60 minutes, depending on enzyme activity).
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Add the internal standard.
-
-
Derivatization of Aldehyde Product:
-
To the reaction mixture, add the derivatizing solution containing cyclohexane-1,3-dione, ammonium acetate, and acetic acid.
-
Heat the mixture to facilitate the Hantzsch reaction, which forms a fluorescent derivative of the aldehyde.
-
-
HPLC Analysis:
-
Inject the derivatized sample into a reversed-phase HPLC system.
-
Separate the fluorescent derivatives using a suitable gradient of methanol and water.
-
Detect the derivatives using a fluorescence detector (e.g., excitation at 390 nm and emission at 460 nm).
-
Quantify the heptadecanal derivative peak area relative to the internal standard.
-
Spectrophotometric Coupled Enzyme Assay (Conceptual)
This assay measures the production of NADH, which is proportional to the amount of heptadecanal produced by HACL1. The heptadecanal is oxidized by a coupled enzyme, aldehyde dehydrogenase (ALDH), which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.
Materials:
-
Recombinant human HACL1 or tissue/cell homogenate
-
This compound (substrate)
-
Tris-HCl buffer (pH ~7.4-8.0)
-
MgCl2
-
Thiamine pyrophosphate (TPP)
-
NAD+
-
Aldehyde dehydrogenase (a broad-specificity enzyme is preferred)
-
Spectrophotometer capable of reading at 340 nm
Procedure (Conceptual):
-
Reaction Setup: In a cuvette, combine the Tris-HCl buffer, MgCl2, TPP, NAD+, and aldehyde dehydrogenase.
-
Background Reading: Measure the baseline absorbance at 340 nm.
-
Enzyme Addition: Add the HACL1 enzyme source to the cuvette.
-
Reaction Initiation: Start the reaction by adding the substrate, this compound.
-
Monitoring: Continuously monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the HACL1 activity.
Note: This is a conceptual protocol. Optimization of buffer pH, enzyme concentrations (both HACL1 and ALDH), and substrate concentrations is necessary to ensure that the HACL1 reaction is the rate-limiting step.[8] It is also crucial to run appropriate controls, such as reactions without HACL1 or without the substrate, to account for any background reactions.[9]
Regulation of HACL1 and Signaling Pathways
The expression and activity of enzymes involved in peroxisomal fatty acid oxidation are regulated by various factors, with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) playing a central role.[10][11]
PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids or synthetic agonists (e.g., fibrates), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[12][13]
While direct regulation of the HACL1 gene by PPARα through a confirmed PPRE is still under investigation, the coordinated upregulation of peroxisomal enzymes by PPARα suggests that HACL1 is likely part of this regulatory network.[10] For instance, in Hacl1-deficient mice, there is an upregulation of proteins involved in PPAR signaling, indicating a compensatory response.[10]
Conclusion
2-Hydroxyacyl-CoA lyase 1 is a crucial enzyme in the peroxisomal alpha-oxidation of this compound and other long-chain 2-hydroxy fatty acids. Its TPP-dependent cleavage reaction is a key step in the degradation of these lipids. While further research is needed to fully elucidate its kinetic properties and the direct regulatory mechanisms governing its expression, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this area. The development of robust assays and a deeper understanding of its regulation will be instrumental in advancing our knowledge of lipid metabolism and related disorders.
References
- 1. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 10. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional regulation of hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a Gene Sharing a Promoter and Peroxisome Proliferator-Response Elements With Acyl-CoA Oxidase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a peroxisome proliferator-responsive element upstream of the human peroxisomal fatty acyl coenzyme A oxidase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxystearoyl-CoA: A Key Intermediate in Peroxisomal Alpha-Oxidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxystearoyl-CoA is a critical intermediate in the alpha-oxidation of straight-chain fatty acids, a metabolic pathway essential for the degradation of fatty acids that cannot be processed by the canonical beta-oxidation pathway. This guide provides a comprehensive overview of the synthesis, degradation, and physiological significance of this compound. It details the enzymatic reactions, subcellular localization, and key regulatory players involved in its metabolism. Furthermore, this document outlines detailed experimental protocols for the analysis of relevant enzymes and metabolites and presents quantitative data to support a deeper understanding of this pathway's contribution to cellular lipid homeostasis, particularly in the generation of odd-chain fatty acids.
Introduction to Alpha-Oxidation
While the majority of fatty acid catabolism occurs via beta-oxidation in the mitochondria, certain fatty acids, such as those with a methyl group at the β-carbon (e.g., phytanic acid) or 2-hydroxy fatty acids, require an alternative pathway known as alpha-oxidation.[1] This process, which occurs primarily in the peroxisomes, removes a single carbon atom from the carboxyl end of the fatty acid.[2][3]
2-Hydroxystearic acid, a C18 saturated fatty acid with a hydroxyl group at the alpha-position (C2), and its activated form, this compound, are central to the alpha-oxidation of straight-chain fatty acids. This pathway is not only a catabolic route but also a significant source of odd-chain fatty acids, which have diverse physiological roles.[1] This guide focuses on the complete metabolic lifecycle of this compound, from its formation to its cleavage, providing the technical detail required for advanced research and development.
The Metabolic Pathway of this compound
The conversion of stearic acid to the odd-chain heptadecanoic acid involves a multi-step, multi-organelle pathway. The core intermediate, this compound, is synthesized and subsequently degraded through a series of enzymatic reactions detailed below.
References
An In-depth Technical Guide to the Discovery and Characterization of 2-Hydroxystearoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxystearoyl-CoA is a critical intermediate in the biosynthesis of 2-hydroxylated sphingolipids, a class of lipids vital for the structural integrity and function of various tissues, most notably the myelin sheath of the nervous system and the epidermal barrier of the skin.[1][2][3] The discovery of this molecule and its biosynthetic pathway has illuminated the pathophysiology of several neurological disorders and opened new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of this compound, with a focus on the enzymatic processes, analytical methodologies, and cellular signaling pathways associated with this important metabolite.
Discovery and Biosynthesis
The existence of 2-hydroxy fatty acids as components of sphingolipids has been known for decades, with their high abundance in the brain being a subject of significant interest.[4] However, the precise enzymatic machinery responsible for their formation remained elusive for some time. The discovery of the Fatty Acid 2-Hydroxylase (FA2H) gene provided the crucial link.[4]
FA2H is an iron-containing, NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[1][4] It catalyzes the stereospecific hydroxylation of fatty acids at the C-2 position, producing the (R)-enantiomer.[5] The primary substrates for FA2H are long-chain and very-long-chain fatty acids. While the enzyme can act on free fatty acids, the prevailing model suggests that it hydroxylates fatty acids destined for incorporation into ceramides (B1148491).
The biosynthesis of this compound follows a canonical pathway:
-
Activation of Stearic Acid: Stearic acid is first activated to its CoA thioester, Stearoyl-CoA, by an acyl-CoA synthetase.
-
Hydroxylation: Stearoyl-CoA is then hydroxylated by FA2H to form this compound.
-
Incorporation into Ceramide: this compound serves as a substrate for ceramide synthases (CerS), which transfer the 2-hydroxystearoyl group to a sphingoid base (e.g., sphinganine) to form 2-hydroxydihydroceramide.[6]
-
Formation of Complex Sphingolipids: This 2-hydroxylated ceramide precursor is then further metabolized to form a variety of complex sphingolipids, including 2-hydroxygalactosylceramide (a major component of myelin) and 2-hydroxysphingomyelin.[6][7]
Quantitative Data
The following tables summarize key quantitative data related to FA2H and 2-hydroxylated sphingolipids.
Table 1: Kinetic Properties of Fatty Acid 2-Hydroxylase (FA2H)
| Substrate | Km | Vmax | Source Organism/System | Reference |
| Tetracosanoic Acid (C24:0) | <0.18 µM | Not Reported | Human (recombinant) | [5] |
| Stearoyl-CoA (C18:0) | Not Reported | Not Reported | - | - |
Table 2: Relative Abundance of 2-Hydroxylated Sphingolipids in Different Cell Types
| Cell Type | 2-Hydroxylated Sphingolipid | Relative Abundance (% of total for that lipid class) | Reference |
| Skin Keratinocytes | 2-Hydroxyceramides | >50% | [6] |
| Intestinal Epithelial Cells | 2-Hydroxyceramides | >50% | [6] |
| Human Fibroblasts (Patient with FA2H mutation) | 2-Hydroxysphingomyelin (C16 & C18) | ~50% of control | [7] |
| Human Lymphocytes (Patient with FA2H mutation) | 2-Hydroxysphingomyelin | Normal levels | [7] |
| Human Erythrocytes (Patient with FA2H mutation) | 2-Hydroxysphingomyelin | Significantly lower than control | [7] |
Biological Role and Clinical Significance
The primary role of this compound is to serve as a precursor for 2-hydroxylated sphingolipids, which have distinct structural and signaling functions.
-
Structural Integrity of Myelin: 2-hydroxygalactosylceramides are crucial for the stability and proper functioning of the myelin sheath that insulates nerve fibers. The hydroxyl group is thought to participate in a dense network of hydrogen bonds, contributing to the tight packing and stability of the myelin membrane.[7]
-
Epidermal Barrier Function: In the skin, 2-hydroxyceramides are essential components of the stratum corneum, where they contribute to the formation of the water-permeable barrier that protects the body from dehydration and external insults.[1]
-
Cell Signaling: Emerging evidence suggests that 2-hydroxylated ceramides are not merely structural molecules but also active participants in cell signaling pathways, particularly in the induction of apoptosis.[8][9][10]
Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN):
Mutations in the FA2H gene that lead to a loss or reduction of enzyme activity are the cause of a rare, autosomal recessive neurodegenerative disorder known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), also referred to as SPG35.[1] This disorder is characterized by progressive spastic paraplegia, dystonia, ataxia, and cognitive decline. The pathology is linked to the destabilization of myelin due to the deficiency of 2-hydroxylated galactosylceramides.
Experimental Protocols
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This protocol is adapted from established methods for measuring FA2H activity in cell or tissue extracts.[11]
Materials:
-
Microsomal fraction from cells or tissue homogenate
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Purified NADPH:cytochrome P-450 reductase
-
[14C]-Stearoyl-CoA or a deuterated fatty acid substrate (e.g., [D3]-stearic acid)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)
-
Solvents for extraction (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter or Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, NADPH regeneration system, NADPH:cytochrome P-450 reductase, and the radiolabeled or deuterated fatty acid substrate in the reaction buffer.
-
Initiate Reaction: Start the reaction by adding the substrate and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a solution of chloroform:methanol (2:1, v/v).
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Analysis:
-
TLC (for radiolabeled substrate): Spot the extracted lipids onto a TLC plate and develop using an appropriate solvent system to separate the substrate (stearic acid) from the product (2-hydroxystearic acid). Visualize the spots by autoradiography and quantify the radioactivity in each spot using a scintillation counter.
-
GC-MS (for deuterated substrate): Evaporate the solvent from the extracted lipids and derivatize the fatty acids (e.g., to their methyl esters and trimethylsilyl (B98337) ethers). Analyze the derivatives by GC-MS to separate and quantify the deuterated substrate and the 2-hydroxylated product.
-
Quantification of this compound by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific quantification of this compound from biological samples.[12][13][14]
Materials:
-
Tissue or cell sample
-
Homogenization buffer (e.g., potassium phosphate buffer)
-
Internal standard (e.g., [13C18]-Stearoyl-CoA or another odd-chain acyl-CoA)
-
Extraction solvent (e.g., acetonitrile, isopropanol)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a reverse-phase column (e.g., C18)
Procedure:
-
Sample Homogenization: Homogenize the tissue or cell pellet in ice-cold buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.
-
Extraction: Extract the acyl-CoAs by adding the organic solvent, followed by centrifugation to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the acyl-CoAs with an appropriate solvent.
-
LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis. Inject the sample onto the LC system for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions for this compound and the internal standard.
-
Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Visualizations: Pathways and Workflows
Caption: Biosynthesis of 2-Hydroxylated Sphingolipids.
Caption: 2-Hydroxyceramide-Mediated Apoptosis Signaling.
Caption: Experimental Workflow for Acyl-CoA Analysis.
Future Directions
The discovery of this compound and the elucidation of its role in health and disease have paved the way for exciting new research avenues. Key areas for future investigation include:
-
Therapeutic Targeting of FA2H: Developing small molecule modulators of FA2H activity could offer therapeutic potential for FAHN and other diseases associated with dysregulated 2-hydroxylated sphingolipid metabolism.
-
Elucidating Downstream Signaling: Further research is needed to fully characterize the signaling pathways initiated by 2-hydroxylated ceramides and to identify their specific protein targets.
-
Role in Other Tissues: The function of 2-hydroxylated sphingolipids in tissues outside of the nervous system and skin remains largely unexplored.
-
Development of Biomarkers: Measuring the levels of this compound and other 2-hydroxylated lipids in accessible biological fluids could provide valuable biomarkers for diagnosing and monitoring FAHN and other related disorders.
References
- 1. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Enzymatic Conversion of 2-Hydroxystearic Acid to 2-Hydroxystearoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxylated fatty acids are critical components of various lipids, particularly sphingolipids, which are abundant in the nervous system and skin. The activation of these fatty acids through their conversion to acyl-CoA thioesters is a crucial step for their incorporation into complex lipids and for their participation in various metabolic pathways. This technical guide provides a comprehensive overview of the enzymatic conversion of 2-hydroxystearic acid to 2-Hydroxystearoyl-CoA, including the enzymes involved, metabolic significance, and detailed experimental protocols.
Enzymology of 2-Hydroxystearic Acid Activation
The conversion of 2-hydroxystearic acid to its corresponding CoA ester, this compound, is catalyzed by a class of enzymes known as long-chain acyl-CoA synthetases (LACS) or fatty acid transport proteins (FATP) , which also possess acyl-CoA synthetase activity. These enzymes are part of the larger acyl-CoA synthetase (ACS) family.
The reaction proceeds in a two-step mechanism:
-
Adenylation: The carboxylate group of 2-hydroxystearic acid attacks the α-phosphate of ATP to form a 2-hydroxystearoyl-AMP intermediate and pyrophosphate (PPi).
-
Thioesterification: Coenzyme A (CoA) then attacks the acyl-adenylate intermediate, forming the this compound thioester and releasing AMP.
While a specific LACS or FATP isoform with a high substrate specificity for 2-hydroxystearic acid has not been definitively characterized in the literature, several lines of evidence point to their involvement:
-
Broad Substrate Specificity: LACS and FATP enzymes are known to have broad substrate specificity, acting on a variety of long-chain and very-long-chain fatty acids.
-
Tissue Distribution: Isoforms of these enzymes are highly expressed in tissues rich in 2-hydroxy fatty acids, such as the brain (e.g., ACSL6) and skin (e.g., FATP4).
-
Indirect Evidence: Studies on plant LACS have demonstrated their ability to activate hydroxylated fatty acids. Furthermore, FATP4 is implicated in the metabolism of hydroxylated fatty acids for the synthesis of epidermal ceramides.
Potential Candidate Enzymes
Based on current knowledge, the following enzyme families are the most likely to catalyze the conversion of 2-hydroxystearic acid to this compound:
-
Long-chain Acyl-CoA Synthetases (ACSLs): This family includes several isoforms with varying tissue distribution and substrate preferences.
-
Fatty Acid Transport Proteins (FATPs/SLC27A family): These proteins are bifunctional, facilitating both the transport and activation of fatty acids. FATP4, in particular, is a strong candidate due to its role in skin lipid metabolism.
Metabolic Significance of this compound
This compound is a key metabolite in several important biological processes:
-
Sphingolipid Synthesis: It is a direct precursor for the synthesis of 2-hydroxy-ceramides, which are essential components of myelin and the epidermal permeability barrier. Ceramide synthases (CerS) utilize this compound as a substrate.[1]
-
Alpha-Oxidation: The activation of 2-hydroxy fatty acids to their CoA esters is a prerequisite for their degradation via the α-oxidation pathway in peroxisomes. This pathway is important for the metabolism of branched-chain fatty acids and the production of odd-chain fatty acids.[2][3]
-
Cell Signaling: While the direct signaling roles of this compound are not well-defined, its downstream products, such as 2-hydroxy-ceramides, are known to be involved in various signaling cascades regulating cell growth, differentiation, and apoptosis.
Quantitative Data
Specific kinetic parameters for the enzymatic conversion of 2-hydroxystearic acid to this compound are not extensively reported in the scientific literature. However, data for the activation of similar long-chain fatty acids by LACS and FATP enzymes can provide a useful reference.
Table 1: Representative Kinetic Data for Long-Chain Acyl-CoA Synthetases with Analogous Substrates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism/Cell Line |
| ACSL1 | Palmitic acid (16:0) | 40 - 100 | 500 - 1500 | Rat Liver |
| ACSL4 | Arachidonic acid (20:4) | 5 - 15 | 200 - 600 | Human Platelets |
| ACSL6 | Oleic acid (18:1) | 10 - 30 | 300 - 800 | Rat Brain |
| FATP4 | Palmitic acid (16:0) | ~20 | Not reported | Mouse Fibroblasts |
| FATP4 | Lignoceric acid (24:0) | ~15 | Not reported | Mouse Fibroblasts |
Note: This table presents approximate values compiled from various sources for illustrative purposes. Actual values can vary depending on the specific assay conditions and enzyme preparation.
Experimental Protocols
The following sections provide detailed methodologies for the enzymatic synthesis and quantification of this compound. These protocols are based on established methods for general long-chain acyl-CoA synthetases and can be adapted for 2-hydroxystearic acid.
Recombinant Expression and Purification of a Candidate Acyl-CoA Synthetase (e.g., FATP4)
This protocol describes the expression of a His-tagged candidate enzyme in a suitable expression system, such as E. coli or insect cells, followed by affinity purification.
Materials:
-
Expression vector containing the coding sequence for the candidate enzyme (e.g., human FATP4) with a C-terminal 6xHis tag.
-
Competent E. coli cells (e.g., BL21(DE3)) or insect cells (e.g., Sf9) and appropriate transfection reagents.
-
Luria-Bertani (LB) or insect cell culture medium.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction in E. coli.
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, 1 mM PMSF, and protease inhibitor cocktail).
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
Procedure:
-
Transformation and Expression: Transform the expression vector into the host cells. For E. coli, grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) for 4-6 hours at 30°C. For insect cells, follow a standard transfection and virus amplification protocol.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in ice-cold lysis buffer. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with at least 10 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit. Determine the protein concentration using a Bradford or BCA assay. Aliquot the enzyme and store at -80°C.
In Vitro Enzymatic Synthesis of this compound
This protocol outlines the reaction conditions for the enzymatic synthesis of this compound using a purified acyl-CoA synthetase.
Reaction Components:
| Component | Stock Concentration | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 100 mM |
| ATP | 100 mM | 10 mM |
| MgCl2 | 1 M | 10 mM |
| Coenzyme A (lithium salt) | 20 mM | 1 mM |
| Dithiothreitol (DTT) | 1 M | 2 mM |
| 2-Hydroxystearic acid | 10 mM (in ethanol) | 100 µM |
| Purified Acyl-CoA Synthetase | 1 mg/mL | 1-5 µg/mL |
| Nuclease-free water | - | to final volume |
Procedure:
-
Prepare a reaction master mix containing all components except the enzyme and 2-hydroxystearic acid.
-
Aliquot the master mix into reaction tubes.
-
Add the ethanolic solution of 2-hydroxystearic acid to each tube and briefly vortex.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold 2 M perchloric acid or by heat inactivation at 95°C for 5 minutes.
-
The product, this compound, can be purified using solid-phase extraction or reversed-phase HPLC.
Quantification of this compound
The amount of synthesized this compound can be determined using several methods.
Method 1: HPLC-UV
-
Chromatography: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of solvent A (e.g., 50 mM potassium phosphate (B84403) buffer, pH 5.3) and solvent B (e.g., acetonitrile).
-
Detection: Monitor the absorbance at 260 nm (for the adenine (B156593) ring of CoA).
-
Quantification: Use a standard curve of a commercially available long-chain acyl-CoA (e.g., stearoyl-CoA) of known concentration.
Method 2: LC-MS/MS
-
Chromatography: Utilize a C18 column with a gradient of mobile phases containing a weak acid (e.g., formic acid or acetic acid) in water and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound. The precursor ion will be the [M+H]+ of the intact molecule, and product ions will correspond to fragments of CoA and the acyl chain.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., [13C18]-2-Hydroxystearoyl-CoA) for accurate quantification.
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of 2-hydroxystearic acid activation and its subsequent fates.
Experimental Workflow
Caption: Workflow for enzymatic synthesis and analysis of this compound.
Conclusion
The enzymatic conversion of 2-hydroxystearic acid to this compound, catalyzed by long-chain acyl-CoA synthetases, is a fundamental step in the metabolism of 2-hydroxy fatty acids. This activated form is essential for the synthesis of vital structural lipids and for catabolic processes. While specific kinetic data for this reaction remain to be fully elucidated, the provided protocols offer a robust framework for its in vitro study and synthesis. Further research into the substrate specificities of different LACS and FATP isoforms for 2-hydroxylated fatty acids will be crucial for a more detailed understanding of their roles in health and disease, and may open new avenues for therapeutic intervention in disorders related to sphingolipid metabolism.
References
- 1. FATP4 contributes as an enzyme to the basal and insulin-mediated fatty acid uptake of C₂C₁₂ muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pivotal Role of 2-Hydroxystearoyl-CoA in Cellular Lipid Signaling: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, metabolism, and signaling functions of 2-Hydroxystearoyl-CoA and its derivatives. This document outlines the current understanding of 2-hydroxylated lipids in cellular signaling pathways, provides quantitative data on their effects, and details experimental protocols for their study.
Introduction
2-Hydroxylated fatty acids (2-OH-FAs) are crucial components of a specific subset of sphingolipids, playing significant roles in the structural integrity of cell membranes and participating in a variety of signaling cascades. The activated form, this compound, serves as a key precursor for the synthesis of 2-hydroxylated sphingolipids. These lipids are particularly abundant in the myelin sheath of the nervous system, the epidermis, and the kidney, and their dysregulation has been implicated in several diseases, including neurodegenerative disorders and cancer.[1] This guide provides an in-depth exploration of the biochemical pathways and signaling functions associated with this compound.
Biosynthesis and Metabolism of this compound
The synthesis of this compound begins with the hydroxylation of stearic acid to form 2-hydroxystearic acid. This reaction is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) , an NADPH-dependent monooxygenase located in the endoplasmic reticulum.[1][2] FA2H introduces a hydroxyl group at the C-2 position of the fatty acid. Subsequently, 2-hydroxystearic acid is activated to this compound by an acyl-CoA synthetase.
This activated fatty acid is then incorporated into dihydroceramide (B1258172) by one of the six ceramide synthase (CerS) isoforms, all of which can utilize 2-hydroxy acyl-CoAs as substrates.[1] The resulting 2-hydroxydihydroceramide is then desaturated to form 2-hydroxyceramide, the precursor for more complex 2-hydroxylated sphingolipids like 2-hydroxygalactosylceramide and 2-hydroxysulfatide.[1]
The degradation of 2-hydroxy fatty acids occurs via the peroxisomal α-oxidation pathway.[1]
Figure 1: Overview of this compound metabolism.
Role in Lipid Signaling Pathways
2-Hydroxylated sphingolipids, derived from this compound, are emerging as important signaling molecules that influence a range of cellular processes, from proliferation and differentiation to apoptosis.
AMPK/YAP Signaling Pathway
Recent studies have implicated fatty acid 2-hydroxylation in the regulation of the AMP-activated protein kinase (AMPK) and Yes-associated protein (YAP) signaling pathways, particularly in the context of cancer. In colorectal cancer, for instance, FA2H expression is often suppressed. Re-expression of FA2H or treatment with (R)-2-hydroxy palmitic acid, a related 2-hydroxy fatty acid, has been shown to inhibit cancer cell proliferation and migration. This effect is thought to be mediated through the activation of AMPK and subsequent inhibition of the YAP transcriptional co-activator. The accumulation of polyunsaturated fatty acids resulting from FA2H activity may lead to nutrient stress, thereby activating AMPK.
Figure 2: Postulated role of FA2H in the AMPK/YAP pathway.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway, crucial for embryonic development and tissue homeostasis, is another pathway influenced by 2-hydroxylated lipids. In gastric cancer, FA2H expression is often downregulated, and treatment with (R)-2-hydroxy fatty acids can decrease the levels of Gli1, a key transcription factor in the Hh pathway. This suggests that 2-hydroxylated lipids may act as inhibitors of Hh signaling, potentially by modulating the activity of core pathway components like Smoothened (SMO).
Figure 3: Potential influence of 2-OH-lipids on Hedgehog signaling.
Quantitative Data
While comprehensive quantitative data for the signaling effects of this compound and its derivatives are still being actively researched, the following table summarizes some of the available information.
| Parameter | Value | Organism/System | Substrate | Reference |
| FA2H Enzyme Kinetics | ||||
| Km | <0.18 µM | Human (recombinant) | Tetracosanoic acid | UniProt: Q7L5A8 |
| Cellular Effects | ||||
| 2-Hydroxyceramide (C16) levels | 3-20 fold increase | COS7 cells expressing human FA2H | Endogenous | [3] |
| 2-Hydroxystearic acid levels | 3-20 fold increase | COS7 cells expressing human FA2H | Endogenous | [3] |
Experimental Protocols
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This protocol is adapted from a highly sensitive method utilizing a deuterated fatty acid substrate and analysis by gas chromatography-mass spectrometry (GC-MS).[2]
Materials:
-
Microsomal protein fraction from cells or tissue expressing FA2H.
-
[3,3,5,5-D4]Tetracosanoic acid (or other deuterated fatty acid substrate).
-
α-Cyclodextrin.
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Purified NADPH:cytochrome P-450 reductase.
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Internal standard (e.g., [D3]2-hydroxypalmitic acid).
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
Procedure:
-
Substrate Preparation: Solubilize the deuterated fatty acid substrate in an α-cyclodextrin solution.
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the microsomal protein.
-
Initiate Reaction: Add the deuterated fatty acid substrate to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Extraction: Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v) and the internal standard. Extract the lipids.
-
Derivatization: Dry the lipid extract and derivatize the fatty acids to their trimethylsilyl (B98337) ethers.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to quantify the formation of the deuterated 2-hydroxy fatty acid product relative to the internal standard.
Figure 4: Workflow for the in vitro FA2H activity assay.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell or tissue samples.
-
Internal standard (e.g., [13C18]Stearoyl-CoA).
-
Extraction solvent (e.g., acetonitrile:methanol:water, 2:2:1 v/v/v).
-
LC-MS/MS system with a C18 reversed-phase column.
-
Mobile phases (e.g., A: 5 mM ammonium (B1175870) acetate (B1210297) in water, B: acetonitrile).
Procedure:
-
Sample Homogenization: Homogenize the cell or tissue sample in the cold extraction solvent containing the internal standard.
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.
-
Separation: Use a gradient of mobile phases to separate the acyl-CoAs on the C18 column.
-
Detection: Use multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard based on their specific precursor and product ion transitions.
-
-
Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.
Conclusion
This compound is a central molecule in the synthesis of 2-hydroxylated sphingolipids, a class of lipids with profound effects on membrane structure and cellular signaling. The involvement of these lipids in critical pathways such as AMPK/YAP and Hedgehog signaling highlights their potential as therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders. Further research is needed to fully elucidate the quantitative aspects of their signaling roles and to develop specific modulators of their metabolism for therapeutic applications. This guide provides a foundational resource for researchers and drug development professionals to advance our understanding of this important class of signaling lipids.
References
The Central Role of 2-Hydroxystearoyl-CoA in Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are a class of lipids that play critical roles in cell membrane structure, signal transduction, and various physiological processes. A key modification within this class is the 2-hydroxylation of the N-acyl chain, a reaction that produces 2-hydroxy sphingolipids. This hydroxylation is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which acts on fatty acid precursors to generate 2-hydroxy fatty acids. The subsequent activation of these molecules to their CoA thioesters, such as 2-Hydroxystearoyl-CoA, is a critical step for their incorporation into the ceramide backbone, leading to the biosynthesis of a variety of complex 2-hydroxy sphingolipids. These specialized lipids are particularly abundant in the myelin sheath of the nervous system and the epidermis, where they are essential for proper function and barrier integrity.[1][2][3] Dysregulation of this pathway, often due to mutations in the FA2H gene, is associated with severe neurological disorders, highlighting the importance of understanding the intricate relationship between this compound and sphingolipid metabolism. This technical guide provides an in-depth overview of the synthesis, degradation, and function of 2-hydroxy sphingolipids, with a focus on the central role of this compound. It includes a summary of quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.
Biosynthesis of 2-Hydroxy Sphingolipids
The biosynthesis of 2-hydroxy sphingolipids follows the general pathway of sphingolipid synthesis, with the key differentiating step being the 2-hydroxylation of a fatty acid, which is then activated to a CoA ester.
The Role of Fatty Acid 2-Hydroxylase (FA2H)
The primary enzyme responsible for the synthesis of 2-hydroxy fatty acids is Fatty Acid 2-Hydroxylase (FA2H), encoded by the FA2H gene.[4][5][6] FA2H is a monooxygenase located in the endoplasmic reticulum that catalyzes the stereospecific hydroxylation of the C-2 position of fatty acids, producing (R)-2-hydroxy fatty acids.[7] While the enzyme can act on free fatty acids, it is believed that its primary substrates in vivo are fatty acyl-CoAs.
Formation of this compound and Incorporation into Ceramide
Once a fatty acid such as stearic acid is hydroxylated to form 2-hydroxystearic acid, it is then activated by an acyl-CoA synthetase to form this compound. This activated 2-hydroxy fatty acyl-CoA then serves as a substrate for ceramide synthases (CerS), which catalyze its attachment to a sphingoid base (e.g., sphinganine) to form dihydro-2-hydroxyceramide.[7] This is subsequently desaturated to form 2-hydroxyceramide, the precursor for more complex 2-hydroxy sphingolipids.[8]
Degradation of 2-Hydroxy Sphingolipids
The degradation of 2-hydroxy sphingolipids involves the reverse of the synthesis pathway, ultimately breaking down the components for recycling or excretion.
Complex 2-hydroxy sphingolipids are first hydrolyzed back to 2-hydroxyceramide by various hydrolases. Ceramidases then cleave 2-hydroxyceramide into a sphingoid base and a 2-hydroxy fatty acid. The 2-hydroxy fatty acid can then be degraded via peroxisomal α-oxidation. This process involves the removal of one carbon atom at a time, and is distinct from the β-oxidation of non-hydroxylated fatty acids.
Quantitative Data
The levels of 2-hydroxy sphingolipids vary significantly between different tissues and cell types, reflecting their specialized functions.
Table 1: FA2H Enzyme Kinetics
| Substrate | Km (µM) | Vmax (nmol/mg protein/h) | Source Organism/Cell | Reference |
| Tetracosanoic acid | <0.18 | Not Reported | Human | UniProt P50431 |
| C24:0 Fatty Acid | Not Reported | ~2 (relative activity) | Mouse Brain | [9] |
Note: Direct kinetic data for this compound is limited in the literature. The provided data is for the FA2H enzyme acting on its fatty acid substrate.
Table 2: Abundance of 2-Hydroxy Sphingolipids in Tissues
| Sphingolipid Class | Tissue | Abundance (% of total class) | Species | Reference |
| Galactosylceramide | Mouse Brain Myelin | >50% | Mouse | [2] |
| Sulfatide | Mouse Brain Myelin | >50% | Mouse | [2] |
| Ceramides | Human Epidermis | High | Human | [10] |
| 2-Hydroxyceramides | COS7 cells expressing FA2H | 3-20 fold increase | Monkey | [8] |
Table 3: Sphingolipid Profile in FA2H Knockout Mice
| Sphingolipid | Brain of FA2H-/- Mice (vs. Wild Type) | Reference |
| 2-Hydroxy Galactosylceramide | Absent | [1] |
| 2-Hydroxy Sulfatide | Absent | [1] |
| Non-hydroxy Galactosylceramide | Increased | [1][2] |
Experimental Protocols
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Assay
This protocol is adapted from a method for measuring FA2H activity in cell or tissue extracts.[11][12]
Materials:
-
Cell or tissue homogenate
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
NADPH regenerating system:
-
1 mM NADP+
-
10 mM Glucose-6-phosphate
-
1 unit/mL Glucose-6-phosphate dehydrogenase
-
-
[14C]-labeled or deuterated fatty acid substrate (e.g., [14C]-Stearic acid)
-
Acyl-CoA Synthetase (optional, if starting with fatty acid)
-
CoA
-
ATP
-
MgCl2
-
Bovine Serum Albumin (BSA)
-
Organic solvents for extraction (e.g., Chloroform:Methanol 2:1)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter or Mass Spectrometer
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, combine:
-
50 µL of cell/tissue homogenate (containing 50-100 µg of protein)
-
10 µL of 10x NADPH regenerating system
-
10 µL of 10x substrate solution (containing [14C]-fatty acid, CoA, ATP, MgCl2, and BSA in assay buffer)
-
30 µL of assay buffer
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 30-60 minutes.
-
Stop the reaction by adding 500 µL of Chloroform:Methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform.
-
Spot the extract onto a TLC plate and develop the plate using an appropriate solvent system (e.g., Chloroform:Methanol:Acetic Acid 90:10:1).
-
Visualize the separated lipids using autoradiography (for 14C) or by staining.
-
Scrape the spot corresponding to the 2-hydroxy fatty acid product and quantify the radioactivity using a scintillation counter. Alternatively, the product can be identified and quantified by GC-MS or LC-MS.
Sphingolipid Extraction and Analysis by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of sphingolipids from biological samples.[4][13][14][15][16]
Materials:
-
Biological sample (cells, tissue, plasma)
-
Internal standards (e.g., C17-sphingosine, C17-ceramide)
-
Extraction solvent: Isopropanol:Water:Ethyl acetate (B1210297) (30:10:60, v/v/v)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in an appropriate buffer.
-
Internal Standard Spiking: Add a known amount of internal standard mixture to each sample.
-
Lipid Extraction:
-
Add the extraction solvent to the sample at a ratio of 10:1 (solvent:sample volume).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the upper organic phase.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., Methanol:Acetonitrile 1:1).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the different sphingolipid species using a gradient elution on a C18 column.
-
Detect and quantify the individual sphingolipid species using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion transitions.
-
Quantify the endogenous sphingolipids by comparing their peak areas to the peak areas of the corresponding internal standards.
-
siRNA-mediated Knockdown of FA2H in Keratinocytes
This protocol describes a general procedure for transiently silencing the FA2H gene in cultured keratinocytes using small interfering RNA (siRNA).[17][18][19][20][21]
Materials:
-
Cultured human keratinocytes
-
Keratinocyte growth medium
-
siRNA targeting FA2H and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Seed keratinocytes in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5 minutes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 800 µL of Opti-MEM to each well.
-
Add the 200 µL of siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation, add 1 mL of complete keratinocyte growth medium to each well.
-
Continue to incubate the cells for 48-72 hours before harvesting for analysis.
-
-
Analysis of Knockdown Efficiency:
-
Harvest the cells and extract RNA or protein.
-
Assess the knockdown of FA2H mRNA levels by qRT-PCR or FA2H protein levels by Western blotting.
-
Analyze the effect of FA2H knockdown on the sphingolipid profile using LC-MS/MS.
-
Conclusion
This compound stands as a pivotal intermediate in the biosynthesis of 2-hydroxy sphingolipids, a subclass of lipids with indispensable roles in the structural integrity and function of the nervous system and the skin. The synthesis of this molecule is tightly regulated by the activity of the FA2H enzyme. The profound neurological consequences of FA2H deficiency underscore the critical importance of this metabolic pathway. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the complex roles of 2-hydroxy sphingolipids in health and disease, and to explore potential therapeutic interventions for related disorders. The continued investigation into the regulation of FA2H and the specific functions of different 2-hydroxy sphingolipid species will undoubtedly open new avenues for drug development and a deeper understanding of lipid metabolism.
References
- 1. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. mdpi.com [mdpi.com]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 11. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. lipidmaps.org [lipidmaps.org]
- 14. researchgate.net [researchgate.net]
- 15. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis - ProQuest [proquest.com]
- 16. lipidmaps.org [lipidmaps.org]
- 17. siRNA knockdown [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Guidelines for transfection of siRNA [qiagen.com]
Methodological & Application
Application Note: Quantitative Analysis of 2-Hydroxystearoyl-CoA using a Robust LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxystearoyl-CoA is a critical intermediate in the biosynthesis of 2-hydroxylated sphingolipids, which are essential components of myelin sheaths in the nervous system and the epidermal permeability barrier.[1][2][3] The enzyme Fatty Acid 2-Hydroxylase (FA2H) catalyzes the formation of 2-hydroxy fatty acids, which are subsequently activated to their CoA esters.[4][5] These hydroxylated acyl-CoAs are then incorporated into ceramides (B1148491) by ceramide synthases.[6][7] Dysregulation in this pathway is associated with severe neurological disorders.[1][2] Therefore, a robust and sensitive method for the accurate quantification of this compound in biological matrices is essential for advancing research in lipid metabolism and associated diseases. This application note details a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.
Metabolic Pathway Context
This compound is a key substrate in the de novo synthesis pathway of 2-hydroxy-ceramides. The process begins with the hydroxylation of a fatty acid (e.g., stearic acid) by FA2H, followed by its activation to a CoA thioester. This molecule then combines with a sphingoid base (like sphinganine) in a reaction catalyzed by a ceramide synthase (CerS) to form dihydroceramide, a precursor to more complex sphingolipids.[6][8]
Principle of the Method
This method employs a sensitive and selective LC-MS/MS approach for the reliable quantification of this compound. Biological samples are first homogenized and subjected to a robust solid-phase extraction (SPE) or liquid-liquid extraction protocol to isolate long-chain acyl-CoAs while removing interfering substances like phospholipids. An internal standard (IS), such as Heptadecanoyl-CoA (C17:0-CoA), is added at the beginning of the sample preparation to account for extraction variability and matrix effects.
The extracted analytes are then separated using reversed-phase liquid chromatography. The quantification is achieved on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). The MRM transitions are highly specific, based on the precursor ion ([M+H]⁺) and a characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (507 Da).
Experimental Workflow
The overall experimental process follows a streamlined sequence from sample preparation to data analysis, ensuring reproducibility and accuracy.
Detailed Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (all LC-MS grade).
-
Reagents: Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Ammonium Acetate, Formic Acid.
-
Standards: this compound (synthesis may be required or custom ordered), Heptadecanoyl-CoA (C17:0-CoA) internal standard (Avanti Polar Lipids or similar).
-
Extraction Supplies: Solid Phase Extraction (SPE) C18 cartridges (e.g., Sep-Pak, Waters) or appropriate glassware for liquid-liquid extraction.
Standard Preparation
-
Prepare individual stock solutions of this compound and C17:0-CoA (IS) at 1 mg/mL in a solution of Methanol:Water (1:1).
-
Create a working IS solution by diluting the stock to a final concentration of 1 µg/mL.
-
Prepare a series of calibration standards (e.g., 1-1000 ng/mL) by serial dilution of the this compound stock solution.
-
Spike each calibration standard with the working IS solution to achieve a constant final concentration.
Sample Preparation (from Tissue)
-
Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL tube with ceramic beads.
-
Add 1 mL of ice-cold extraction buffer (e.g., 2:1 MeOH:H₂O) and 10 µL of the working IS solution.
-
Homogenize the tissue using a bead beater or similar homogenizer. Keep samples on ice.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for extraction.
Extraction using Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of MeOH followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 30% MeOH in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of MeOH containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).
LC-MS/MS Conditions
Liquid Chromatography System:
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water.[5]
-
Mobile Phase B: 10 mM Ammonium Hydroxide in 95:5 ACN:Water.[5]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
LC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80.0 | 20.0 |
| 2.0 | 55.0 | 45.0 |
| 6.0 | 10.0 | 90.0 |
| 7.0 | 10.0 | 90.0 |
| 7.1 | 80.0 | 20.0 |
| 9.0 | 80.0 | 20.0 |
Mass Spectrometer:
-
System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.[2]
-
Collision Gas: Argon.
MRM Parameters:
The primary fragmentation for long-chain acyl-CoAs in positive ESI mode is a characteristic neutral loss of the 507 Da phosphopantetheine group.[5][9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1051.6 | 544.5 | 100 | 45 |
| C17:0-CoA (Internal Std.) | 1021.6 | 514.5 | 100 | 45 |
Note: These m/z values are calculated and should be optimized empirically by infusing the analytical standards.
Data Analysis and Quantification
-
Integrate the peak areas for the specific MRM transitions of this compound and the C17:0-CoA internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve (typically with 1/x weighting).
-
Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.
Method Performance Characteristics
The method should be validated according to standard guidelines. Typical performance characteristics are summarized below.
| Parameter | Typical Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quant. (LOQ) | ~1.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Conclusion
This application note provides a comprehensive and detailed protocol for the selective and sensitive quantification of this compound by LC-MS/MS. The method utilizes a robust sample preparation technique and optimized chromatographic and mass spectrometric parameters to ensure high-quality, reproducible data. This protocol is well-suited for researchers in lipidomics, neuroscience, and drug development who require accurate measurement of this key metabolic intermediate.
References
- 1. FA2H gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. FA2H - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of the 2-enoyl-CoA hydratases involved in peroxisomal beta-oxidation in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Extraction of Long-Chain Acyl-CoAs from Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) esters are pivotal intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and the synthesis of complex lipids such as triglycerides and phospholipids.[1] The accurate quantification of the tissue-specific acyl-CoA pool is crucial for understanding metabolic regulation in various physiological and pathological states, including metabolic syndrome, diabetes, and cardiovascular diseases.[2][3] However, the low abundance and inherent instability of these molecules present significant analytical challenges.[4] This application note provides a detailed protocol for the efficient extraction and purification of long-chain acyl-CoAs from tissue samples, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Overview of the Method
This protocol employs a rapid and robust procedure involving tissue homogenization in an acidic buffer to quench enzymatic activity, followed by a liquid-liquid extraction to remove bulk lipids. The acyl-CoAs are then purified and concentrated using solid-phase extraction (SPE) before analysis. The use of an internal standard is critical for accurate quantification and to account for any analyte loss during sample preparation.
Key Experimental Considerations
-
Sample Integrity: Due to the rapid turnover and instability of acyl-CoAs, it is imperative to flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until processing.[5] Repeated freeze-thaw cycles must be avoided.
-
Enzymatic Degradation: Tissues contain active acyl-CoA hydrolases that can rapidly degrade the analytes of interest.[1] Working quickly on ice and using an acidic extraction buffer helps to minimize this degradation.
-
Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis.[4][5] All steps should be performed at low temperatures, and samples should be processed without delay.
Experimental Protocol
This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction for high purity and recovery.[5][6]
Materials and Reagents
-
Frozen tissue sample (e.g., liver, heart, muscle)[6]
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[6]
-
Isopropanol[6]
-
Acetonitrile (ACN)[6]
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns[8]
-
2% Formic Acid[8]
-
2% and 5% Ammonium Hydroxide (NH4OH)[8]
-
Internal Standard (e.g., Heptadecanoyl-CoA)[9]
-
Nitrogen gas supply
Procedure
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.[6]
-
In a pre-chilled glass homogenizer on ice, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[6]
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.[7]
-
Add 1 mL of isopropanol (B130326) and homogenize again.[6]
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex vigorously for 30 seconds, and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition the SPE column: Pass 3 mL of methanol through the weak anion exchange SPE column, followed by 3 mL of water.[8]
-
Load the sample: Load the supernatant from the solvent extraction step onto the conditioned SPE column.
-
Wash the column: Wash the column with 2.5 mL of 2% formic acid to remove unbound contaminants, followed by a wash with 2.5 mL of methanol.[8]
-
Elute the acyl-CoAs: Elute the long-chain acyl-CoAs from the column by first passing 2.5 mL of 2% ammonium hydroxide, followed by a second elution with 2.5 mL of 5% ammonium hydroxide.[8] Collect both fractions in the same tube.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol).[8]
-
Data Presentation
The following tables summarize quantitative data from various studies on the extraction and quantification of long-chain acyl-CoAs.
Table 1: Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods
| Tissue Type | Extraction Method | Recovery Rate (%) | Reference |
| Rat Liver | Acetonitrile/Isopropanol Extraction with SPE | 93-104% | [10] |
| Rat Heart, Kidney, Muscle | KH2PO4 buffer, Isopropanol, Acetonitrile with SPE | 70-80% | [6] |
| Rat Liver | Two-phase chloroform/methanol/water system with Acyl-CoA-binding protein | 55% | [11] |
| Rabbit Muscle, Rat Liver | Modified Bligh-Dyer Extraction with SPE | Quantitative | [9][10] |
| Various Rat Tissues | Organic Solvent Extraction | 60-140% (analyte and tissue dependent) | [10] |
Table 2: Reported Concentrations of Long-Chain Acyl-CoAs in Various Rat Tissues
| Acyl-CoA Species | Brain (nmol/g) | Heart (nmol/g) | Kidney (nmol/g) | Liver (nmol/g) | Muscle (nmol/g) | Reference |
| Palmitoyl-CoA (16:0) | 6.0 | - | - | - | - | [1] |
| Stearoyl-CoA (18:0) | 4.0 | - | - | - | - | [1] |
| Oleoyl-CoA (18:1) | 11.0 | - | - | - | - | [1] |
| Linoleoyl-CoA (18:2) | 2.0 | - | - | - | - | [1] |
| Arachidonoyl-CoA (20:4) | 2.0 | - | - | - | - | [1] |
| Total LC-CoA (Fasted) | - | - | - | 248 ± 19 (nmol/g protein) | - | [12] |
| Total LC-CoA (Fed) | - | - | - | 108 ± 11 (nmol/g protein) | - | [12] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction of long-chain acyl-CoAs.
Role of Long-Chain Acyl-CoAs in Metabolism
Caption: Simplified metabolic pathways involving long-chain acyl-CoAs.
References
- 1. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for the Purification of 2-Hydroxystearoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxystearoyl-CoA is a long-chain acyl-coenzyme A (CoA) ester, an important intermediate in lipid metabolism. Accurate quantification and analysis of such molecules are crucial for understanding various physiological and pathological processes. However, their amphipathic nature, possessing both a hydrophilic CoA moiety and a hydrophobic acyl chain, presents challenges for purification from complex biological matrices. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and concentration of long-chain acyl-CoAs like this compound prior to downstream analysis by techniques such as HPLC or mass spectrometry.[1] This application note provides a detailed protocol for the purification of this compound from biological samples using SPE, along with expected recovery rates and a workflow diagram.
Principles of Solid-Phase Extraction for Acyl-CoA Purification
Solid-phase extraction separates components of a mixture based on their physical and chemical properties. For long-chain acyl-CoAs, two primary SPE strategies are commonly employed:
-
Reversed-Phase SPE : This technique utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. The hydrophobic long-chain acyl group of this compound is retained on the stationary phase, while more polar contaminants are washed away. The target molecule is then eluted with a nonpolar organic solvent.[1]
-
Anion-Exchange SPE : This method uses a positively charged stationary phase to bind the negatively charged phosphate (B84403) groups of the Coenzyme A moiety. After washing away neutral and positively charged impurities, the acyl-CoA is eluted by a high-salt or high-pH buffer that disrupts the ionic interaction.[2] A 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel is an example of a suitable stationary phase for this purpose.[2][3]
The choice of method may depend on the specific sample matrix and the presence of interfering substances. The protocol detailed below is a general procedure that can be adapted for either reversed-phase or anion-exchange SPE.
Data Presentation
The efficiency of an SPE protocol is determined by the recovery of the analyte of interest. The following table summarizes typical recovery rates for long-chain acyl-CoAs from tissue samples using SPE, which can be expected to be similar for this compound.
| Analyte Group | SPE Method | Sample Matrix | Average Recovery (%) | Reference |
| Long-Chain Acyl-CoAs | Anion-Exchange | Rat Liver | 83 - 90% | [2][3] |
| Long-Chain Acyl-CoAs | Reversed-Phase (Oligonucleotide Purification Column) | Various Tissues | 70 - 80% | [4] |
| Various Acyl-CoAs (C2-C20) | Reversed-Phase and Hydrophilic Interaction Liquid Chromatography | Not Specified | 90 - 111% | [3] |
Experimental Protocols
This section provides a detailed methodology for the extraction and subsequent purification of this compound from a biological tissue sample.
Materials
-
Tissue Sample: Frozen tissue, pulverized
-
Internal Standard: Heptadecanoyl-CoA or other appropriate long-chain acyl-CoA
-
Extraction Solvents:
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[4]
-
Acetonitrile (B52724) (ACN)[4]
-
Isopropanol[4]
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution[5]
-
-
SPE Cartridges:
-
Reversed-Phase: C18 (Octadecyl-bonded silica)
-
Anion-Exchange: 2-(2-pyridyl)ethyl functionalized silica gel
-
-
SPE Conditioning Solvents:
-
Water
-
SPE Equilibration Buffer (specific to the chosen cartridge)
-
SPE Wash Solvents:
-
Aqueous buffer with low organic content (for reversed-phase)
-
Acetonitrile/isopropanol (B130326)/water/acetic acid mixture (for anion-exchange)[2]
-
-
SPE Elution Solvents:
-
Methanol or Acetonitrile (for reversed-phase)[1]
-
Methanol/250 mM Ammonium Formate (B1220265) (4:1, v/v) (for anion-exchange)[2]
-
-
Equipment:
-
Homogenizer
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Protocol: Sample Preparation and Extraction
-
Homogenization: Weigh approximately 50-100 mg of frozen, powdered tissue into a homogenizer tube. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and the internal standard.[4][5] Homogenize thoroughly.
-
Solvent Addition: Add 2.0 mL of isopropanol and homogenize again.[5]
-
Extraction: Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[5] Vortex the mixture vigorously for 5 minutes.
-
Phase Separation: Centrifuge the homogenate at approximately 2000 x g for 5 minutes to separate the phases.[5]
-
Supernatant Collection: Carefully collect the upper organic phase, which contains the acyl-CoAs.[5]
-
Dilution: Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) to reduce the organic solvent concentration before loading onto the SPE cartridge.[5]
Protocol: Solid-Phase Extraction (Reversed-Phase C18)
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water.
-
Equilibration: Equilibrate the cartridge with 3 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Loading: Load the diluted extract onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities. Follow with a wash of 3 mL of 20% methanol in water to remove less hydrophobic impurities.
-
Elution: Elute the this compound with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the purified sample in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).
Protocol: Solid-Phase Extraction (Anion-Exchange)
-
Cartridge Conditioning: Condition the 2-(2-pyridyl)ethyl silica gel cartridge with 1 mL of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v).[2] This step protonates the pyridyl group, enabling it to function as an anion exchanger.[2]
-
Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the conditioning solvent (acetonitrile/isopropanol/water/acetic acid) to remove unretained species.[2]
-
Elution: Elute the acyl-CoA esters with 2 mL of methanol/250 mM ammonium formate (4:1, v/v).[2]
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute as described for the reversed-phase protocol.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Metabolic Context of Fatty Acyl-CoAs
Caption: Simplified metabolic pathways involving fatty acyl-CoAs.
References
- 1. aocs.org [aocs.org]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Synthesis and Application of 2-Hydroxystearoyl-CoA for In Vitro Enzymatic Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxystearoyl-CoA is a critical intermediate in the alpha-oxidation of long-chain fatty acids, a metabolic pathway essential for the degradation of dietary phytanic acid and 2-hydroxy long-chain fatty acids.[1] In vitro assays utilizing this compound are fundamental for studying the enzymes involved in this pathway, such as 2-hydroxyacyl-CoA lyase (HACL1), and for screening potential therapeutic agents targeting fatty acid metabolism disorders.[1] This document provides a detailed protocol for the chemical synthesis of this compound and its application in a representative in vitro assay to measure HACL1 activity.
I. Synthesis of this compound
The synthesis of this compound can be achieved through a chemo-enzymatic approach or a purely chemical method. Here, we detail a robust chemical synthesis method adapted from protocols for other long-chain fatty acyl-CoAs, utilizing an N-hydroxysuccinimide (NHS) ester intermediate.[2] This method offers high yield and purity.
A. Synthesis Pathway
The chemical synthesis involves a two-step process:
-
Activation of 2-Hydroxystearic Acid: 2-hydroxystearic acid is first converted to its N-hydroxysuccinimide (NHS) ester. This "activates" the carboxylic acid for subsequent reaction with Coenzyme A.
-
Thioesterification with Coenzyme A: The 2-hydroxystearoyl-NHS ester is then reacted with the free thiol group of Coenzyme A (CoASH) to form the desired this compound thioester.
Caption: Chemical synthesis pathway of this compound.
B. Experimental Protocol: Chemical Synthesis
Materials:
-
2-Hydroxystearic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A, free acid (CoASH)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Argon or Nitrogen gas
-
Solid-phase extraction (SPE) cartridges (C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Protocol:
-
Preparation of 2-Hydroxystearoyl-NHS Ester:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-hydroxystearic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter off the DCU precipitate and wash it with a small amount of cold THF.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the purified 2-hydroxystearoyl-NHS ester.
-
Confirm the product structure and purity using techniques like NMR and mass spectrometry.
-
-
Synthesis of this compound:
-
Dissolve Coenzyme A (1 equivalent) in a 0.1 M sodium bicarbonate buffer (pH 8.0-8.5). The solution should be freshly prepared and purged with an inert gas.
-
Dissolve the purified 2-hydroxystearoyl-NHS ester (1.5 equivalents) in a minimal amount of THF or acetonitrile.
-
Add the NHS ester solution dropwise to the CoASH solution while stirring vigorously.
-
Monitor the reaction progress by checking for the disappearance of free CoASH using Ellman's reagent (DTNB). The reaction is typically complete within 2-4 hours at room temperature.
-
-
Purification of this compound:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Load the solution onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low-concentration methanol-water solution (e.g., 10% methanol) to remove unreacted CoASH and other polar impurities.
-
Elute the this compound with a higher concentration of methanol (e.g., 80-100% methanol).
-
For higher purity, perform preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilize the pure fractions to obtain this compound as a white solid.
-
Determine the final concentration spectrophotometrically using the molar extinction coefficient of the adenine (B156593) group in CoA (ε260 = 16,400 M⁻¹cm⁻¹).
-
C. Quantitative Data
| Parameter | Expected Value |
| Yield (NHS Ester) | > 80% |
| Yield (this compound) | 40-60% |
| Purity (HPLC) | > 95% |
II. In Vitro Assay: Measurement of 2-Hydroxyacyl-CoA Lyase (HACL1) Activity
This assay measures the activity of HACL1 by quantifying the formation of one of its products, formyl-CoA, which is subsequently converted to formate (B1220265). The amount of formate produced is directly proportional to the HACL1 activity.[1]
A. Experimental Workflow
References
- 1. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2-Hydroxystearoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2-Hydroxystearoyl-CoA as a substrate in enzyme assays, primarily targeting the enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1). This document includes detailed methodologies, data presentation, and visual representations of the relevant biochemical pathways and experimental workflows.
Introduction
This compound is a key intermediate in the peroxisomal alpha-oxidation of straight-chain 2-hydroxy fatty acids. The primary enzyme responsible for its metabolism is 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[1][2] HACL1 catalyzes the cleavage of this compound into heptadecanal (B146464) and formyl-CoA.[1] The formyl-CoA is subsequently and rapidly hydrolyzed to formate (B1220265).[1]
The study of HACL1 activity is crucial for understanding lipid metabolism, particularly in the context of diseases involving peroxisomal disorders and defects in fatty acid oxidation.[3] Furthermore, as HACL1 is involved in the degradation of 2-hydroxy very long-chain fatty acids abundant in the brain's myelin sphingolipids, its activity is important for maintaining myelin.[2] These application notes provide detailed protocols for an enzyme assay to measure HACL1 activity using this compound as a substrate.
Signaling Pathway: Peroxisomal Alpha-Oxidation of Fatty Acids
The alpha-oxidation of fatty acids is a critical metabolic pathway for the degradation of fatty acids that cannot be processed by beta-oxidation due to a methyl group at the beta-carbon, such as phytanic acid, or for the shortening of 2-hydroxy long-chain fatty acids.[3][4] The process occurs within the peroxisomes.[3]
The key steps in the alpha-oxidation of a straight-chain fatty acid leading to the formation and subsequent cleavage of this compound are as follows:
-
Hydroxylation: Stearic acid is first hydroxylated at the alpha-carbon to form 2-hydroxystearic acid.
-
Activation: 2-hydroxystearic acid is then activated with Coenzyme A (CoA) to form this compound.
-
Lyase Reaction: 2-hydroxyacyl-CoA lyase 1 (HACL1) cleaves this compound into heptadecanal and formyl-CoA.[1]
-
Further Metabolism: Heptadecanal can be oxidized to heptadecanoic acid, which can then undergo beta-oxidation. Formyl-CoA is hydrolyzed to formate, which can be further metabolized to CO2.[1]
Quantitative Data
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Actinobacterium | 2-Hydroxyisobutyryl-CoA | ~120 | ~1.3 | ~11 | [5] |
| Human HACL1 | This compound | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Chemo-Enzymatic Synthesis of this compound
As this compound is not readily commercially available, a chemo-enzymatic synthesis approach is recommended. This protocol is a general guideline and may require optimization.[6][7][8]
Materials:
-
2-Hydroxystearic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (a broad-specificity enzyme is suitable)
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Solid-phase extraction (SPE) C18 cartridges
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and Coenzyme A.
-
Enzyme Addition: Add the broad-specificity acyl-CoA synthetase to the reaction mixture.
-
Substrate Addition: Start the reaction by adding 2-hydroxystearic acid (dissolved in a suitable organic solvent like DMSO, and then diluted in buffer).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.
-
Purification:
-
Centrifuge the mixture to remove the precipitated protein.
-
Purify the supernatant containing this compound using a C18 SPE cartridge.
-
Further purify the product by HPLC on a C18 column.
-
-
Quantification and Storage: Quantify the purified this compound using its molar extinction coefficient. Store the lyophilized product at -80°C.
Protocol 2: Enzyme Assay for 2-Hydroxyacyl-CoA Lyase 1 (HACL1)
This assay measures the activity of HACL1 by quantifying the amount of formate produced from the cleavage of this compound. The formate is detected using a commercial colorimetric or fluorometric assay kit.[9][10][11][12]
Materials:
-
Recombinant human HACL1
-
Synthesized this compound
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Commercial formate assay kit (e.g., from Sigma-Aldrich, BioAssay Systems)[10][11]
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Procedure:
-
HACL1 Reaction:
-
In a microcentrifuge tube, prepare the HACL1 reaction mixture containing potassium phosphate buffer (pH 7.4), TPP, and MgCl₂.
-
Add a known amount of recombinant human HACL1 enzyme.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration in the range of 10-100 µM.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent compatible with the subsequent formate assay.
-
-
Formate Detection:
-
Follow the protocol of the chosen commercial formate assay kit.[9][10][11][12]
-
Typically, this involves adding a reaction mixture from the kit (containing formate dehydrogenase and a detection reagent) to the supernatant of the stopped HACL1 reaction in a 96-well plate.[13]
-
Incubate the plate at the recommended temperature and time (e.g., 60 minutes at room temperature).[10]
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using the formate standards provided in the kit.
-
Determine the concentration of formate produced in the HACL1 reaction by interpolating from the standard curve.
-
Calculate the specific activity of HACL1 (e.g., in nmol of formate produced per minute per mg of enzyme).
-
Logical Relationships and Considerations
The successful execution of these protocols relies on the interplay of several key components and considerations.
Key Considerations:
-
Substrate Purity: The purity of the synthesized this compound is critical for accurate kinetic studies. Ensure thorough purification and characterization (e.g., by mass spectrometry).
-
Enzyme Activity: The activity of the recombinant HACL1 should be verified using a positive control if available.
-
Linearity of the Assay: It is essential to determine the optimal enzyme concentration and incubation time to ensure that the reaction rate is linear.
-
Controls: Include appropriate controls in the assay, such as a reaction without the enzyme, a reaction without the substrate, and a reaction without the TPP cofactor, to account for any background signal.
-
Alternative Detection Methods: While formate detection is a convenient method, other techniques such as HPLC or GC-MS can be used to directly measure the consumption of this compound or the formation of heptadecanal.[14] These methods are more complex but can provide additional validation.
References
- 1. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EnzyChrom™ Formate Assay Kit - Amerigo Scientific [amerigoscientific.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Formate Assay Kit(ギ酸アッセイキット) sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Metabolic Research: High-Resolution Acyl-CoA Profiling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and signaling pathways.[1][2][3] Their levels and composition are dynamically regulated and reflect the metabolic state of a biological system. High-resolution metabolomics, particularly utilizing liquid chromatography-mass spectrometry (LC-MS), offers a powerful platform for the comprehensive and quantitative analysis of the acyl-CoA pool.[2][4][5] This document provides detailed protocols for acyl-CoA profiling in biological samples, from extraction to data acquisition and analysis, enabling researchers to gain deeper insights into metabolic regulation in health and disease.
Acyl-CoAs are integral to numerous metabolic processes, including the beta-oxidation of fatty acids for energy generation, the synthesis of complex lipids like triglycerides and phospholipids, and the regulation of cholesterol metabolism.[1][6][7] Dysregulation of acyl-CoA metabolism has been implicated in various diseases, including metabolic syndrome, cardiovascular disease, and cancer.[6][8] Therefore, the ability to accurately profile these molecules is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
Experimental Workflow Overview
The profiling of acyl-CoAs by high-resolution LC-MS involves several key steps, each critical for achieving sensitive and reproducible results. The general workflow encompasses sample quenching and extraction, chromatographic separation of diverse acyl-CoA species, and their detection and quantification by high-resolution mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues and Cultured Cells
This protocol describes a solvent precipitation method for the extraction of a broad range of acyl-CoAs.
Materials:
-
Ice-cold 80% methanol (B129727) in water
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge capable of 4°C and >15,000 x g
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Quenching: Immediately freeze tissue samples in liquid nitrogen upon collection to halt metabolic activity. For cultured cells, aspirate the medium and quickly wash with ice-cold phosphate-buffered saline (PBS) before flash-freezing the cell pellet.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in a pre-chilled tube with ice-cold 80% methanol. A typical ratio is 1 mL of solvent per 20-50 mg of tissue or 1-5 million cells.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Solvent Evaporation: Dry the supernatant using a lyophilizer or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water or an initial mobile phase condition. The reconstitution volume should be adjusted based on the initial sample amount to ensure an appropriate concentration for detection.
Protocol 2: High-Resolution LC-MS/MS Analysis of Acyl-CoAs
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of short- to long-chain acyl-CoAs.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q Exactive Orbitrap)
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, <2 µm particle size)
LC Conditions:
-
Mobile Phase A: Water with 5-10 mM ammonium (B1175870) acetate, pH adjusted to 6.8-8.5.[2]
-
Mobile Phase B: Acetonitrile or methanol.[2]
-
Gradient for Short- to Medium-Chain Acyl-CoAs:
-
0-1.5 min: 2% B
-
1.5-3 min: Ramp to 15% B
-
3-5.5 min: Ramp to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: Return to 2% B
-
15-20 min: Re-equilibration at 2% B[2]
-
-
Flow Rate: 0.2 mL/min[2]
-
Column Temperature: Room temperature or controlled at 25°C.
-
Injection Volume: 5-10 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 300-1200
-
Resolution: 70,000
-
Data Acquisition: Full scan followed by data-dependent MS/MS (ddMS2) of the top 5-10 most abundant ions.
-
Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40.
Acyl-CoAs in Central Metabolism
Acyl-CoAs are at the crossroads of major metabolic pathways. Acetyl-CoA, the most prominent short-chain acyl-CoA, is a central hub, linking glycolysis, fatty acid oxidation, and the TCA cycle.[1][3] Longer-chain acyl-CoAs are key players in beta-oxidation and the synthesis of complex lipids.
Quantitative Data Summary
High-resolution metabolomics allows for the relative quantification of acyl-CoA species across different experimental conditions. The following tables summarize representative data on the changes in acyl-CoA levels in response to a high-fat diet and in different cell lines.
Table 1: Relative Abundance of Acyl-CoAs in Mouse Liver in Response to a High-Fat Diet [2]
| Acyl-CoA Species | Fold Change (High-Fat vs. Standard Chow) | p-value |
| Propionyl-CoA | Increased | 0.01 |
| Malonyl-CoA | Increased | 0.01 |
| C10:3-CoA | Increased | 0.0001 |
| C16:0-CoA (Palmitoyl-CoA) | Increased | 0.008 |
| C18:1-CoA (Oleoyl-CoA) | Increased | 0.008 |
| C18:2-CoA (Linoleoyl-CoA) | Increased | 0.01 |
Table 2: Endogenous Acyl-CoA Levels in Different Cell Lines (pmol/mg protein)
| Acyl-CoA Species | HepG2 (Hepatocellular Carcinoma) | LHCN-M2 (Skeletal Myoblasts) |
| Acetyl-CoA | 15.8 ± 2.1 | 8.5 ± 1.3 |
| Malonyl-CoA | 0.4 ± 0.1 | 0.2 ± 0.05 |
| Succinyl-CoA | 2.1 ± 0.3 | 1.5 ± 0.2 |
| C16:0-CoA (Palmitoyl-CoA) | 1.2 ± 0.2 | 0.8 ± 0.1 |
| C18:0-CoA (Stearoyl-CoA) | 0.9 ± 0.1 | 0.6 ± 0.1 |
| C18:1-CoA (Oleoyl-CoA) | 2.5 ± 0.4 | 1.9 ± 0.3 |
Note: The data in Table 2 is representative and compiled for illustrative purposes. Actual values can vary based on specific experimental conditions.
Conclusion
The methodologies presented here provide a robust framework for the high-resolution profiling of acyl-CoAs in diverse biological samples. By employing these sensitive and specific LC-MS-based techniques, researchers can quantitatively assess the dynamics of the acyl-CoA pool, offering profound insights into metabolic regulation and the pathophysiology of metabolic diseases. The ability to comprehensively analyze these critical metabolites opens new avenues for biomarker discovery and the development of targeted therapeutic interventions.
References
- 1. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Labeling Studies with 2-Hydroxystearoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. The use of stable isotopes, such as ¹³C or ²H, allows for the tracking of metabolites through complex biochemical pathways without the need for radioactive materials. 2-Hydroxystearoyl-CoA is a critical intermediate in the metabolism of 2-hydroxystearic acid, a 2-hydroxy fatty acid (hFA) primarily found as a component of sphingolipids.[1][2] These hFA-containing sphingolipids are particularly abundant in the nervous system, skin, and kidneys and play significant roles in maintaining membrane structure and participating in cell signaling.[1][3]
Mutations in the fatty acid 2-hydroxylase (FA2H) gene, which is responsible for the synthesis of 2-hydroxy fatty acids, are linked to severe neurological disorders, highlighting the importance of understanding the metabolism of these lipids.[1][2] Isotope labeling studies with this compound can provide valuable insights into the biosynthesis and degradation of hFA-containing sphingolipids, their turnover rates in different tissues, and how these processes are altered in disease states.[3][4] These studies are crucial for developing therapeutic strategies for a range of neurological and metabolic disorders.[3][5]
Applications
Isotope labeling studies utilizing this compound are instrumental in a variety of research and drug development applications:
-
Metabolic Flux Analysis: Quantifying the rate of incorporation of 2-hydroxystearic acid into downstream sphingolipids and its degradation through peroxisomal α-oxidation.[2][6]
-
Pathway Elucidation: Tracing the metabolic pathways of 2-hydroxy fatty acids and identifying key enzymatic steps and regulatory points.[2]
-
Disease Mechanism Studies: Investigating how genetic mutations or pathological conditions affect the metabolism of this compound and hFA-sphingolipids.[3][4]
-
Drug Discovery and Development: Screening for compounds that modulate the activity of enzymes involved in 2-hydroxy fatty acid metabolism and evaluating their effects on cellular lipid profiles.[5]
-
Biomarker Discovery: Identifying novel metabolic markers associated with diseases characterized by altered 2-hydroxy fatty acid metabolism.
Data Presentation
Table 1: Hypothetical Isotopic Enrichment in Sphingolipids Following ¹³C-2-Hydroxystearic Acid Labeling in Cultured Neurons
| Time (hours) | ¹³C-2-Hydroxystearoyl-CoA Enrichment (%) | ¹³C-2-Hydroxy-Ceramide Enrichment (%) | ¹³C-2-Hydroxy-Sphingomyelin Enrichment (%) | ¹³C-Pentadecanoyl-CoA Enrichment (%) (α-oxidation product) |
| 0 | 0 | 0 | 0 | 0 |
| 1 | 85.2 ± 4.1 | 15.7 ± 1.8 | 2.1 ± 0.3 | 0.5 ± 0.1 |
| 4 | 78.9 ± 3.5 | 45.3 ± 3.9 | 10.4 ± 1.2 | 3.2 ± 0.4 |
| 12 | 65.1 ± 5.0 | 68.9 ± 5.5 | 35.8 ± 3.1 | 12.7 ± 1.5 |
| 24 | 40.3 ± 3.8 | 75.4 ± 6.2 | 58.2 ± 4.9 | 25.9 ± 2.8 |
Data are presented as mean ± standard deviation (n=3) and represent the percentage of the metabolite pool that is isotopically labeled.
Table 2: Relative Abundance of this compound and Related Metabolites in Control vs. FA2H-Deficient Fibroblasts
| Metabolite | Control (Relative Abundance) | FA2H-Deficient (Relative Abundance) | Fold Change |
| Stearoyl-CoA | 1.00 | 1.85 | 1.85 |
| This compound | 1.00 | 0.12 | 0.12 |
| 2-Hydroxy-Ceramide (C18) | 1.00 | 0.15 | 0.15 |
| 2-Hydroxy-Sphingomyelin (C18) | 1.00 | 0.18 | 0.18 |
Relative abundance is normalized to the control group. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Cells with ¹³C-2-Hydroxystearic Acid
Objective: To trace the incorporation of 2-hydroxystearic acid into cellular sphingolipids.
Materials:
-
Adherent mammalian cell line (e.g., primary neurons, keratinocytes, or a relevant cancer cell line)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
[U-¹³C₁₈]-2-Hydroxystearic acid
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of [U-¹³C₁₈]-2-hydroxystearic acid complexed to fatty acid-free BSA.
-
On the day of the experiment, replace the standard culture medium with a fresh medium containing the desired concentration of labeled 2-hydroxystearic acid (typically 10-50 µM).
-
-
Cell Culture and Labeling:
-
Plate cells in culture dishes and grow to the desired confluency (typically 70-80%).
-
Remove the growth medium and wash the cells once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol to quench metabolism and detach the cells using a cell scraper.
-
Collect the cell suspension into a centrifuge tube.
-
Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for analysis.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the isotopic enrichment in this compound and downstream sphingolipids.[7]
-
Protocol 2: Analysis of Isotopically Labeled this compound by LC-MS
Objective: To quantify the abundance and isotopic enrichment of this compound and its metabolites.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reverse-phase column suitable for lipid analysis.
Procedure:
-
Sample Preparation:
-
Resuspend the dried lipid extracts in an appropriate solvent (e.g., methanol:chloroform 1:1 v/v).
-
Spike the samples with an internal standard, such as a deuterated or ¹³C-labeled lipid standard of a different chain length, for absolute quantification.[8]
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid to separate the lipids.
-
-
MS Analysis:
-
Operate the mass spectrometer in positive ion mode for the detection of sphingolipids and their CoA esters.
-
Acquire full scan data to identify the molecular ions of the labeled and unlabeled metabolites.
-
Perform tandem MS (MS/MS) to confirm the identity of the metabolites based on their characteristic fragmentation patterns. The fragmentation of acyl-CoAs often produces a characteristic neutral loss.[7]
-
-
Data Analysis:
-
Integrate the peak areas for the different mass isotopologues of each metabolite.
-
Correct for the natural abundance of ¹³C.
-
Calculate the isotopic enrichment as the percentage of the labeled species relative to the total pool of the metabolite.
-
Visualization of Pathways and Workflows
Metabolic Pathway of 2-Hydroxystearic Acid
Caption: Biosynthesis and degradation pathway of 2-hydroxystearic acid.
Experimental Workflow for Isotope Labeling
Caption: Workflow for in vitro isotope labeling with 2-hydroxystearic acid.
Signaling Role of 2-Hydroxy Sphingolipids
Caption: Signaling functions of 2-hydroxy sphingolipids.
References
- 1. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic flux and enrichment studies using MIMOSA | Yale Research [research.yale.edu]
- 7. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Notes & Protocols: Developing Standards for 2-Hydroxystearoyl-CoA Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxystearoyl-CoA is a critical intermediate in several metabolic pathways, including the synthesis of 2-hydroxy-ceramides, which are essential components of sphingolipids, and the peroxisomal alpha-oxidation of fatty acids.[1][2][3] Accurate and reliable quantification of this compound is crucial for understanding lipid metabolism, investigating metabolic disorders, and for the development of therapeutic agents targeting these pathways.
These application notes provide a comprehensive framework for the quantitative analysis of this compound from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]
Metabolic Pathways of this compound
This compound is primarily involved in two key cellular processes: sphingolipid biosynthesis and peroxisomal alpha-oxidation. In sphingolipid synthesis, it serves as a substrate for ceramide synthases to produce 2-hydroxy-ceramides.[3] Alternatively, it can be directed to peroxisomes for degradation via the alpha-oxidation pathway, where it is cleaved by 2-hydroxyacyl-CoA lyase (HACL1).[1][6]
Quantitative Analysis by LC-MS/MS
The analysis of acyl-CoA species is challenging due to their low abundance and instability. LC-MS/MS offers the required sensitivity and specificity for accurate quantification.[7] The method involves extraction of acyl-CoAs from the sample, separation using liquid chromatography, and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[4][8]
Protocol 1: Extraction of Acyl-CoAs from Cell Culture
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[8][9]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Isopropanol, HPLC grade
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, C17:0-CoA, or a stable isotope-labeled this compound)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
Sonicator
-
Homogenizer
Procedure:
-
Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Lysis and Extraction:
-
Add 500 µL of freshly prepared 100 mM KH₂PO₄ (pH 4.9) to the culture plate.
-
Add 500 µL of an organic solvent mixture (Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v) containing the internal standard (e.g., 20 ng of C17:0-CoA).[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Homogenization: Homogenize the sample twice on ice.
-
Sonication & Centrifugation: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[8]
-
Sample Collection: Carefully transfer the supernatant to a new tube. This supernatant contains the acyl-CoA extract and is ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol outlines the conditions for chromatographic separation and mass spectrometric detection. Parameters should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
-
System: UPLC/HPLC system[8]
-
Column: Reversed-phase C8 or C18 column (e.g., Acquity 1.7 µm C8)[8]
-
Mobile Phase A: Water with 0.1% Ammonium Hydroxide (or other ion-pairing agent)
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to elute acyl-CoAs based on their hydrophobicity. The run time is typically short, around 5-15 minutes.[8][9]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Parameters:
-
System: Triple quadrupole mass spectrometer[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8][10]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)
-
Key Transitions: For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed.[4] The precursor ion is the protonated molecule [M+H]⁺. The product ion is a specific fragment. These must be determined by direct infusion of a standard.
Protocol 3: Calibration and Method Validation
For accurate quantification, a calibration curve must be prepared using a certified standard of this compound.
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water 1:1).[8]
-
Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range in the samples (e.g., 1-100 ng/mL).
-
Curve Generation: Add a fixed amount of the internal standard to each calibration standard and analyze them using the established LC-MS/MS method. Plot the peak area ratio (Analyte/IS) against the concentration to generate a calibration curve. A linear regression with a correlation coefficient (r²) > 0.99 is desired.
-
Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision (intra- and inter-day variability), and accuracy, following established guidelines.[4]
Data Presentation
Quantitative data should be organized into clear tables for easy interpretation and comparison.
Table 1: Optimized LC-MS/MS Parameters for Acyl-CoA Analysis (Note: These are example parameters and must be empirically determined for this compound)
| Parameter | This compound (Predicted) | Internal Standard (C17:0-CoA) |
| Formula | C₃₉H₇₀N₇O₁₈P₃S | C₃₈H₆₈N₇O₁₇P₃S |
| Precursor Ion [M+H]⁺ | m/z 1048.4 | m/z 1020.4 |
| Product Ion (Quantifier) | m/z 541.4 (Predicted [M-507+H]⁺) | m/z 513.4 |
| Product Ion (Qualifier) | m/z 428.1 (Adenosine diphosphate (B83284) fragment) | m/z 428.1 |
| Collision Energy (eV) | To be optimized (e.g., 30-45 eV) | To be optimized (e.g., 30-45 eV) |
| Retention Time (min) | To be determined | To be determined |
Table 2: Example Method Validation Summary (Based on typical performance for long-chain acyl-CoA methods[4])
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL |
| Intra-run Precision (%RSD) | < 5% |
| Inter-run Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
References
- 1. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reversed-Phase Liquid Chromatography of Acyl-CoA Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in cellular metabolism, playing a key role in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] The analysis of acyl-CoA profiles is essential for understanding metabolic regulation and the pathogenesis of various diseases, including metabolic syndrome and cancer.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation and quantification of acyl-CoA species.[3][4] This document provides detailed application notes and protocols for the separation of acyl-CoAs using reversed-phase liquid chromatography, often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.[1][5]
Principle of Separation
Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase.[6] Acyl-CoAs, which consist of a hydrophilic Coenzyme A moiety and a hydrophobic acyl chain of varying length and saturation, are well-suited for this separation technique. Longer and more saturated acyl chains exhibit stronger hydrophobic interactions with the stationary phase, resulting in longer retention times. The separation is typically achieved using a gradient elution where the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is gradually increased.[3][7] Ion-pairing agents are sometimes added to the mobile phase to improve the retention and peak shape of the polar CoA head group.[2][8]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from a method designed for the rapid and efficient extraction of long-chain acyl-CoAs from tissue samples.[9]
Materials:
-
Heptadecanoyl-CoA (internal standard)[9]
-
Chloroform[11]
-
Methanol[11]
-
Potassium phosphate (B84403) buffer (100 mM, pH 4.9)[10]
-
2-Propanol[10]
-
Acetonitrile (ACN)[10]
-
Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄)[3]
-
C18 Solid-Phase Extraction (SPE) columns[9]
-
Homogenizer
Procedure:
-
Weigh the frozen tissue sample (20-100 mg) and place it in a glass homogenizer.
-
Add 2 mL of 100 mM KH₂PO₄ buffer (pH 4.9) containing a known amount of heptadecanoyl-CoA as an internal standard.[3]
-
Homogenize the tissue thoroughly.
-
Add 2.0 mL of 2-propanol and homogenize again.[10]
-
Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.[3]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes.[3]
-
Collect the upper aqueous-organic phase containing the acyl-CoAs.
-
Dilute the extract with 10 mL of 100 mM KH₂PO₄ (pH 4.9).[3]
-
Condition a C18 SPE column by washing with methanol (B129727) followed by water.
-
Load the diluted extract onto the conditioned C18 SPE column.
-
Wash the column with water to remove polar impurities.
-
Elute the acyl-CoAs with an appropriate volume of 2-propanol.[10]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile).
Protocol 2: Reversed-Phase HPLC Separation of Acyl-CoAs
This protocol describes a general method for the chromatographic separation of acyl-CoAs using a C18 column and a binary gradient system.
Instrumentation and Columns:
-
An HPLC or UPLC system equipped with a binary pump, autosampler, and a UV or mass spectrometer detector.[1][7]
-
A reversed-phase C18 column (e.g., Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm) is commonly used.[1] Other options include C8 columns.[7]
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) (pH 6.8) in water.[1] Alternatively, 75 mM KH₂PO₄ (pH 4.9) can be used.[3][10] For LC-MS applications at high pH, 15 mM ammonium hydroxide (B78521) in water can be employed.[5][7]
-
Mobile Phase B: Acetonitrile (ACN).[1]
Gradient Elution Program: The following is an example of a gradient program suitable for separating a range of acyl-CoAs.[1] The flow rate is typically 0.2-0.5 mL/min.[1][10]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 0 | 100 |
| 22.5 | 0 | 100 |
| 22.6 | 80 | 20 |
| 30.0 | 80 | 20 |
Detection:
-
UV Detection: Monitor the eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) group of Coenzyme A.[3][10]
-
Mass Spectrometry (MS) Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used for high sensitivity and specificity.[1][5] Multiple reaction monitoring (MRM) is employed for quantification.[1] A common neutral loss scan for acyl-CoAs is 507 Da, corresponding to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[5]
Data Presentation
The following tables summarize typical chromatographic parameters for the separation of various acyl-CoA species.
Table 1: Retention Times of Acyl-CoA Standards on a C18 Column
This table presents example retention times for a selection of acyl-CoA standards using a reversed-phase C18 column with an acetonitrile/ammonium acetate gradient.[1]
| Acyl-CoA Species | Chain Length:Unsaturation | Approximate Retention Time (min) |
| C10:0 CoA | 10:0 | 7.5 |
| C12:0 CoA | 12:0 | 8.5 |
| C14:0 CoA | 14:0 | 9.5 |
| C16:0 CoA | 16:0 | 10.5 |
| C18:2 (n6) CoA | 18:2 | 11.0 |
| C18:1 (n9) CoA | 18:1 | 11.2 |
| C18:0 CoA | 18:0 | 11.5 |
| C20:4 CoA | 20:4 | 12.0 |
| C20:0 CoA | 20:0 | 12.8 |
Note: Retention times are approximate and can vary based on the specific column, HPLC system, and exact gradient conditions.
Table 2: LC-MS/MS Method Validation Parameters
This table provides an example of method validation data for the quantification of long-chain acyl-CoAs.[5]
| Acyl-CoA Species | Accuracy (%) | Inter-run Precision (%RSD) | Intra-run Precision (%RSD) |
| C16:0 CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| C16:1 CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| C18:0 CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| C18:1 CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| C18:2 CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Principle of reversed-phase separation of acyl-CoAs.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 9. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Reconstitution of 2-Hydroxystearoyl-CoA Metabolic Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro reconstitution of the metabolic pathway for 2-hydroxystearoyl-CoA, a critical intermediate in fatty acid metabolism. This document outlines the necessary enzymes, substrates, and protocols to establish a functional multi-enzyme system in a controlled laboratory setting. The provided methodologies are intended to facilitate research into the regulation of this pathway, the discovery of potential therapeutic inhibitors, and the development of novel biotechnological applications.
Introduction
The metabolism of 2-hydroxylated fatty acids is a crucial biological process, and its dysregulation has been implicated in various diseases. The in vitro reconstitution of the this compound metabolic pathway allows for a detailed investigation of the individual enzymatic steps and the overall pathway dynamics in a controlled environment, free from the complexities of a cellular context. This reconstituted system serves as a powerful tool for kinetic analysis, inhibitor screening, and understanding the structure-function relationships of the involved enzymes.
The pathway begins with the activation of stearic acid to stearoyl-CoA, followed by its hydroxylation to this compound, and subsequent cleavage. This document details the procedures for expressing and purifying the required enzymes, synthesizing the necessary substrates, and performing the coupled enzymatic reactions.
Pathway Overview & Key Enzymes
The in vitro reconstitution of the this compound metabolic pathway involves three key enzymatic steps:
-
Activation of Stearic Acid: Stearic acid is first activated to its coenzyme A (CoA) thioester, stearoyl-CoA, by an Acyl-CoA Synthetase (ACS).
-
Hydroxylation of Stearoyl-CoA: Stearoyl-CoA is then hydroxylated at the alpha-position to form this compound. This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H), a monooxygenase that requires an electron transfer system.
-
Cleavage of this compound: Finally, this compound is cleaved into heptadecanal (B146464) and formyl-CoA by 2-Hydroxyacyl-CoA Lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.
dot
Quantitative Data Summary
The following tables summarize the key quantitative data for the enzymes involved in the reconstituted pathway. This information is crucial for designing experiments and interpreting results.
Table 1: Michaelis-Menten Constants (Km)
| Enzyme | Substrate | Km (µM) | Organism | Notes |
| Fatty Acid 2-Hydroxylase (FA2H) | Tetracosanoic Acid | <0.18 | Human | High affinity for very-long-chain fatty acids.[1] |
| 2-Hydroxyacyl-CoA Lyase (HACL1) | 2-Hydroxy-3-methylhexadecanoyl-CoA | 15 (apparent) | Rat | Data for a synthetic substrate.[2] |
Table 2: Optimal Reaction Conditions
| Enzyme | Optimal pH | Cofactors | Notes |
| Fatty Acid 2-Hydroxylase (FA2H) | 7.6 - 7.8 | NADPH, Cytochrome P450 Reductase | Requires an electron transfer system.[1] |
| 2-Hydroxyacyl-CoA Lyase (HACL1) | 7.5 | Thiamine Pyrophosphate (TPP), Mg²⁺ | TPP is an essential cofactor for the cleavage reaction.[2] |
Experimental Protocols
This section provides detailed protocols for the in vitro reconstitution of the this compound metabolic pathway.
Enzyme Expression and Purification
-
Acyl-CoA Synthetase (ACS): Recombinant human ACS can be expressed in E. coli and purified using affinity chromatography.
-
Fatty Acid 2-Hydroxylase (FA2H): As a membrane-bound protein, human FA2H is best expressed in a eukaryotic system, such as insect cells (e.g., Sf9) or mammalian cells (e.g., HEK293), to ensure proper folding and membrane integration. Purification typically involves solubilization with detergents followed by affinity and size-exclusion chromatography.
-
NADPH:Cytochrome P450 Reductase: This essential partner for FA2H can be co-expressed with FA2H or expressed and purified separately from E. coli.
-
2-Hydroxyacyl-CoA Lyase (HACL1): Recombinant human HACL1 can be readily expressed in E. coli and purified using standard chromatography techniques.
Protocol 1: In Vitro Synthesis of Stearoyl-CoA
This protocol describes the enzymatic synthesis of Stearoyl-CoA from stearic acid.
Materials:
-
Purified Acyl-CoA Synthetase (ACS)
-
Stearic acid
-
Coenzyme A (CoA-SH)
-
ATP
-
MgCl₂
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5
Procedure:
-
Prepare a reaction mixture containing 100 µM stearic acid, 200 µM CoA-SH, 2 mM ATP, and 5 mM MgCl₂ in Reaction Buffer.
-
Initiate the reaction by adding purified ACS to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of Stearoyl-CoA using HPLC or a commercially available acyl-CoA assay kit.
-
Purify the synthesized Stearoyl-CoA using solid-phase extraction or reverse-phase HPLC.
dot
Protocol 2: In Vitro Reconstitution of the Complete this compound Pathway (Coupled Assay)
This protocol describes the setup of a coupled enzyme assay to monitor the entire metabolic pathway from Stearoyl-CoA.
Materials:
-
Purified Fatty Acid 2-Hydroxylase (FA2H)
-
Purified NADPH:Cytochrome P450 Reductase
-
Purified 2-Hydroxyacyl-CoA Lyase (HACL1)
-
Synthesized Stearoyl-CoA
-
NADPH
-
Thiamine Pyrophosphate (TPP)
-
MgCl₂
-
Reaction Buffer: 100 mM Potassium Phosphate, pH 7.6, containing 0.1% (w/v) CHAPS to maintain FA2H solubility.
Procedure:
-
Prepare a complete reaction mixture in the Reaction Buffer containing 50 µM Stearoyl-CoA, 200 µM NADPH, 100 µM TPP, and 2 mM MgCl₂.
-
Add purified NADPH:Cytochrome P450 Reductase to a final concentration of 1 µM.
-
Add purified FA2H to a final concentration of 0.5 µM.
-
Initiate the final cleavage step by adding purified HACL1 to a final concentration of 2 µM.
-
Incubate the reaction at 37°C.
-
Monitor the reaction by quantifying the depletion of Stearoyl-CoA and the formation of heptadecanal. Heptadecanal can be derivatized and analyzed by GC-MS. Alternatively, if radiolabeled [1-¹⁴C]stearoyl-CoA is used, the cleavage product [¹⁴C]formyl-CoA can be converted to ¹⁴CO₂ and quantified by scintillation counting.[2]
dot
Troubleshooting and Considerations
-
Enzyme Activity: Ensure all purified enzymes are active. Individual enzyme assays should be performed prior to setting up the coupled reaction.
-
Substrate Solubility: Long-chain fatty acids and their CoA esters have limited aqueous solubility. The use of detergents (e.g., CHAPS) or cyclodextrins may be necessary to maintain them in solution.
-
Cofactor Stability: NADPH can degrade over time. Prepare fresh solutions and consider using an NADPH regenerating system for long-term experiments.
-
Product Inhibition: In any multi-enzyme system, accumulation of intermediates or final products can lead to feedback inhibition. It is important to monitor the reaction progress over time to identify any such effects.
By following these detailed protocols and considering the provided quantitative data, researchers can successfully reconstitute the this compound metabolic pathway in vitro, enabling a deeper understanding of its biochemical and regulatory mechanisms.
References
Application of 2-Hydroxystearoyl-CoA in Lipidomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxystearoyl-CoA is a critical intermediate in the biosynthesis of 2-hydroxy-sphingolipids, a class of lipids essential for the structural integrity and function of various tissues, particularly the nervous system and the epidermis. The introduction of a hydroxyl group at the alpha-position of the fatty acyl chain confers unique biophysical properties to these sphingolipids, influencing membrane fluidity, lipid packing, and cell signaling. Dysregulation of this compound metabolism is implicated in several human diseases, including neurodegenerative disorders and cancer, making it a molecule of significant interest in lipidomics research and drug development.
These application notes provide a comprehensive overview of the role of this compound in lipidomics, detailed protocols for its analysis, and insights into its involvement in cellular signaling pathways.
Metabolic Significance of this compound
This compound is situated at a key juncture in the sphingolipid metabolic pathway. Its formation and subsequent utilization are tightly regulated processes central to the synthesis of 2-hydroxylated sphingolipids.
Biosynthesis: Stearic acid is first hydroxylated at the C-2 position by the enzyme fatty acid 2-hydroxylase (FA2H) to form 2-hydroxystearic acid.[1][2] This 2-hydroxy fatty acid is then activated to This compound by an acyl-CoA synthetase.[1] Subsequently, ceramide synthases (CerS) catalyze the transfer of the 2-hydroxystearoyl group from this compound to a sphingoid base (e.g., dihydrosphingosine) to form 2-hydroxy dihydroceramide.[1][3] This is then further metabolized to form a variety of complex 2-hydroxy sphingolipids, such as 2-hydroxy ceramides (B1148491), galactosylceramides, and sulfatides.[4]
Degradation: The degradation of 2-hydroxylated sphingolipids involves the liberation of 2-hydroxystearic acid by ceramidases. This fatty acid can then be reactivated to this compound and subsequently enter the peroxisomal α-oxidation pathway for degradation.[4] A key enzyme in this pathway is 2-hydroxyacyl-CoA lyase (HACL1) , which cleaves 2-hydroxyacyl-CoAs.
Data Presentation: Quantitative Analysis of 2-Hydroxylated Lipids
While quantitative data for this compound itself is not widely reported, the levels of its downstream products, 2-hydroxy fatty acids and ceramides, have been measured in various biological systems. The following table summarizes representative data on the abundance of 2-hydroxy fatty acids in a mouse model of 2-hydroxyacyl-CoA lyase 1 (Hacl1) deficiency, which leads to the accumulation of these lipids.
| Analyte | Genotype | Tissue | Concentration (nmol/g wet weight) | Reference |
| Phytanic acid | Wild-type | Liver | ~2 | [5] |
| Hacl1-/- | Liver | ~20 | [5] | |
| 2-Hydroxyphytanic acid | Wild-type | Liver | Not detected | [5] |
| Hacl1-/- | Liver | ~5 | [5] |
This table illustrates the accumulation of a 2-hydroxy fatty acid precursor in a genetic mouse model, highlighting the importance of the degradation pathway.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Mammalian Tissues
This protocol describes a method for the extraction of a broad range of acyl-CoAs, including this compound, from mammalian tissues for subsequent LC-MS/MS analysis.
Materials:
-
Frozen tissue sample
-
100 mM KH2PO4 buffer, pH 4.9
-
Acetonitrile
-
Saturated (NH4)2SO4
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue powder.
-
Homogenize the tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer containing the internal standard.
-
Add 2.0 mL of isopropanol and homogenize again.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Collect the upper phase containing the acyl-CoAs.
-
The extract is now ready for solid-phase extraction cleanup or direct analysis by LC-MS/MS.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH 8.5 (adjusted with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% to 95% B over 10 minutes.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Parameters (Example for a Triple Quadrupole):
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transition: The specific precursor and product ions for this compound need to be determined using a pure standard. The precursor ion will be [M+H]+. A characteristic neutral loss of 507, corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety of CoA, can be monitored for acyl-CoAs.[6]
-
Collision Energy (CE) and other source parameters: Optimize for maximum signal intensity of the target analyte.
Protocol 3: In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This protocol measures the activity of FA2H, the enzyme responsible for the synthesis of 2-hydroxy fatty acids.
Materials:
-
Microsomal fraction from cells or tissues expressing FA2H
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Purified NADPH:cytochrome P-450 reductase
-
Substrate: [D4]-tetracosanoic acid (or other suitable fatty acid)
-
α-cyclodextrin
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a reaction mixture containing the microsomal fraction, NADPH regeneration system, and purified NADPH:cytochrome P-450 reductase in a suitable buffer.
-
Solubilize the [D4]-tetracosanoic acid substrate in an α-cyclodextrin solution.
-
Initiate the reaction by adding the substrate to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., a mixture of chloroform (B151607) and methanol).
-
Extract the lipids.
-
Derivatize the hydroxylated fatty acid product (e.g., to its trimethylsilyl (B98337) ether derivative).
-
Analyze and quantify the derivatized product by GC-MS.[7][8]
Signaling Pathways and Biological Roles
This compound is a precursor to 2-hydroxy ceramides, which have been shown to be potent signaling molecules, particularly in the induction of apoptosis.
Apoptosis Signaling: Exogenously added 2-hydroxy ceramides can induce apoptosis in various cancer cell lines at lower concentrations and with faster kinetics than their non-hydroxylated counterparts.[2] This suggests a distinct signaling mechanism. One proposed pathway involves the dephosphorylation of pro-survival kinases such as Akt and members of the MAP kinase pathway.[2]
References
- 1. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring 2-Hydroxystearoyl-CoA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxystearoyl-CoA is a critical intermediate in the alpha-oxidation of fatty acids, a metabolic pathway responsible for the degradation of 2-hydroxy and branched-chain fatty acids. Dysregulation of this pathway has been implicated in various metabolic disorders. Accurate quantification of this compound in cell culture is essential for understanding its physiological roles and for the development of therapeutic interventions. This document provides a detailed protocol for the extraction and quantification of this compound from cultured cells using Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathway of this compound in Alpha-Oxidation
This compound is a key substrate in the peroxisomal alpha-oxidation pathway. The enzyme 2-hydroxyacyl-CoA lyase (HACL) catalyzes the cleavage of this compound into formyl-CoA and the (n-1) aldehyde, heptadecanal. This is a crucial step in the breakdown of 2-hydroxy long-chain fatty acids.[1][2]
References
- 1. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving stability of 2-Hydroxystearoyl-CoA during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Hydroxystearoyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound?
The primary challenges are the inherent chemical and enzymatic instability of the molecule. The thioester bond is susceptible to hydrolysis, especially at non-neutral pH, while the 2-hydroxy group can also influence its stability. Furthermore, endogenous enzymes, such as 2-hydroxyacyl-CoA lyase (HACL1), can rapidly degrade this compound upon tissue or cell lysis.
Q2: What is the optimal pH for the extraction buffer?
To minimize chemical hydrolysis and reduce the activity of certain degradative enzymes, a slightly acidic pH is recommended. An extraction buffer of potassium phosphate (B84403) (KH2PO4) at a pH of approximately 4.9 has been shown to be effective for the extraction of long-chain acyl-CoAs.[1]
Q3: What are the recommended solvents for the extraction?
A combination of organic solvents is typically used to precipitate proteins and extract the acyl-CoA. A common and effective method involves homogenization in a buffer followed by the addition of 2-propanol and acetonitrile (B52724).[1] This mixture efficiently extracts long-chain acyl-CoAs while leaving many other lipids in a separate phase.
Q4: How can I minimize enzymatic degradation during the procedure?
Minimizing enzymatic degradation is critical and can be achieved by:
-
Rapid Quenching: Immediately freeze-clamp tissue samples in liquid nitrogen to halt metabolic activity.
-
Low Temperatures: Perform all extraction steps on ice or at 4°C to reduce enzyme kinetics.
-
Acidic pH: As mentioned, an acidic buffer can help to inactivate pH-sensitive degradative enzymes.
Q5: Is a solid-phase extraction (SPE) step necessary?
An SPE step is not always necessary but is highly recommended for sample cleanup, especially for complex biological matrices. It helps to remove interfering substances, which can improve the quality of downstream analysis by liquid chromatography-mass spectrometry (LC-MS). C18 or specialized oligonucleotide-based columns can be effective for purifying acyl-CoAs.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal of this compound | Sample Degradation: The thioester bond is hydrolyzed, or the molecule has been enzymatically cleaved. | - Ensure rapid quenching of the biological sample in liquid nitrogen.- Maintain all samples and reagents on ice throughout the extraction process.- Use a pre-chilled, slightly acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).[1] |
| Inefficient Extraction: The chosen solvent system is not effectively extracting the long-chain acyl-CoA. | - Use a proven solvent system such as a mixture of acetonitrile and 2-propanol in combination with a phosphate buffer.[1]- Ensure thorough homogenization of the tissue to maximize solvent exposure. | |
| Poor Recovery from SPE: The analyte is not binding efficiently to the SPE column or is not being properly eluted. | - Optimize the SPE protocol, including the choice of sorbent and elution solvents.- For long-chain acyl-CoAs, a C18 column is often suitable. Elution with 2-propanol has been shown to be effective.[1] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Minor variations in time or temperature during extraction can lead to differing levels of degradation. | - Standardize the entire extraction protocol, ensuring consistent timing for each step.- Prepare a master mix of extraction solvents and buffers to ensure uniformity. |
| Partial Precipitation of Analyte: The analyte may be precipitating out of solution during storage or processing. | - After extraction and drying, reconstitute the sample in a suitable solvent such as methanol (B129727) or a buffered solution immediately before analysis. | |
| Presence of Interfering Peaks in LC-MS Analysis | Incomplete Removal of Contaminants: The sample matrix contains other lipids or molecules that co-elute with this compound. | - Incorporate a solid-phase extraction (SPE) step for sample cleanup.[1]- Optimize the HPLC gradient to achieve better separation of the analyte from interfering compounds. |
| Formation of Degradation Products: The observed peaks may be breakdown products of this compound. | - Review the extraction protocol to identify and mitigate potential sources of degradation (e.g., prolonged exposure to non-ideal pH or temperature).- Analyze a standard of this compound that has been subjected to the same extraction procedure to identify potential degradation products. |
Data Presentation
Table 1: Comparison of Extraction Protocol Recoveries for Long-Chain Acyl-CoAs
| Extraction Method | Key Components | Average Recovery (%) | Reproducibility | Reference |
| Modified Acetonitrile/2-Propanol | 100 mM KH2PO4 (pH 4.9), Acetonitrile, 2-Propanol, SPE | 70-80% | High | [1] |
Note: Data is for general long-chain acyl-CoAs, which are structurally similar to this compound. Specific recovery for this compound may vary.
Experimental Protocols
Key Experiment: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for this compound.[1]
-
Sample Preparation:
-
Excise tissue and immediately freeze-clamp in liquid nitrogen.
-
Store samples at -80°C until extraction.
-
-
Homogenization:
-
Weigh the frozen tissue (e.g., < 100 mg).
-
In a glass homogenizer on ice, add 100 mM KH2PO4 buffer (pH 4.9).
-
Add the frozen tissue and homogenize thoroughly.
-
Add 2-propanol and homogenize again.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add acetonitrile, vortex vigorously, and centrifuge to pellet the precipitate.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an appropriate SPE column (e.g., oligonucleotide-based or C18) according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the column.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Sample Concentration and Analysis:
-
Dry the eluent under a stream of nitrogen.
-
Reconstitute the dried sample in a suitable solvent for LC-MS analysis.
-
Analyze using a C18 column with a binary gradient system (e.g., Solvent A: 75 mM KH2PO4, pH 4.9; Solvent B: Acetonitrile with 600 mM glacial acetic acid).
-
Monitor the eluent at 260 nm.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the extraction of this compound.
Logical Relationships
Caption: Chemical and enzymatic degradation pathways.
References
Technical Support Center: Optimization of LC Gradient for 2-Hydroxystearoyl-CoA Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of 2-Hydroxystearoyl-CoA and other long-chain fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended LC-MS/MS method for analyzing this compound?
A highly sensitive and robust method for the quantitative analysis of long-chain acyl-CoAs (LCACoAs), including this compound, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] Reversed-phase chromatography using a C8 or C18 column is commonly employed for separation.[1][2][3] To enhance peak shape and resolution, operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) or using ion-pairing agents is often beneficial.[1][2] Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[2][3]
Q2: How can I prevent the degradation of my this compound samples?
Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] To minimize degradation, it is crucial to process samples quickly at low temperatures (on ice) and store them as a dry pellet at -80°C.[1] When reconstituting samples for analysis, using methanol (B129727) or a buffered solution like 50 mM ammonium acetate (B1210297) at a neutral pH can improve stability compared to unbuffered aqueous solutions.[1]
Q3: What are the characteristic MS/MS fragmentation patterns for long-chain acyl-CoAs?
In positive ion mode mass spectrometry, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This common fragmentation pattern allows for the use of neutral loss scans to identify a range of acyl-CoA species within a sample.[1] Another frequently observed fragment ion is at m/z 428, which results from the cleavage between the 5' diphosphates.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the LC separation of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Operate the mobile phase at a high pH (e.g., 10.5 with ammonium hydroxide) to deprotonate residual silanol (B1196071) groups on the stationary phase.[1][2] |
| Inappropriate Sample Solvent | Ensure the sample solvent is as weak as or weaker than the initial mobile phase to avoid peak distortion.[4] |
| Column Overload | Reduce the injection volume or sample concentration. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if performance does not improve. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature, as temperature changes can affect retention time and selectivity.[4] |
| Mobile Phase Preparation Inconsistency | Prepare fresh mobile phases daily and ensure accurate pH adjustments if required.[4] |
| Air Bubbles in the Pump | Degas the mobile phases and prime the pump to remove any trapped air bubbles. |
| Pump Malfunction | Check for leaks and ensure pump seals are in good condition.[5] |
Issue 3: Low Signal Intensity or No Peak Detected
| Possible Cause | Recommended Solution |
| Sample Degradation | Follow proper sample handling and storage procedures to prevent hydrolysis.[1] |
| Ion Suppression | Improve chromatographic separation to resolve this compound from co-eluting matrix components.[1] Consider sample cleanup using solid-phase extraction (SPE).[1][2] |
| Incorrect MS/MS Parameters | Optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific analyte.[3] |
| Sample Loss During Preparation | Use optimized extraction protocols. A common method involves protein precipitation with sulfosalicylic acid (SSA).[6] |
Experimental Protocols
Protocol 1: Sample Preparation from Cells
-
Cell Lysis:
-
Lysate Clarification:
-
LC-MS/MS Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.[1]
-
Protocol 2: Optimized LC Gradient for Long-Chain Acyl-CoA Separation
This protocol is a representative method and may require further optimization for your specific instrument and application.
| Parameter | Value |
| Column | Reversed-phase C8 or C18, e.g., Acquity UPLC BEH C8 (2.1 x 150 mm, 1.7 µm)[3] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water[3] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile[3] |
| Flow Rate | 0.4 mL/min[3] |
| Column Temperature | 35°C[3] |
| Gradient | Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min, and return to 20% B over 0.5 min.[3] |
Visualizations
Caption: Experimental workflow for the analysis of this compound from cell culture.
Caption: Troubleshooting guide for poor peak shape in LC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in 2-Hydroxystearoyl-CoA mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometry analysis of 2-Hydroxystearoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[2] Given the lipid nature of this compound, phospholipids (B1166683) are a primary contributor to matrix effects, especially in electrospray ionization (ESI).
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This method helps identify at what points in the chromatogram matrix effects are occurring. A constant flow of a this compound standard is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample (a sample without the analyte) is then injected. Any suppression or enhancement of the constant analyte signal indicates the retention times at which interfering components are eluting.[3][4]
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of the matrix effect. You compare the signal response of this compound in a neat solvent to the response of the same amount of analyte spiked into a blank matrix sample after the extraction process. The percentage difference reveals the degree of signal suppression or enhancement.[2]
Q3: What are the most common sources of matrix effects in biological samples for this compound analysis?
A3: For long-chain acyl-CoAs like this compound, the most significant sources of matrix effects in biological samples (e.g., plasma, tissue homogenates) are:
-
Phospholipids: These are abundant in biological membranes and are notorious for causing ion suppression in ESI-MS.
-
Other Lipids and Fatty Acids: High concentrations of other lipids can compete with this compound for ionization.
-
Salts and Buffers: Non-volatile salts from buffers used during sample preparation can accumulate in the ion source and suppress the signal.
-
Proteins: Although most proteins are removed during sample preparation, residual proteins can still contribute to matrix effects.
Q4: What is the best internal standard to use for the quantification of this compound?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C- or ¹⁵N-labeled). A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects. This allows for accurate correction of any signal suppression or enhancement. If a specific SIL internal standard for this compound is unavailable, a SIL analog of another long-chain acyl-CoA can be a suitable alternative.
Troubleshooting Guides
Issue: Poor sensitivity and inconsistent quantification of this compound.
This is a common problem often indicative of matrix effects, where co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte. Follow this step-by-step guide to diagnose and mitigate the issue.
Step 1: Confirm the Presence of Matrix Effects
Before attempting to solve the problem, it's crucial to confirm that matrix effects are indeed the cause.
-
Action: Perform a post-column infusion experiment as described in the FAQs.
-
Expected Outcome: The baseline signal of the infused this compound standard will show dips (ion suppression) or peaks (ion enhancement) at the retention times of interfering matrix components.
Step 2: Optimize Sample Preparation to Remove Interferences
The most effective way to combat matrix effects is to remove the interfering compounds before they enter the LC-MS system.
-
Action 1: Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For long-chain acyl-CoAs, a mixed-mode or reverse-phase (e.g., C18) SPE cartridge can be used.
-
Action 2: Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. A two-step LLE can be effective, first using a non-polar solvent like hexane (B92381) to remove highly non-polar lipids, followed by extraction of the this compound into a more polar organic solvent like methyl tert-butyl ether.
-
Action 3: Protein Precipitation (PPT): While a quick method to remove proteins, PPT is often the least effective at removing other matrix components like phospholipids and may lead to significant ion suppression.[5] It is best used in combination with other techniques.
Step 3: Modify Chromatographic Conditions
If sample preparation alone is insufficient, optimizing the LC separation can help resolve this compound from interfering matrix components.
-
Action 1: Adjust the Gradient: A shallower gradient can improve the separation between the analyte and co-eluting interferences.
-
Action 2: Change the Stationary Phase: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity of the separation.
-
Action 3: Employ Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems provide higher resolution and can better separate the analyte from matrix components.
Step 4: Implement a Robust Internal Standard Strategy
-
Action: Use a stable isotope-labeled internal standard for this compound.
-
Rationale: The SIL internal standard will co-elute with the analyte and be affected by matrix effects in the same way, allowing for accurate correction during data processing.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Long-Chain Acyl-CoA Analysis
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (RSD %) | Throughput |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 70 (High Suppression) | < 15 | High |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 75 - 90 (Moderate Suppression) | < 10 | Medium |
| Solid Phase Extraction (SPE) | 80 - 95 | 90 - 110 (Low Suppression/Enhancement) | < 5 | Low |
Note: The values presented in this table are representative and may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution. Add 400 µL of cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion for Matrix Effect Assessment
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Set up the infusion: Use a syringe pump to deliver the standard solution at a low flow rate (e.g., 10 µL/min) into the LC flow path via a T-junction placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the system: Allow the infused standard to produce a stable baseline signal.
-
Inject a blank matrix extract: Inject a sample of the extracted matrix (that does not contain the analyte) onto the LC-MS system.
-
Monitor the signal: Observe the baseline of the infused standard for any deviations (dips or peaks) during the chromatographic run. These deviations indicate the retention times of matrix interferences.
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects.
Caption: Biosynthesis of this compound and its incorporation.
References
- 1. Item - Strategy for Global Profiling and Identification of 2- and 3âHydroxy Fatty Acids in Plasma by UPLCâMS/MS - American Chemical Society - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. The chemical and biological characteristics of fatty acid esters of hydroxyl fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Long-Chain Acyl-CoAs
Welcome to the technical support center for the quantification of long-chain acyl-CoAs (LC-CoAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Handling and Stability
Q1: My LC-CoA measurements are inconsistent. Could sample handling be the issue?
A1: Yes, the stability of LC-CoAs is a critical factor, and improper sample handling is a common source of variability. LC-CoAs are susceptible to both enzymatic and chemical degradation.[1][2] To ensure sample integrity, immediate processing of fresh tissue is optimal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is crucial to avoid repeated freeze-thaw cycles as they can significantly impact the stability of these analytes.[1]
Q2: What are the best practices for minimizing LC-CoA degradation during sample preparation?
A2: To minimize degradation, it is essential to work quickly and maintain cold conditions throughout the entire procedure.[1] Key recommendations include:
-
Work on Ice: Keep samples, buffers, and extracts on ice at all times.[1]
-
Use Fresh Solvents: Employ fresh, high-purity solvents for all extraction and resuspension steps.[1]
-
Acidic pH: Homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) helps to inhibit enzymatic activity.[3][4]
-
Rapid Processing: Minimize the time between sample collection and extraction.
The following diagram illustrates a recommended workflow to maintain sample stability.
Extraction and Recovery
Q3: I'm observing low yields of LC-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?
A3: Low recovery of LC-CoAs can stem from several issues during the extraction process.[1] The primary culprits are often incomplete cell lysis, degradation of the analytes, and inefficient solid-phase extraction (SPE).[1]
Here is a troubleshooting guide to address low recovery:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure thorough homogenization of the tissue. A glass homogenizer is often recommended for better disruption.[1][4] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[1] |
| Analyte Degradation | Work quickly and keep samples on ice.[1] Use fresh, high-purity solvents.[1] Consider adding an internal standard early in the process to monitor recovery throughout the procedure.[1] |
| Inefficient SPE | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure the analytes are not lost during washing and are fully eluted. |
The choice of extraction method can significantly impact recovery rates. The following table summarizes reported recovery rates from different methodologies.
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Acetonitrile (B52724)/2-Propanol followed by SPE | Rat Liver | 93-104% | [5] |
| KH2PO4 buffer, 2-Propanol, Acetonitrile, SPE | Rat Heart, Kidney, Muscle | 70-80% | [4] |
Q4: Can you provide a general protocol for the extraction of LC-CoAs from tissue samples?
A4: A widely used protocol that combines solvent extraction with solid-phase extraction (SPE) for improved purity and recovery is detailed below. This method is adapted from established procedures and is suitable for various tissue types.[1][4]
Experimental Protocol: LC-CoA Extraction from Tissue
Materials:
-
Frozen tissue sample (~100 mg)[1]
-
Glass homogenizer[1]
-
100 mM Potassium Phosphate (B84403) (KH2PO4) buffer, pH 4.9[4]
-
Acetonitrile (ACN)
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)[3]
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add organic solvents such as acetonitrile and isopropanol to the homogenate.[1]
-
Vortex and centrifuge to pellet the protein and debris.
-
-
Solid-Phase Extraction (SPE):
-
Condition the weak anion exchange SPE column with methanol followed by equilibration with the appropriate buffer.
-
Load the supernatant from the solvent extraction step onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the LC-CoAs with an appropriate elution solvent (e.g., a mixture containing ammonium hydroxide).
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.[1]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
The logical flow of this extraction process is visualized below.
Chromatography and Mass Spectrometry
Q5: I'm experiencing poor peak shapes and signal instability in my LC-MS/MS analysis. What could be the cause?
A5: Poor chromatography is a frequent challenge in LC-CoA analysis due to their amphiphilic nature.[6] This can lead to issues like severe peak tailing, signal deterioration, and poor detection limits, especially for later eluting species.[6] Additionally, repeated injections of biological extracts can lead to the build-up of materials on the column, causing distortions in peak shape.[6]
To address these issues, consider the following:
-
Column Choice: C18 reversed-phase columns are commonly used.[7]
-
Mobile Phase pH: Operating at a high pH (e.g., 10.5) with an ammonium hydroxide and acetonitrile gradient can improve peak shape and separation without the need for ion-pairing reagents.[6][7]
-
Derivatization: A derivatization strategy, such as phosphate methylation, can improve chromatographic coverage and peak shape. This can also resolve issues of analyte loss due to adhesion to glass and metallic surfaces.[8]
-
Regular Column Maintenance: Implement a regular column cleaning and regeneration protocol to prevent the accumulation of matrix components.
Q6: How can I mitigate matrix effects in my LC-MS/MS quantification?
A6: Matrix effects, where components of the biological sample co-eluting with the analyte suppress or enhance its ionization, are a significant source of inaccuracy in LC-MS/MS analysis.[9]
Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Thorough sample cleanup using methods like SPE is crucial to remove interfering matrix components.[1]
-
Chromatographic Separation: Optimize your LC method to achieve good separation between your analytes of interest and the bulk of the matrix components.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to correct for matrix effects.[6] A SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate correction.[9] When specific SIL-IS are not available, uniformly 13C-labeled metabolite extracts from yeast cells can be used as internal standards.[8]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample matrix to create a calibration curve within the matrix itself, thereby accounting for matrix effects.
The following diagram illustrates the principle of how a stable isotope-labeled internal standard corrects for matrix effects.
Q7: What are the recommended mass spectrometry parameters for LC-CoA analysis?
A7: For quantitative analysis of LC-CoAs, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is commonly used.[3][7]
Key Parameters:
-
Ionization Mode: Positive ESI is generally preferred.[3]
-
Scan Mode: SRM/MRM provides high sensitivity and selectivity.[6][7] All protonated acyl-CoAs undergo structure-specific fragmentation, making MRM a well-established method for identification and quantification.[6]
-
Precursor Ion: The protonated molecular ion [M+H]+ is typically selected.[3]
-
Product Ion: A common fragmentation involves the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507 Da), which can be used for profiling complex mixtures.[7] For quantification, specific product ions containing the fatty acid chain are monitored.[3]
The following table provides example precursor and product ion masses for common LC-CoAs.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| C14:0-CoA (Myristoyl-CoA) | 978.6 | 471.3 | [3] |
| C16:0-CoA (Palmitoyl-CoA) | 1006.6 | 499.3 | [3] |
| C16:1-CoA (Palmitoleoyl-CoA) | 1004.6 | 497.2 | [3] |
| C17:0-CoA (Heptadecanoyl-CoA - IS) | 1020.6 | 513.3 | [3] |
| C18:0-CoA (Stearoyl-CoA) | 1034.6 | 527.3 | [3] |
| C18:1-CoA (Oleoyl-CoA) | 1032.6 | 525.5 | [3] |
| C18:2-CoA (Linoleoyl-CoA) | 1030.6 | 523.1 | [3] |
| C20:0-CoA (Arachidoyl-CoA) | 1062.6 | 555.6 | [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Abundance Acyl-CoA Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of low-abundance acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting and quantifying low-abundance acyl-CoAs?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for the quantification of acyl-CoAs.[1][2] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for each acyl-CoA species.[2]
Q2: My acyl-CoA samples seem to be degrading. What are the common causes and how can I prevent this?
A2: Acyl-CoAs are highly susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[2][3] To minimize degradation, it is crucial to process samples rapidly at low temperatures (e.g., on ice) and store them at -80°C, preferably as a dry pellet.[2] For reconstitution prior to analysis, using methanol (B129727) or a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[2][4]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern defined by a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][4] This predictable fragmentation allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species within a sample.[2][5] Another frequently observed fragment ion is at m/z 428, which results from the cleavage between the 5' diphosphates.[2]
Q4: How can I improve the chromatographic separation of different acyl-CoA species?
A4: Achieving robust chromatographic separation is critical for reducing ion suppression and ensuring accurate quantification.[2] For the analysis of short- to long-chain acyl-CoAs, reversed-phase chromatography, often with a C18 column, is commonly employed.[2][5] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[2][5]
Q5: Can derivatization improve the detection of acyl-CoAs?
A5: Yes, derivatization can enhance the sensitivity and chromatographic performance of acyl-CoA analysis. One method involves phosphate (B84403) methylation, which can improve peak shape and achieve full coverage from free CoA to very-long-chain acyl-CoAs.[6] Another approach is derivatization to fluorescent acyl etheno CoA esters using chloroacetaldehyde, which allows for highly sensitive fluorometric detection.[7] Derivatization to butylamide derivatives has also been used for detection by gas chromatography.[8]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during low-abundance acyl-CoA detection experiments.
Issue 1: No Signal or Complete Loss of Signal
| Potential Cause | Troubleshooting Step |
| Mass Spectrometer Malfunction | Infuse a known, stable compound to verify that the mass spectrometer is responsive.[3] Check for a stable electrospray.[3][9] |
| Degraded Reagents or Standards | Prepare fresh standards and mobile phases to rule out degradation or contamination.[3] |
| Incorrect Instrument Parameters | Confirm that all instrument settings, such as voltages and gas flows, are correctly configured.[3] |
| LC System Issue (e.g., loss of prime) | Manually purge the LC pumps to ensure proper solvent delivery.[9] |
Issue 2: Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Minimize sample handling time at room temperature and in non-acidic aqueous solutions.[3] Ensure samples are kept on ice and stored at -80°C.[2] |
| Inefficient Ionization | Optimize mobile phase composition. The presence of co-eluting matrix components can suppress ionization.[3] |
| Ion Suppression | Improve chromatographic separation to resolve the analyte of interest from matrix components.[3] Consider a sample cleanup step like solid-phase extraction (SPE).[3] |
| Suboptimal MS Parameters | Optimize precursor and product ion selection, as well as collision energy, for each target acyl-CoA.[3] |
| Poor Chromatographic Peak Shape | Ensure the column is not overloaded or contaminated.[3] Consider using ion-pairing agents or adjusting the mobile phase pH.[2][5] |
| Analyte Adsorption | Use glass instead of plastic sample vials to decrease signal loss for some CoA species.[10] |
Issue 3: Inaccurate or Imprecise Quantification
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Construct calibration curves using a matrix that closely matches the study samples.[2] |
| Non-Linearity | Employ a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy, particularly at lower concentrations.[2] |
| Lack of a Suitable Internal Standard | Utilize a stable isotope-labeled internal standard or an odd-chain acyl-CoA that is not endogenously present in the sample.[2] |
| Variable Extraction Efficiency | An appropriate internal standard added at the beginning of the sample preparation process can help correct for variability in extraction recovery.[2] |
Quantitative Data Summary
The following tables summarize quantitative data for various acyl-CoA species reported in the literature across different sample types.
Table 1: Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[11] | MCF7 (pmol/mg protein)[11] | RAW264.7 (pmol/mg protein)[11] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2.5 |
| Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability. |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Acyl-CoAs
| Analytical Method | Acyl-CoA Chain Length | LOQ | Reference |
| LC-MS/MS with Phosphate Methylation | Short-chain | 16.9 nM | [6] |
| LC-MS/MS with Phosphate Methylation | Very-long-chain | 4.2 nM | [6] |
| HPLC with Fluorescence Detection (derivatization) | C4 to C20 | As low as 6 fmol in extracts | [7] |
| Note: LOD and LOQ are method- and instrument-dependent and may vary. |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells for LC-MS/MS Analysis
This protocol is a general guideline for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[2][11]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA or C17:0-CoA)[2][12]
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 16,000 x g at 4°C
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)[11]
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Aspirate the final PBS wash completely.
-
Immediately add 200 µL of ice-cold 2.5% (w/v) SSA containing the internal standard.
-
For adherent cells: Use a cell scraper to scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells: Resuspend the cell pellet in the cold SSA solution.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.
-
-
Sample Reconstitution:
-
The supernatant can often be directly injected for LC-MS/MS analysis.[12]
-
Alternatively, the sample can be dried under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable reconstitution solvent.
-
Protocol 2: Acyl-CoA Extraction from Tissue for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific tissue types.[2][3]
Materials:
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Ice-cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid or a mixture of isopropanol (B130326) and aqueous potassium phosphate buffer)[2][3] containing an internal standard (e.g., C17:0-CoA).
-
Centrifuge capable of high speed (e.g., 21,000 x g) at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Tissue Homogenization:
-
Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powdered tissue in ice-cold extraction buffer containing the internal standard.
-
-
Extraction and Phase Separation:
-
Vortex the homogenate thoroughly.
-
For some protocols, a phase separation using solvents like petroleum ether and chloroform (B151607) may be performed to remove nonpolar lipids.[2]
-
-
Lysate Clarification:
-
Centrifuge the homogenate at high speed (e.g., 21,000 x g) to pellet debris.
-
-
Sample Cleanup (Optional but Recommended):
-
Sample Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting logic for low acyl-CoA signal.
Caption: Simplified overview of acyl-CoA metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in 2-Hydroxystearoyl-CoA chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape and other issues during the chromatographic analysis of 2-Hydroxystearoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Shape - Tailing Peaks
Question: Why is my this compound peak exhibiting significant tailing?
Answer:
Peak tailing is a common issue in the reversed-phase chromatography of polar lipids like this compound and can be attributed to several factors:
-
Secondary Interactions: The primary cause of peak tailing is often the interaction between the polar groups of the analyte (hydroxyl and the CoA moiety) and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[1][2][3] These interactions can lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail."
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the this compound molecule and the residual silanols on the column.[1] If the pH is not optimal, it can exacerbate the undesirable secondary interactions.
-
Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column, particularly at the inlet frit, can lead to peak distortion and tailing.[1]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[4]
Solutions:
-
Optimize Mobile Phase:
-
pH Adjustment: For acidic compounds like this compound, maintaining a lower mobile phase pH (e.g., below its pKa) can help to suppress the ionization of the molecule and reduce interactions with the stationary phase.[4] Conversely, operating at a high pH (e.g., 10.5) with a suitable buffer like ammonium (B1175870) hydroxide (B78521) has also been shown to improve peak shape for long-chain acyl-CoAs by ensuring a consistent charge state.[5][6]
-
Use of Additives: Incorporating additives like ammonium formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) into the mobile phase can help to mask residual silanol groups and improve peak shape.[1] The addition of a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), can also help to suppress the ionization of silanol groups.[1]
-
-
Column Selection and Care:
-
End-Capped Columns: Use a high-quality, end-capped C8 or C18 column. End-capping chemically bonds a small, less-retentive group to the residual silanols, effectively shielding them from interacting with polar analytes.[4]
-
Guard Column: Employ a guard column to protect the analytical column from contaminants and extend its lifetime.
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent.
-
-
Sample and Injection:
-
Sample Dilution: If column overload is suspected, try diluting the sample or reducing the injection volume.[4]
-
Solvent Compatibility: Ensure the sample solvent is compatible with the initial mobile phase. Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7][8]
-
Issue 2: Poor Peak Shape - Fronting or Split Peaks
Question: My this compound peak is fronting or splitting. What could be the cause?
Answer:
Peak fronting or splitting can be caused by a number of issues related to the sample, column, or instrument:
-
Column Overload: Injecting a sample at a concentration that is too high can lead to peak fronting.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted peak.[7][8]
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to be distributed unevenly, leading to split or misshapen peaks.
-
Co-eluting Interference: It is possible that what appears to be a split peak is actually two or more co-eluting compounds.
Solutions:
-
Address Sample and Injection:
-
Check the Column:
-
Inspect for Voids: Check for a void at the column inlet. If a void is present, the column may need to be replaced.
-
Reverse Flush: In some cases, reversing the column and flushing it with a strong solvent can remove a blockage at the inlet frit that may be causing peak splitting.
-
-
Verify Analyte Purity:
-
Analyze by a Different Method: If possible, analyze the sample by an orthogonal method (e.g., a different column chemistry or mobile phase) to confirm if the peak splitting is due to an impurity.
-
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Biological Tissues
This protocol is a general guideline for the extraction of long-chain fatty acyl-CoAs from tissues.
-
Homogenization:
-
Rapidly weigh a frozen tissue sample (e.g., 40 mg).
-
Homogenize the tissue on ice in a solution of 100 mM potassium phosphate (B84403) (KH2PO4), pH 4.9, and an organic solvent mixture such as acetonitrile (B52724):2-propanol:methanol (B129727) (3:1:1).[9] An internal standard, such as heptadecanoyl-CoA, should be added to the homogenization buffer.[9]
-
-
Extraction:
-
Vortex the homogenate vigorously for 2 minutes.
-
Sonicate the sample for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[9]
-
-
Purification (Optional):
-
The resulting supernatant can be further purified using solid-phase extraction (SPE) with a suitable anion-exchange or reversed-phase cartridge to remove interfering substances.
-
-
Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the initial mobile phase of your LC method (e.g., a mixture of water and acetonitrile with any mobile phase additives).
-
Protocol 2: General LC-MS/MS Method for Long-Chain Acyl-CoA Analysis
This protocol provides a starting point for developing a method for this compound.
-
Liquid Chromatography:
-
Column: A C18 or C8 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: For long-chain acyl-CoAs, a common approach is to monitor the neutral loss of 507 Da from the protonated molecule [M+H]+.[5][6][10] For this compound, the specific precursor and product ions would need to be determined by direct infusion or by predicting the fragmentation pattern.
-
Data Presentation
Table 1: Recommended Starting Conditions for this compound Chromatography
| Parameter | Recommendation 1 | Recommendation 2 |
| Column | C18, 100 x 2.1 mm, 1.8 µm | C8, 100 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20% B to 95% B over 10 min | 30% B to 98% B over 15 min |
| Flow Rate | 0.3 mL/min | 0.25 mL/min |
| Column Temp. | 45°C | 50°C |
| Injection Vol. | 5 µL | 10 µL |
Table 2: Mass Spectrometry Parameters for Long-Chain Acyl-CoA Analysis
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Scan Type | MRM |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
Visualizations
Caption: A workflow diagram for troubleshooting poor chromatographic peak shape.
Caption: The chemical structure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Hydroxystearoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of 2-Hydroxystearoyl-CoA and other long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of artifacts in this compound sample preparation?
A1: Artifacts in this compound sample preparation can arise from several sources:
-
Chemical Instability: The thioester bond of acyl-CoAs is susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions.[1]
-
Contamination: Contaminants can be introduced from labware (e.g., plasticizers from microcentrifuge tubes), solvents, and reagents. It is crucial to use high-purity solvents and glass or polypropylene (B1209903) labware known to have low leachables.
-
Oxidation: Although this compound is saturated, other unsaturated long-chain acyl-CoAs in the sample can be prone to oxidation. Minimizing exposure to air and light is recommended.
Q2: How can I minimize the degradation of this compound during my experiment?
A2: To minimize degradation, it is critical to control the temperature and pH of your sample. Acyl-CoAs are most stable at an acidic pH (around 4.0-5.0).[2] It is recommended to perform all extraction and handling steps on ice or at 4°C. Samples should be processed quickly to reduce the time they spend in aqueous solutions.[3] For reconstitution of dried extracts, methanol (B129727) has been shown to provide good stability for long-chain acyl-CoAs.[1]
Q3: What are the best practices for storing samples containing this compound?
A3: For short-term storage (e.g., in an autosampler), maintain the samples at 4°C in a buffered solvent at a slightly acidic to neutral pH, such as 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8.[4] For long-term storage, it is best to store the samples as dried pellets at -80°C.[5] Avoid repeated freeze-thaw cycles.
Q4: Which type of labware is recommended for handling long-chain acyl-CoAs?
A4: To minimize contamination, it is advisable to use glass or high-quality polypropylene tubes. If using polypropylene, be aware that plasticizers and other chemicals can leach into organic solvents. It is good practice to pre-rinse all labware with the extraction solvent.
Q5: What are the expected m/z values for this compound and its common adducts in mass spectrometry?
A5: The monoisotopic mass of this compound is 1049.371 g/mol . In positive ion mode electrospray ionization (ESI), you can expect to see the protonated molecule [M+H]⁺ at m/z 1050.378. Common adducts include sodium [M+Na]⁺ and potassium [M+K]⁺. A characteristic fragmentation pattern for acyl-CoAs in MS/MS is a neutral loss of 507, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[1][6]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound in LC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Review your extraction protocol. Ensure the solvent system is appropriate for long-chain acyl-CoAs. A common and effective method involves homogenization in a potassium phosphate (B84403) buffer followed by extraction with acetonitrile (B52724) and isopropanol.[2] The recovery of the extraction procedure can be in the range of 70-80%.[2] |
| Sample Degradation | Maintain acidic conditions (pH 4.0-5.0) and low temperatures (4°C) throughout the sample preparation process.[2][3] Analyze samples as quickly as possible after reconstitution. |
| Poor Ionization | Optimize mass spectrometer source parameters. Ensure the mobile phase is compatible with good ionization. For long-chain acyl-CoAs, a mobile phase containing ammonium hydroxide (B78521) or ammonium acetate can improve signal.[7] |
| Low Abundance | This compound may be a low-abundance species in your sample. Consider using a larger starting amount of material or a more sensitive mass spectrometer. |
Issue 2: High Background Noise or Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Solvent Contamination | Use high-purity, LC-MS grade solvents. Run a solvent blank to identify any contaminant peaks originating from your mobile phase or reconstitution solvent. |
| Labware Contamination | Pre-rinse all glassware and polypropylene tubes with your extraction solvent. Avoid using plastics that are known to leach plasticizers. |
| Matrix Effects | The sample matrix can cause ion suppression or enhancement. Incorporate a solid-phase extraction (SPE) cleanup step to remove interfering substances.[2][8] Use an internal standard to correct for matrix effects. |
| Carryover | If a high-concentration sample was previously run, you may be seeing carryover. Implement a rigorous needle wash protocol in your autosampler method. |
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced. |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column. |
| Secondary Interactions | Peak tailing can be caused by interactions between the analyte and active sites on the column. Adjusting the mobile phase pH or using a different column chemistry can help mitigate these interactions. |
| Extra-column Volume | Ensure that the tubing and connections between the injector, column, and mass spectrometer are as short and narrow as possible to minimize peak broadening. |
Data Summary
Table 1: Comparison of Extraction Methodologies for Long-Chain Acyl-CoAs
| Extraction Method | Key Solvents/Materials | Typical Recovery | Reference |
| Modified Liquid-Liquid Extraction | KH₂PO₄ buffer, 2-propanol, acetonitrile | 70-80% | [2] |
| Solid-Phase Extraction | 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | 83-90% | [8] |
| Acetonitrile/Methanol/Water Extraction | Acetonitrile, methanol, water | Not specified, but effective for a broad range of acyl-CoAs | [9] |
Table 2: Stability of Acyl-CoAs in Various Solvents at 4°C over 24 hours
| Solvent | Stability of Long-Chain Acyl-CoAs (% remaining) | Reference |
| Methanol | >90% | [1] |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | ~80-90% | [1] |
| Water | <50% (highly variable with chain length) | [1] |
| 50mM Ammonium Acetate (pH 7) | <60% (highly variable with chain length) | [1] |
Experimental Protocols
Protocol 1: Modified Liquid-Liquid Extraction for Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissues.[2][3]
-
Homogenization: Homogenize frozen, powdered tissue (~50-100 mg) in a glass homogenizer with 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and homogenize again.
-
Extraction: Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH₄)₂SO₄. Vortex the mixture vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Collection: Carefully collect the upper organic phase, which contains the acyl-CoAs.
-
Drying: Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol or a mobile phase-compatible solvent).
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Acyl-CoA Extracts
This protocol is a general guideline for using a C18 SPE cartridge for sample cleanup.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water.
-
Equilibration: Equilibrate the cartridge with 3 mL of 2% formic acid in water.
-
Sample Loading: Load the reconstituted acyl-CoA sample (acidified to a similar pH as the equilibration buffer) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 2% formic acid in water to remove polar impurities. Follow with a wash of 3 mL of methanol to elute some less polar impurities.
-
Elution: Elute the acyl-CoAs with 2-3 mL of a solution of 2-5% ammonium hydroxide in methanol.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the desired solvent for LC-MS analysis.
Visualizations
Caption: General workflow for this compound sample preparation.
Caption: Troubleshooting decision tree for low analyte signal.
Caption: Hydrolytic degradation of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Hydroxystearoyl-CoA Recovery
Welcome to the technical support center for improving the recovery of 2-Hydroxystearoyl-CoA from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recovering this compound from biological samples?
A1: The primary challenges stem from the molecule's inherent instability and typically low abundance in biological matrices. Key difficulties include:
-
Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond of this compound upon cell lysis, leading to significant loss of the target analyte.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures.
-
Low Endogenous Levels: this compound is often present at low concentrations, making its detection and quantification challenging.
-
Sample Matrix Effects: The complex nature of biological samples (e.g., tissues, plasma) can interfere with extraction and analytical detection.
Q2: What is the optimal pH and temperature for extracting and storing this compound?
A2: To maintain the stability of the thioester bond, it is crucial to work under acidic conditions and at low temperatures. An acidic extraction buffer, typically around pH 4.9, is recommended.[1] Throughout the entire extraction process, samples should be kept on ice (0-4°C) to minimize both enzymatic and chemical degradation. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1]
Q3: Which analytical technique is most suitable for the quantification of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and specific quantification of long-chain acyl-CoAs like this compound.[2][3] This method offers high selectivity and sensitivity, which is crucial for measuring low-abundance analytes in complex biological samples.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Solution |
| Low or No Recovery of this compound | Incomplete cell lysis and extraction. | Ensure thorough homogenization of the tissue. For solid tissues, a glass homogenizer can be effective.[1] Optimize the solvent-to-tissue ratio to ensure complete extraction. |
| Degradation of this compound during sample preparation. | Work quickly and maintain ice-cold conditions at all times. Use pre-chilled buffers and solvents. Flash-freeze samples in liquid nitrogen immediately after collection if they cannot be processed right away.[1] | |
| Inefficient Solid-Phase Extraction (SPE). | Ensure the SPE column is properly conditioned and not allowed to dry out before sample loading. Optimize the wash and elution solvent compositions and volumes. A weak anion exchange SPE column is often suitable for acyl-CoAs.[1] | |
| High Variability in Results | Inconsistent sample handling. | Standardize the entire workflow from sample collection to analysis. Avoid repeated freeze-thaw cycles of the samples.[1] |
| Matrix effects in LC-MS/MS analysis. | Incorporate a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA) at the earliest stage of sample preparation to normalize for extraction efficiency and matrix effects.[2] | |
| Poor Chromatographic Peak Shape | Suboptimal LC conditions. | Optimize the mobile phase composition and gradient. For long-chain acyl-CoAs, a C18 reversed-phase column with a mobile phase containing an ion-pairing agent or at a high pH (e.g., using ammonium (B1175870) hydroxide) can improve peak shape.[2][3] |
Quantitative Data on Recovery Rates
While specific recovery data for this compound is not extensively documented, the following table summarizes reported recovery rates for long-chain acyl-CoAs and hydroxylated fatty acids using various extraction methods, which can serve as a valuable reference.
| Analyte Class | Extraction Method | Biological Matrix | Reported Recovery Rate (%) | Reference |
| Long-Chain Acyl-CoAs | Solvent Extraction & SPE | Various Tissues | 70 - 80 | [4] |
| Long-Chain Acyl-CoAs | UHPLC-ESI-MS/MS | Various Tissues & Cells | 90 - 111 | [5] |
| Fatty Acid Esters of Hydroxy Fatty Acids | Solid-Phase Extraction | Mouse Fecal Samples | ~100 | [6] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for this compound.[1][4]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
5% Ammonium Hydroxide (B78521) (NH4OH) in water
-
Internal standard (e.g., C17:0-CoA)
Procedure:
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 1 mL of isopropanol and homogenize again.
-
Add 2 mL of acetonitrile and vortex for 1 minute.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 1 mL of methanol, followed by 1 mL of water, and then 1 mL of the homogenization buffer. Do not let the column run dry.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of the homogenization buffer, followed by 1 mL of water, and then 1 mL of methanol.
-
Elute the acyl-CoAs with two 0.5 mL aliquots of 5% ammonium hydroxide.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method that can be adapted for this compound.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium hydroxide in water.
-
Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ion: A characteristic fragment ion (e.g., loss of the phosphopantetheine group).
Visualizations
Experimental Workflow for this compound Recovery
Caption: A generalized workflow for the extraction and analysis of this compound.
Peroxisomal α-Oxidation Pathway of this compound
Caption: The peroxisomal α-oxidation pathway for the degradation of 2-Hydroxystearic Acid.[4][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography–tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. wikicrow.ai [wikicrow.ai]
- 8. portlandpress.com [portlandpress.com]
- 9. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing co-elution issues in acyl-CoA analysis
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a particular focus on addressing the co-elution of acyl-CoA species.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for acyl-CoA co-elution in reverse-phase LC-MS analysis?
A1: Co-elution of acyl-CoAs, particularly isomers, is a frequent challenge in reverse-phase liquid chromatography-mass spectrometry (LC-MS) analysis. The primary reasons for this include:
-
Similar Hydrophobicity: Acyl-CoA species with the same carbon chain length and degree of unsaturation but different double bond positions or branching (isomers) often exhibit very similar hydrophobicity, leading to poor separation on standard C18 columns.[1][2][3]
-
Insufficient Chromatographic Resolution: The column and method parameters may not provide enough theoretical plates to separate compounds with very close retention times.[4]
-
Low Retention: If the capacity factor (k') is too low, analytes will move through the column too quickly with the mobile phase, minimizing their interaction with the stationary phase and thus providing little opportunity for separation.[5][6]
Q2: How can I detect if I have a co-elution problem?
A2: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are some indicators:
-
Asymmetrical Peak Shapes: Look for shoulders or tailing on your chromatographic peaks. A shoulder is a sudden discontinuity in the peak shape, which can indicate the presence of a hidden overlapping peak.[5][6]
-
Diode Array Detector (DAD) Analysis: If you are using a DAD, you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[5][6]
-
Mass Spectrometry (MS) Data: When using an MS detector, you can examine the mass spectra across the elution profile of a single chromatographic peak. A change in the relative abundance of ions or the appearance of different m/z values across the peak is a strong indicator of co-elution.[5] Even for isomers with the same mass, slight differences in fragmentation patterns might be observable.
Q3: What are the initial steps to troubleshoot poor resolution between acyl-CoA peaks?
A3: When facing poor resolution, it's best to start with simple adjustments to your existing method. The resolution equation highlights three key factors: capacity factor (k'), selectivity (α), and efficiency (N).[4][6]
-
Increase Retention (Capacity Factor): If your peaks are eluting very early, you should weaken your mobile phase to increase retention. In reversed-phase chromatography, this means decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).[5][6] Aim for a capacity factor between 1 and 5 for optimal separation.[5]
-
Optimize Gradient Slope: For gradient elution, try making the gradient shallower (i.e., a slower increase in the organic solvent percentage over time). This can often improve the separation of closely eluting compounds.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Conversely, for some systems, increasing the flow rate can lead to sharper peaks and better resolution.[7]
-
Check System Suitability: Ensure your LC system is performing optimally. Check for leaks, ensure connections are sound to minimize extra-column volume, and confirm that the column is not clogged or aged.[8]
Troubleshooting Guide: Isomeric Co-elution
Problem: Known or suspected co-elution of isomeric acyl-CoAs (e.g., isobutyryl-CoA and n-butyryl-CoA).
This guide provides a systematic approach to resolving co-eluting isomeric acyl-CoAs.
Caption: A logical workflow for troubleshooting co-elution of acyl-CoA isomers.
Solution 1: Modify Existing Liquid Chromatography Method Parameters
Before making significant changes to your experimental setup, optimizing the parameters of your current method is often the most straightforward approach.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Gradient | Decrease the ramp rate of the organic solvent (e.g., from a 10-minute to a 20-minute gradient). | Provides more time for differential migration of analytes, improving separation. |
| Temperature | Increase the column temperature (e.g., in increments of 5-10°C, up to the column's limit). | Can improve peak efficiency (sharper peaks) and may alter selectivity.[4] |
| Mobile Phase Composition | Switch the organic modifier (e.g., from acetonitrile to methanol (B129727), or vice-versa). | The different solvent properties can alter selectivity and potentially resolve co-eluting peaks.[6] |
| Flow Rate | Decrease the flow rate (e.g., from 0.4 mL/min to 0.2 mL/min). | Increases the number of theoretical plates and can enhance resolution, at the cost of longer run times. |
Solution 2: Alter Chromatographic Selectivity with Different Column Chemistries
If modifying method parameters is insufficient, the next step is to change the stationary phase to one with a different selectivity.
| Column Chemistry | Principle of Separation | Best For |
| Standard C18 | Primarily hydrophobic interactions. | General purpose separation of long-chain acyl-CoAs.[9] |
| Phenyl-Hexyl | Offers pi-pi interactions in addition to hydrophobic interactions. | Can improve separation of unsaturated or aromatic-containing acyl-CoAs. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic content. | Excellent for separating short-chain, more polar acyl-CoAs and can offer different selectivity for isomers.[10][11] |
| Ion-Pairing Chromatography | An ion-pairing reagent is added to the mobile phase to form neutral complexes with charged analytes, which are then separated by reverse-phase chromatography. | Can be effective for separating isomeric species like methylmalonyl- and succinyl-CoA.[2] |
Solution 3: Employ Advanced Separation Techniques
For particularly challenging separations, more advanced analytical techniques may be required.
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique involves using two different columns with orthogonal separation mechanisms. The effluent from the first column containing the co-eluting peaks is directed to a second column for further separation.[2]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS separates ions in the gas phase based on their size, shape, and charge. This technique can separate isomers that are indistinguishable by mass spectrometry alone, as they often have different collision cross-sections.[12][13][14] High-resolution ion mobility can baseline separate isomers differing only in acyl chain position or double bond geometry.[12]
Experimental Protocols
Protocol 1: Reverse-Phase LC-MS/MS for Acyl-CoA Profiling
This protocol is a general method for the separation of a broad range of acyl-CoAs and is based on methodologies described in the literature.[1][9]
-
Chromatographic System: An Agilent 1100 binary pump HPLC system or equivalent.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]
-
Column: A Luna C18(2) 100 Å LC column (100 x 2 mm, 3 µm) with a C18 guard column.[9]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient Elution:
-
0-15 min: 20% to 100% B
-
15-22.5 min: Hold at 100% B
-
22.51-30 min: Re-equilibrate at 20% B[9]
-
-
Flow Rate: 0.2 mL/min.[9]
-
Column Temperature: 32 °C.[9]
-
Injection Volume: 30 µL.[9]
-
MS Detection: Positive ion ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion is typically [M+H]+, and a common product ion results from the neutral loss of 507 Da.[1][9]
Protocol 2: Sample Preparation for Acyl-CoA Extraction from Cultured Cells
This protocol provides a method for extracting acyl-CoAs from cell cultures.[9]
-
Wash cultured cells with phosphate-buffered saline (PBS) twice.
-
Add 2 mL of cold methanol and an internal standard (e.g., 15 µL of 10 µM C15:0-CoA).
-
Incubate at -80 °C for 15 minutes.
-
Scrape the cell lysate and centrifuge at 15,000 x g at 5 °C for 5 minutes.
-
Transfer the supernatant to a glass tube, add 1 mL of acetonitrile, and evaporate to dryness in a vacuum concentrator at 55 °C for approximately 1.5 hours.
-
Reconstitute the dried sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g at 5 °C for 10 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: A schematic of the acyl-CoA extraction protocol from cultured cells.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. youtube.com [youtube.com]
- 7. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 8. agilent.com [agilent.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Online Comprehensive Two-Dimensional Liquid Chromatography (LCxLC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their online comprehensive two-dimensional liquid chromatography (LCxLC) experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during LCxLC experiments, offering potential causes and step-by-step solutions.
Pressure-Related Issues
Question: My system pressure is unusually high. What are the common causes and how can I fix it?
Answer:
High backpressure in an LCxLC system can stem from several sources. A systematic approach, starting from the detector and working backward, is the most effective way to identify the blockage.[1]
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Column Clogging | 1. Isolate the Column: Disconnect the column from the system and replace it with a union. If the pressure returns to normal, the column is the source of the high pressure.[1] 2. Back-flush the Column: Reverse the column direction and flush it with a strong solvent at a low flow rate. This can often dislodge particulate matter from the inlet frit. Note that not all columns are designed to be back-flushed; always consult the manufacturer's instructions.[2] 3. Column Washing: If back-flushing is ineffective, a more rigorous column cleaning procedure may be necessary. (See Experimental Protocols for a detailed column washing protocol). |
| System Blockage (Tubing, Frits, Valves) | 1. Systematic Isolation: With the column removed, sequentially disconnect components (e.g., detector, injector, in-line filters) from the flow path, starting from the downstream end, to identify the location of the blockage.[3][4] 2. Clean or Replace Components: Once the blocked component is identified, clean it according to the manufacturer's instructions or replace it. In-line filters and guard columns are common sources of blockage and should be checked and replaced regularly.[5] |
| Mobile Phase Precipitation | 1. Check Mobile Phase Compatibility: Ensure that the mobile phases used in both dimensions are miscible, especially when running gradients with high organic solvent concentrations and aqueous buffers. Salt precipitation is a common cause of blockages.[1] 2. Flush with an Intermediate Solvent: If immiscible solvents have been used, flush the system with a solvent that is miscible with both, such as isopropanol (B130326). |
Question: I am experiencing pressure fluctuations. What could be the cause and what should I do?
Answer:
Pressure fluctuations are often indicative of problems within the pumping system, such as trapped air bubbles or faulty check valves.[6][7]
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Air Bubbles in the Pump | 1. Purge the Pump: Open the pump's purge valve and run the solvent at a high flow rate to dislodge any trapped air bubbles.[3][4] 2. Degas Mobile Phases: Ensure that all mobile phases are properly degassed before use. In-line degassers should be checked for proper function.[5] 3. Use Isopropanol: If purging with the mobile phase is ineffective, flushing the pump with isopropanol can help remove stubborn air bubbles.[3] |
| Faulty Check Valves | 1. Systematic Replacement: If pressure fluctuations persist after thorough purging, a check valve may be sticking or failing. Replace the inlet and outlet check valves one at a time with new or known good valves to identify the faulty component.[3] |
| Pump Seal Failure | 1. Inspect for Leaks: Check for any visible leaks around the pump head. Leaking pump seals can lead to pressure instability.[6] 2. Regular Maintenance: Pump seals are consumable parts and should be replaced as part of a regular preventive maintenance schedule.[2] |
Peak Shape and Resolution Issues
Question: My peaks in the second dimension are broad and/or tailing. How can I improve their shape?
Answer:
Poor peak shape in the second dimension is a common challenge in LCxLC, often caused by the incompatibility between the first-dimension eluent and the second-dimension separation conditions.[8]
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Solvent Strength Mismatch | 1. Evaluate Eluent Strength: The eluent from the first dimension acts as the injection solvent for the second dimension. If the first-dimension eluent is a strong solvent for the second-dimension column, it can cause peak broadening and distortion.[6][8] 2. Implement Active Solvent Modulation (ASM): ASM involves diluting the first-dimension eluent with a weaker solvent before it is injected into the second-dimension column. This helps to focus the analytes at the head of the second-dimension column, resulting in sharper peaks.[9][10][11] (See Experimental Protocols for a guide on setting up ASM). 3. Optimize Second Dimension Gradient: Start the second-dimension gradient with a higher aqueous composition to promote analyte focusing at the column inlet. |
| Column Overload | 1. Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves. Overloading the second-dimension column can lead to peak fronting or tailing.[1] |
| Extra-Column Volume | 1. Minimize Tubing Length and Diameter: Use tubing with the smallest possible internal diameter and shortest possible length to connect the components of the second-dimension system to minimize band broadening.[12] |
| Column Degradation | 1. Check Column Performance: If peak shape has degraded over time, the column may be contaminated or have a void at the inlet. Perform a column wash or replace the column if necessary.[13] |
Question: I am observing split peaks in my chromatogram. What is the likely cause?
Answer:
Peak splitting can be caused by a variety of factors, including issues with the column, sample solvent, or system connections.[14][15]
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Column Void or Channeling | 1. Inspect the Column Inlet: A void at the column inlet can cause the sample band to split before separation. This can sometimes be addressed by reversing the column and flushing it. If the problem persists, the column should be replaced.[15] |
| Strong Sample Solvent | 1. Modify Sample Diluent: Dissolving the sample in a solvent that is weaker than the initial mobile phase of the second dimension can prevent peak splitting caused by injection effects.[14] |
| Poorly Made Connections | 1. Check all Fittings: Ensure that all tubing connections, especially those to and from the column, are properly seated and tightened to eliminate any dead volume that could cause peak splitting.[14] |
| Contamination on the Column Inlet Frit | 1. Clean or Replace Frit: Particulate matter from the sample or mobile phase can accumulate on the inlet frit, leading to a distorted flow path and split peaks. Back-flushing the column may dislodge the contaminants. If not, the frit may need to be replaced (if possible for the column type). |
Ghost Peaks and Carryover
Question: I am seeing unexpected "ghost" peaks in my chromatograms, even in blank injections. What is the source of this contamination?
Answer:
Ghost peaks are extraneous peaks that appear in chromatograms and can originate from various sources, including contaminated mobile phases, system components, or carryover from previous injections.[12][16]
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | 1. Prepare Fresh Mobile Phase: Use high-purity solvents and additives to prepare fresh mobile phases. Bacterial growth can be a source of contamination in aqueous mobile phases.[12][16] 2. Clean Solvent Bottles: Thoroughly clean solvent reservoirs before refilling. |
| System Contamination | 1. Isolate the Source: Systematically run blank injections while bypassing different components (e.g., injector, column) to pinpoint the source of contamination.[16] 2. Clean the System: Flush the system with a series of strong solvents to remove contaminants. The autosampler, including the injection needle and sample loops, is a common source of carryover.[16][17] |
| Carryover from Previous Injections | 1. Optimize Needle Wash: Ensure the autosampler's needle wash is effective by using a strong, appropriate solvent and a sufficient wash volume. 2. Inject Blanks: Run several blank injections after a concentrated sample to ensure that the system is clean before the next analysis.[18] |
| Late Eluting Compounds | 1. Extend the Run Time: Ghost peaks can sometimes be late-eluting compounds from a previous injection. Extend the analysis time to see if these peaks elute.[12] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup, optimization, and data analysis of online LCxLC experiments.
Question: How do I select the right column combination for my LCxLC separation?
Answer:
The goal of column selection in LCxLC is to choose two columns with different (orthogonal) separation mechanisms to maximize the separation of complex mixtures.[12][19] The most common and effective combinations often involve pairing reversed-phase liquid chromatography (RPLC) with another mode of chromatography such as hydrophilic interaction liquid chromatography (HILIC), ion-exchange chromatography (IEX), or size-exclusion chromatography (SEC).[3][12] A systematic approach to column selection is recommended (see Experimental Protocols for a detailed guide).
Question: What is the importance of the modulation time and how do I optimize it?
Answer:
The modulation time is a critical parameter in comprehensive LCxLC as it dictates the sampling frequency of the first-dimension effluent and the analysis time for the second-dimension separation.[20] An optimal modulation time is a compromise between adequately sampling the first-dimension peaks (to avoid loss of resolution) and allowing sufficient time for the second-dimension separation and column re-equilibration.[13] A general guideline is to sample a first-dimension peak 3-4 times across its width.[21] (See Experimental Protocols for a detailed procedure on optimizing the modulation time).
Question: How can I deal with mobile phase incompatibility between the two dimensions?
Answer:
Mobile phase incompatibility, especially when combining orthogonal separation modes like HILIC and RPLC, is a significant challenge that can lead to poor peak shape and analyte breakthrough in the second dimension.[6][8] Several strategies can be employed to mitigate these effects:
-
Active Solvent Modulation (ASM): This is a highly effective technique where the first-dimension eluent is diluted with a weaker solvent online before being introduced to the second-dimension column.[10][11][22]
-
Use of Trap Columns: A small trap column can be used in the modulation valve to focus the analytes from the first-dimension fraction while the strong eluent is diverted to waste.[20]
-
Careful Solvent Selection: When possible, choose mobile phases that have some degree of miscibility.
Question: My 2D-LC data is very complex. What are the best practices for data processing and visualization?
Answer:
The large and complex datasets generated by LCxLC require specialized software for processing and visualization.[23] Modern chromatography data systems (CDS) often have dedicated 2D-LC software packages that facilitate:
-
Contour Plots: Visualization of the 2D separation space, where peaks are represented as spots with intensities indicated by color.[24]
-
Peak Detection and Integration: Automated algorithms to identify and quantify peaks in the 2D chromatogram.
-
Data Alignment: Tools to correct for retention time shifts between runs.
-
Qualitative and Quantitative Analysis: Software should allow for both the identification of compounds based on their 2D retention times and mass spectra (if coupled to a mass spectrometer) and their accurate quantification.[24][25]
Question: How often should I perform system suitability tests for my 2D-LC system?
Answer:
Regular system suitability testing is crucial to ensure the performance and reliability of an LCxLC system, especially in regulated environments.[4] It is recommended to run a system suitability test at the beginning of each analytical batch and after any significant system maintenance. The test should include a standard mixture of compounds that probes various aspects of the system's performance, such as retention time reproducibility, peak shape, and resolution in both dimensions.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the optimization of online comprehensive two-dimensional liquid chromatography.
Protocol 1: Systematic Column Selection and Evaluation
Objective: To select an orthogonal and compatible column pair for an LCxLC separation.
Methodology:
-
Define Separation Goals: Clearly define the objectives of the separation, including the complexity of the sample and the properties of the target analytes.
-
Initial Screening of First-Dimension Columns:
-
Select 3-5 candidate columns for the first dimension based on the primary separation mechanism desired (e.g., RPLC, HILIC, IEX).
-
For each column, perform a series of 1D gradient separations of a representative standard mixture or the actual sample.
-
Evaluate the columns based on peak capacity, resolution of key components, and overall peak distribution.
-
-
Initial Screening of Second-Dimension Columns:
-
Select 3-5 candidate columns for the second dimension that offer an orthogonal separation mechanism to the first dimension.
-
The second-dimension column should be shorter and have a smaller particle size to allow for fast separations.[19]
-
Perform fast gradient separations (e.g., < 1 minute) on each candidate column using the standard mixture.
-
Evaluate the columns based on peak shape and efficiency at high flow rates.
-
-
Evaluate Mobile Phase Compatibility:
-
For the most promising column pairs, assess the miscibility of the intended mobile phases for both dimensions.
-
Perform injections of the first-dimension mobile phase into the second-dimension column to observe any potential issues with analyte focusing or peak distortion.
-
-
Online LCxLC Evaluation:
-
Install the most promising column pair on the LCxLC system.
-
Perform an initial LCxLC separation using a generic gradient in both dimensions.
-
Evaluate the orthogonality by observing the distribution of peaks across the 2D separation space. A more scattered distribution indicates higher orthogonality.
-
Assess the peak capacity and resolution of the combined system.
-
Protocol 2: Optimization of the Second-Dimension Gradient
Objective: To optimize the second-dimension gradient to maximize peak capacity and resolution.
Methodology:
-
Establish Initial Conditions:
-
Based on the 1D screening, set an initial fast gradient for the second dimension (e.g., 5-95% B in 0.5 minutes).
-
Set a modulation time that is slightly longer than the second-dimension gradient time to allow for column re-equilibration.
-
-
Vary the Gradient Slope:
-
Keeping the modulation time constant, perform a series of LCxLC runs while varying the gradient time (and thus the slope) of the second dimension. .
-
Monitor the peak capacity and resolution in the second dimension. A shallower gradient will generally increase peak capacity but requires a longer modulation time.
-
-
Optimize the Gradient Range:
-
Adjust the initial and final percentages of the organic solvent in the second-dimension gradient to best suit the analytes eluting from the first dimension at different times. This can be done using "shifted gradients" where the second-dimension gradient profile changes as the first-dimension separation progresses.[20]
-
-
Evaluate Re-equilibration Time:
-
After the gradient, a sufficient re-equilibration step at the initial mobile phase composition is necessary for reproducible separations.
-
Perform injections with varying re-equilibration times to determine the minimum time required to achieve stable retention times in the second dimension.
-
Protocol 3: Setting Up and Optimizing Active Solvent Modulation (ASM)
Objective: To implement and optimize ASM to improve peak shape in the second dimension when using incompatible mobile phases.
Methodology:
-
System Configuration:
-
Install an appropriate ASM valve and capillaries according to the instrument manufacturer's instructions. The choice of capillary will determine the dilution factor.[10]
-
-
Determine the Optimal Dilution Factor:
-
Start with a moderate dilution factor (e.g., 5-fold).
-
Perform a series of injections of a standard mixture and observe the effect on peak shape in the second dimension.
-
Increase the dilution factor until optimal peak focusing is achieved without excessive sample dilution that could compromise sensitivity. A dilution factor of 10 has been shown to be effective in HILIC x RPLC setups.[24]
-
-
Optimize the ASM Phase Duration:
-
The duration of the dilution phase should be sufficient to ensure complete transfer of the sample from the loop to the second-dimension column.
-
A typical starting point is to flush the sample loop with three times its volume.[10]
-
-
Adjust the Second-Dimension Gradient:
-
The start of the second-dimension gradient must be delayed by the duration of the ASM phase to ensure that the analytes are focused at the column head before the gradient begins.[10]
-
Protocol 4: Column Washing and Regeneration
Objective: To clean a contaminated LC column to restore its performance.
Methodology:
For Reversed-Phase Columns:
-
Disconnect the column from the detector.
-
Flush the column with at least 20 column volumes of each of the following solvents in order:
-
Mobile phase without buffer salts (e.g., water/organic mixture).
-
100% Water (if compatible with the stationary phase).
-
100% Isopropanol.
-
100% Methylene Chloride (use with caution and ensure system compatibility).
-
100% Isopropanol.
-
100% Water (if compatible with the stationary phase).
-
Mobile phase without buffer salts.
-
-
Equilibrate the column with the initial mobile phase conditions before use.
For HILIC Columns:
-
Disconnect the column from the detector.
-
Flush the column with at least 20 column volumes of each of the following solvents in order:
-
50:50 Acetonitrile/Water with 0.1% formic acid or acetic acid.
-
95:5 Acetonitrile/Water.
-
-
Equilibrate the column with the initial mobile phase conditions before use.
Note: Always consult the column manufacturer's instructions for specific cleaning recommendations.
Quantitative Data Summary
The following tables summarize key quantitative data related to the optimization of online LCxLC.
Table 1: Effect of Second-Dimension Gradient Time on Peak Capacity
| Second-Dimension Gradient Time (seconds) | Second-Dimension Peak Capacity (nc,2D) | Corrected Total Peak Capacity (n'c,2D) |
| 5 | 25 | 750 |
| 10 | 35 | 1050 |
| 20 | 45 | 1350 |
| 30 | 50 | 1500 |
| 60 | 60 | 1800 |
| Data is illustrative and based on typical performance. Actual values will vary depending on the specific columns, mobile phases, and analytes. Assumes a first-dimension peak capacity of 30 and a modulation time that is 1.2 times the second-dimension gradient time.[26] |
Table 2: Physical Properties of Common Solvents in LCxLC
| Solvent | Polarity Index | Viscosity (cP at 20°C) | UV Cutoff (nm) | Miscible with Water |
| Reversed-Phase | ||||
| Water | 10.2 | 1.00 | <190 | Yes |
| Methanol | 5.1 | 0.60 | 205 | Yes |
| Acetonitrile | 5.8 | 0.37 | 190 | Yes |
| Tetrahydrofuran (THF) | 4.0 | 0.55 | 212 | Yes |
| Isopropanol | 3.9 | 2.40 | 205 | Yes |
| HILIC | ||||
| Acetonitrile | 5.8 | 0.37 | 190 | Yes |
| Acetone | 5.1 | 0.32 | 330 | Yes |
| Data sourced from various chemical property databases.[19][27][28][29][30] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of online comprehensive two-dimensional liquid chromatography.
Caption: A typical experimental workflow for developing and optimizing an online LCxLC method.
Caption: A logical decision tree for troubleshooting common issues in online LCxLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC Column Cleaning and Regeneration [restek.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [de.restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. An experimental study of sampling time effects on the resolving power of on-line two-dimensional High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. researchgate.net [researchgate.net]
- 14. support.waters.com [support.waters.com]
- 15. lctsbible.com [lctsbible.com]
- 16. glsciences.eu [glsciences.eu]
- 17. mac-mod.com [mac-mod.com]
- 18. chemetrix.co.za [chemetrix.co.za]
- 19. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. youtube.com [youtube.com]
- 22. Active Solvent Modulation: A Valve-Based Approach To Improve Separation Compatibility in Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fast, comprehensive two-dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2D-LC Software for Method Setup, Data Analysis, and Reporting | Agilent [agilent.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. The Impact of Sampling Time on Peak Capacity and Analysis Speed in On-line Comprehensive Two-Dimensional Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 27. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 28. www1.chem.umn.edu [www1.chem.umn.edu]
- 29. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 30. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analysis of 2-Hydroxystearoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxystearoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of this important lipid metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a hydroxylated long-chain fatty acyl-CoA. It is a key intermediate in the peroxisomal alpha-oxidation pathway, a metabolic process responsible for the breakdown of certain fatty acids that cannot be processed through beta-oxidation. Accurate analysis of this compound is crucial for studying lipid metabolism, particularly in the context of metabolic disorders and diseases where alpha-oxidation pathways are relevant.
Q2: What are the main challenges in the mass spectrometry analysis of this compound?
The primary challenge in the analysis of this compound is its susceptibility to in-source fragmentation. This phenomenon can lead to a diminished signal of the precursor ion and the generation of fragment ions that may be misinterpreted as other compounds, complicating data analysis and quantification.[1][2][3] The presence of the hydroxyl group can also influence its fragmentation behavior.
Q3: What is in-source fragmentation?
In-source fragmentation is the breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This fragmentation is often induced by the energy applied during the ionization process, such as high temperatures or voltages.[1][4] For complex molecules like this compound, this can result in the loss of characteristic chemical groups, making it difficult to identify and quantify the intact molecule.
Troubleshooting Guide: Reducing In-source Fragmentation of this compound
This guide provides practical steps to minimize in-source fragmentation during the LC-MS/MS analysis of this compound.
Issue: Low abundance of the [M+H]+ precursor ion for this compound and intense fragment peaks.
This is a classic sign of in-source fragmentation. The following steps can help to mitigate this issue.
1. Optimization of Mass Spectrometer Source Parameters:
The settings of the ion source play a critical role in the degree of in-source fragmentation. "Softer" ionization conditions are recommended to preserve the intact molecule.
| Parameter | Recommendation to Reduce Fragmentation | Rationale |
| Cone Voltage / Fragmentor Voltage / Declustering Potential | Decrease in a stepwise manner | These voltages control the energy of ions as they enter the mass spectrometer. Lowering them reduces the kinetic energy imparted to the ions, thus minimizing fragmentation.[1] |
| Source Temperature | Lower the temperature | High temperatures can cause thermal degradation of labile molecules like this compound.[4] |
| Spray Voltage (for ESI) | Optimize (often by decreasing) | While its effect can be compound-dependent, a lower spray voltage can sometimes lead to gentler ionization.[4] |
| Probe Position | Adjust further from the orifice | Increasing the distance can sometimes lead to a less harsh ionization process.[4] |
2. Chromatographic Method Optimization:
Proper liquid chromatography can help to reduce matrix effects and improve ionization efficiency, which can indirectly reduce the need for harsh source conditions.
| Parameter | Recommendation | Rationale |
| Mobile Phase Composition | Use a mobile phase with appropriate pH and additives. For acyl-CoAs, slightly acidic conditions (e.g., with formic acid or ammonium (B1175870) formate) are often used.[5] | A stable spray and efficient ionization can be achieved with an optimized mobile phase, reducing the need for high source energies. |
| Flow Rate | Optimize for your column and instrument | A stable and efficient spray is key. |
| Column Chemistry | A C18 reversed-phase column is commonly used for long-chain acyl-CoAs. | Good separation from other lipids can reduce ion suppression and improve signal quality. |
3. Sample Preparation:
Clean samples are less prone to ionization issues that might necessitate higher source energies.
| Step | Recommendation | Rationale |
| Extraction | Use a robust extraction method to isolate acyl-CoAs from the sample matrix. Solid-phase extraction (SPE) is often employed for cleanup. | Removing interfering substances can improve ionization efficiency and reduce matrix effects. |
| Solvent | Reconstitute the final extract in a solvent that is compatible with the initial mobile phase conditions. | This ensures good peak shape and stable ionization. |
Expected Fragmentation Pattern of this compound:
| Precursor Ion | Fragment Ion (m/z) | Description |
| [M+H]+ | [M+H - 18]+ | Loss of a water molecule (H₂O) from the hydroxyl group.[6] |
| [M+H]+ | [M+H - 507]+ | Neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety of Coenzyme A. This is a characteristic fragment for acyl-CoAs. |
| [M+H]+ | Other fragments | Other fragments related to the Coenzyme A backbone may also be observed. |
By monitoring for these expected fragments, you can confirm the presence of this compound even if the precursor ion is of low abundance. However, the goal of optimization should be to maximize the precursor ion signal.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from methods for the extraction of acyl-CoAs from biological tissues.
-
Homogenization: Homogenize frozen tissue powder in a cold solution of 100 mM KH₂PO₄.
-
Solvent Addition: Add 2-propanol and re-homogenize.
-
Precipitation and Phase Separation: Add saturated (NH₄)₂SO₄ and acetonitrile, vortex thoroughly, and centrifuge to separate the phases.
-
Collection: Collect the upper aqueous phase containing the acyl-CoAs.
-
Purification (Optional but Recommended): Further purify the extract using solid-phase extraction (SPE) with an anion-exchange column to remove interfering lipids and salts.
-
Reconstitution: Dry the purified extract under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS/MS mobile phase.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general starting point for the analysis. Optimization will be required for your specific instrument and application.
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: 100 mM ammonium formate (B1220265) in water, pH 5.0.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the long-chain acyl-CoA.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Analysis: Multiple Reaction Monitoring (MRM) or a full scan followed by product ion scanning.
-
MRM Transitions (example):
-
Precursor ([M+H]+) → Product ([M+H - 507]+)
-
Precursor ([M+H]+) → Product ([M+H - 18]+)
-
-
Visualizations
Caption: Peroxisomal alpha-oxidation pathway of this compound.
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding misannotation of in-source fragmentation products as cellular metabolites in liquid chromatography-mass spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Unraveling the Distinct Roles of HACL1 and HACL2 in 2-Hydroxystearoyl-CoA Cleavage
A Comparative Guide for Researchers
In the intricate world of fatty acid metabolism, the alpha-oxidation pathway plays a crucial role in the degradation of 2-hydroxy and 3-methyl-branched fatty acids. Central to this process are the 2-hydroxyacyl-CoA lyase enzymes, HACL1 and HACL2, which catalyze the cleavage of 2-hydroxyacyl-CoAs. While both enzymes perform a similar catalytic function, emerging evidence highlights their distinct subcellular localizations and substrate specificities, suggesting specialized, non-redundant roles in lipid metabolism. This guide provides an objective comparison of HACL1 and HACL2, supported by experimental data, to aid researchers in understanding their unique contributions to cellular lipid homeostasis.
Distinguishing HACL1 and HACL2: A Head-to-Head Comparison
Recent studies have elucidated the key differences between HACL1 and HACL2, providing insights into their specific physiological functions. HACL1, a peroxisomal enzyme, is primarily involved in the degradation of 3-methyl-branched fatty acids like phytanic acid.[1][2][3] In contrast, HACL2 is localized to the endoplasmic reticulum and demonstrates a greater role in the α-oxidation of straight-chain 2-hydroxy fatty acids, particularly very-long-chain fatty acids (VLCFAs).[4]
This subcellular compartmentalization suggests that HACL1 and HACL2 act on distinct pools of substrates.[4] The differential substrate preference has been demonstrated through studies using knockout cell lines and ectopic expression systems.[4][5][6] For instance, experiments in yeast and CHO-K1 cells have shown that HACL2 is more efficient at metabolizing 2-hydroxy VLCFAs, while HACL1 is more active towards phytanic acid.[4][5][6]
The following table summarizes the key quantitative findings from comparative studies of HACL1 and HACL2.
| Feature | HACL1 | HACL2 | Reference |
| Subcellular Localization | Peroxisome | Endoplasmic Reticulum | [4] |
| Primary Substrate(s) | 3-methyl-branched fatty acids (e.g., phytanic acid) | Straight-chain 2-hydroxy fatty acids (especially VLCFAs) | [4][5][6] |
| Effect of Knockout on 2-OH C24:0 CER levels | Minor increase | Significant increase (37.4-fold in Hacl2 KO cells) | [5][7] |
| Effect of Knockout on C23:0 CER (product of 2-OH C24:0 FA α-oxidation) | 3-4 fold increase in WT and Hacl1 KO cells upon 2-OH C24:0 FA addition | 1.9-fold increase in Hacl2 KO cells and reduction to 20% in DKO cells upon 2-OH C24:0 FA addition | [7] |
| Effect of Knockout on Phytanic Acid Metabolism | Higher levels of 2-OH phytanic acid in Hacl1 KO cells | Minor effect on 2-OH phytanic acid levels in Hacl2 KO cells | [8][9] |
| Relative contribution to odd-chain fatty acid production from 2-OH FAs | Minor | Major | [4][6] |
Experimental Validation of HACL1 and HACL2 Function
The distinct roles of HACL1 and HACL2 have been validated through a series of rigorous experiments. A common approach involves the use of knockout (KO) cell lines and animal models, followed by lipidomic analysis to quantify the accumulation of substrates and the reduction of products.
Key Experimental Protocols
1. Generation of Hacl1 and Hacl2 Knockout CHO-K1 Cells:
-
Method: CRISPR/Cas9-mediated gene editing is used to introduce loss-of-function mutations in the Hacl1 and Hacl2 genes in Chinese Hamster Ovary (CHO-K1) cells.
-
Validation: Successful knockout is confirmed by DNA sequencing of the targeted genomic region and by immunoblotting to verify the absence of the respective proteins.
2. Ectopic Expression in Yeast:
-
Method: Human HACL1 or HACL2 is expressed in a yeast strain (e.g., Saccharomyces cerevisiae) deficient in the endogenous 2-hydroxyacyl-CoA lyase homolog (e.g., mpo1Δ).
-
Assay: The yeast cells are cultured with a specific 2-hydroxy fatty acid (e.g., 2-OH C16:0 FA or 2-OH C26:0 FA). The efficiency of α-oxidation is determined by measuring the levels of the resulting one-carbon shorter fatty acid incorporated into cellular lipids, such as phosphatidylcholines or ceramides, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] For instance, HACL2 expression in yeast leads to a 42-fold increase in 2-OH C25:0 ceramide levels when cells are grown in the presence of 2-OH C26:0 ceramide, while HACL1 expression shows almost no difference compared to the vector control.[4][10]
3. 2-Hydroxyacyl-CoA Lyase Activity Assay:
-
Principle: This assay measures the cleavage of a 2-hydroxyacyl-CoA substrate into a fatty aldehyde and formyl-CoA.
-
Procedure:
-
Cell or tissue homogenates, or purified recombinant enzymes, are incubated with the 2-hydroxyacyl-CoA substrate (e.g., 2-hydroxyisobutyryl-CoA) in a buffered solution containing essential cofactors like thiamine (B1217682) pyrophosphate (TPP) and MgCl2.[11][12]
-
The reaction is stopped at various time points.
-
The formation of the aldehyde or ketone product (e.g., acetone (B3395972) from 2-hydroxyisobutyryl-CoA) is quantified using gas chromatography (GC) or other suitable analytical methods.[11]
-
4. Lipidomic Analysis by LC-MS/MS:
-
Lipid Extraction: Lipids are extracted from cells or tissues using a modified Bligh and Dyer method.
-
Quantification: The levels of specific fatty acids (e.g., odd-chain fatty acids, 2-hydroxy fatty acids, phytanic acid, and its metabolites) and complex lipids (e.g., ceramides) are quantified using a high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). This technique allows for sensitive and specific detection of individual lipid species.[5][9]
Visualizing the Pathways and Workflows
To better understand the distinct roles of HACL1 and HACL2, the following diagrams illustrate the peroxisomal α-oxidation pathway and a typical experimental workflow for validating their functions.
Caption: Peroxisomal α-oxidation of phytanic acid and the role of HACL2 in the ER.
Caption: Experimental workflow for validating HACL1 and HACL2 function.
Conclusion
The evidence clearly indicates that HACL1 and HACL2 are not functionally redundant. Their distinct subcellular localizations and substrate specificities point to specialized roles in fatty acid metabolism. HACL1 is the primary enzyme for the peroxisomal α-oxidation of 3-methyl-branched fatty acids, while HACL2 is crucial for the cleavage of straight-chain 2-hydroxy VLCFAs in the endoplasmic reticulum. This understanding is critical for researchers investigating lipid metabolic disorders and developing therapeutic strategies targeting these pathways. The experimental approaches outlined in this guide provide a robust framework for further dissecting the precise roles of these important enzymes.
References
- 1. [PDF] The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. | Semantic Scholar [semanticscholar.org]
- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wikicrow.ai [wikicrow.ai]
- 4. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction [frontiersin.org]
- 12. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
Altered 2-Hydroxystearoyl-CoA Metabolism: A Comparative Analysis in Diseased Tissues
An accumulating body of evidence suggests that the metabolism of 2-hydroxy long-chain fatty acids, including 2-hydroxystearic acid and its activated form, 2-Hydroxystearoyl-CoA, is dysregulated in various disease states, notably in neurodegenerative disorders and cancer. While direct quantitative data for this compound remains sparse, analyses of its corresponding free fatty acid and related metabolites in diseased versus healthy tissues provide critical insights into the pathological alterations of the peroxisomal α-oxidation pathway.
This guide offers a comparative overview of the available experimental data on 2-hydroxystearic acid and related metabolites in diseased and healthy tissues. It also details the experimental protocols utilized for these measurements and illustrates the key metabolic pathway involved.
Quantitative Data Summary
Direct quantification of this compound in tissues is technically challenging, leading to a scarcity of data in the scientific literature. However, studies measuring the levels of 2-hydroxystearic acid and its derivatives serve as valuable proxies for understanding the metabolic flux through the α-oxidation pathway. The following table summarizes key findings from comparative studies.
| Disease State | Tissue/Sample Type | Analyte | Observation in Diseased vs. Healthy Control | Reference |
| Alzheimer's Disease | Cerebral Gray Matter (Glycolipids) | 2-Hydroxystearic Acid | Slightly higher relative proportions in cerebrosides. | [1] |
| Breast Cancer | Tumor Tissue | 9-Oleic Acid Ester of Hydroxy Stearic Acid (9-OAHSA) | Significantly up-regulated in tumor tissue compared to adjacent normal tissue. | [2] |
| Refsum Disease | Plasma and Tissues | Phytanic Acid and 2-Hydroxyphytanoyl-CoA | Marked accumulation due to deficient phytanoyl-CoA hydroxylase or PEX7.[3][4][5][6] | [3][4][5][6] |
Signaling and Metabolic Pathway
This compound is a key intermediate in the peroxisomal α-oxidation pathway. This pathway is essential for the metabolism of branched-chain fatty acids like phytanic acid and 2-hydroxy long-chain fatty acids. A defect in this pathway can lead to the accumulation of toxic intermediates, as seen in Refsum disease.
Experimental Protocols
The quantification of 2-hydroxystearic acid and its derivatives in biological samples predominantly relies on mass spectrometry-based techniques, which offer high sensitivity and specificity.
1. Analysis of Fatty Acid Esters of Hydroxy Fatty Acids in Breast Cancer Tissue
This method was used to identify and quantify fatty acid esters of hydroxy stearic acid in breast cancer and adjacent normal tissues.[2]
-
Sample Preparation: Tissues were homogenized and lipids were extracted using a modified Bligh-Dyer method.
-
Liquid Chromatography (LC): Separation was performed on a UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). The mobile phases consisted of (A) acetonitrile (B52724)/water (6/4, v/v) with 0.1% formic acid and (B) isopropanol/acetonitrile (9/1, v/v) with 0.1% formic acid. A gradient elution was used over a total run time of 38 minutes.[2]
-
Mass Spectrometry (MS): Detection was carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization. Specific precursor-to-product ion transitions were used for the quantification of different isomers of oleic acid esters of hydroxy stearic acid (OAHSA).[2]
2. Analysis of 2-Hydroxystearic Acid in Brain Glycolipids
This method was employed to determine the fatty acid composition of glycolipids in brain tissue from Alzheimer's disease patients and controls.[1]
-
Lipid Extraction and Fractionation: Glycolipids were extracted from cerebral gray matter and separated into gangliosides, cerebrosides, and cerebroside sulfates using column chromatography.
-
Methanolysis: The isolated glycolipid fractions were subjected to methanolysis to release the fatty acid methyl esters (FAMEs). 2-hydroxy fatty acid methyl esters were separated from non-hydroxy FAMEs by column chromatography.
-
Gas Chromatography (GC): The FAMEs were analyzed by gas chromatography on a diethylene glycol succinate (B1194679) polyester (B1180765) column to determine the relative proportions of different fatty acids.
3. General Method for Quantification of Fatty Acids in Biological Samples via LC-MS
This is a generalizable protocol for the sensitive quantification of free fatty acids, including hydroxy fatty acids, in biological matrices.[7][8][9]
-
Sample Preparation: Biological fluids (e.g., plasma) or tissue homogenates are subjected to lipid extraction, often using a liquid-liquid extraction with a solvent mixture like hexane (B92381) and isopropanol, or a solid-phase extraction (SPE) for cleanup.[7]
-
Derivatization (Optional): To enhance ionization efficiency and chromatographic separation, fatty acids can be derivatized. However, direct analysis is also possible.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An Acquity UPLC BEH C8 column is commonly used with a mobile phase gradient of acetonitrile and water, both containing 0.1% formic acid.[10] The mass spectrometer is operated in MRM mode to monitor specific precursor and product ions for each fatty acid, allowing for accurate quantification against a standard curve.[10] Deuterated internal standards are often used to correct for matrix effects and variations in extraction efficiency.[10]
References
- 1. Fatty acid composition of brain glycolipids in Alzheimer's disease, senile dementia, and cerebrocortical atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolomic Characteristics and Dysregulation of Fatty Acid Esters of Hydroxy Fatty Acids in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlink.com [medlink.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Refsum disease - Wikipedia [en.wikipedia.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structural Confirmation of Enzymatically Synthesized 2-Hydroxystearoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the synthesis and structural confirmation of 2-Hydroxystearoyl-CoA, a critical intermediate in lipid metabolism. We present detailed experimental protocols for its enzymatic synthesis and alternative chemical approaches, supported by comparative data to aid researchers in selecting the optimal method for their specific needs.
Introduction
This compound is a long-chain acyl-CoA thioester involved in various metabolic pathways. Accurate synthesis and structural verification are paramount for its use in research, particularly in studies related to fatty acid oxidation disorders and drug development targeting lipid metabolism. This guide focuses on the enzymatic synthesis of this compound and provides a comparative analysis with a common chemical synthesis route. The structural integrity of the synthesized molecule is rigorously confirmed using modern analytical techniques.
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound can be achieved through both enzymatic and chemical routes. Each approach presents distinct advantages and disadvantages in terms of specificity, yield, and purity.
Enzymatic Synthesis: High Specificity
Enzymatic synthesis offers a highly specific route to this compound, minimizing the formation of byproducts. The key enzyme in this process is a member of the 2-hydroxyacyl-CoA lyase (HACL) family, which can catalyze the reversible ligation of a long-chain aldehyde with formyl-CoA.
Logical Workflow for Enzymatic Synthesis
Validating the Identity of 2-Hydroxystearoyl-CoA: An Orthogonal Approach
The accurate identification of lipid metabolites is paramount for advancing research in areas ranging from metabolic diseases to drug development. 2-Hydroxystearoyl-CoA, a long-chain hydroxy fatty acyl-CoA, is an important intermediate in cellular metabolism, including pathways such as ceramide synthesis.[1] Given the complexity of the lipidome and the existence of numerous isomers, relying on a single analytical method for identification is fraught with peril. This guide compares several orthogonal methods to validate the identification of this compound, providing researchers with a robust framework for confident metabolite annotation.
Primary Identification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The initial identification of this compound is typically achieved using high-resolution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This powerful technique provides two key pieces of evidence: the retention time (RT) from the chromatographic separation and the mass-to-charge ratio (m/z) of the parent ion and its fragments from the mass spectrometer.
Orthogonal Validation Methods: A Comparative Guide
Orthogonal methods are independent analytical techniques that rely on different chemical or physical principles to confirm an initial finding.[2] By employing one or more of these methods, the confidence in the identification of this compound can be significantly increased. The following table provides a comparative overview of suitable orthogonal approaches.
| Method | Principle | Advantages | Disadvantages | Primary Application |
| Alternative MS Fragmentation (e.g., HCD vs. CID) | Utilizes different collision energies and mechanisms to induce fragmentation, yielding distinct fragmentation patterns.[3][4] | Provides complementary structural information from the same sample run. Can help differentiate isomers. | May not be sufficient as a standalone orthogonal method as it is still based on mass spectrometry. | Confirmation of functional groups and fragmentation pathways. |
| Chromatographic Retention Time Confirmation | Compares the experimental retention time of the analyte with that of a purified, authentic standard run under identical chromatographic conditions. | Highly specific when a standard is available. Can be used with predictive models if a standard is unavailable.[5][6] | Dependent on the availability of a chemical standard. Predictive models may have limited accuracy. | Confirmation of the overall chemical structure and polarity. |
| Chemical Derivatization | Chemically modifies a specific functional group (e.g., the hydroxyl group) on the molecule, leading to a predictable mass shift and altered fragmentation pattern in MS analysis.[7][8] | Confirms the presence and, in some cases, the position of the functional group. Can improve chromatographic separation and ionization efficiency.[9] | Requires additional sample preparation steps. The reaction may not be 100% efficient. | Confirmation of the 2-hydroxy functional group. |
| Enzymatic Assay | Uses an enzyme that specifically recognizes and metabolizes 2-hydroxyacyl-CoAs. The formation of a specific product is monitored.[10][11] | Highly specific for the target molecule or a class of related molecules. Provides functional validation. | Specific enzymes for this compound may not be commercially available. Requires development of a suitable assay. | Functional confirmation of the identified metabolite. |
| Chemical Synthesis and Co-injection | An authentic standard of this compound is chemically synthesized.[12][13] The synthesized standard is then analyzed and co-injected with the biological sample to compare properties. | Provides the most definitive confirmation of identity. The synthesized standard can be used for absolute quantification. | Chemical synthesis can be complex, time-consuming, and expensive. | Gold standard for structural validation. |
Experimental Protocols
LC-MS/MS for Long-Chain Acyl-CoA Analysis
This protocol provides a general framework for the analysis of long-chain acyl-CoAs like this compound.
-
Sample Extraction:
-
Homogenize approximately 40 mg of frozen tissue in a solution of 100 mM potassium phosphate (B84403) (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol).[14]
-
Include an internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA.
-
Vortex, sonicate, and centrifuge the homogenate at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/water) for LC-MS/MS analysis.[14]
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water (pH 8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of long-chain acyl-CoAs.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Tandem MS (MS/MS) using a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Precursor Ion (Q1): The m/z of protonated this compound.
-
Fragmentation (Q2): Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Product Ion Scan (Q3): Monitor for characteristic fragment ions of acyl-CoAs. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the CoA moiety.[15]
-
Chemical Derivatization of the Hydroxyl Group
This protocol outlines a general procedure for derivatizing the hydroxyl group of this compound to confirm its presence.
-
Objective: To react the hydroxyl group with a reagent that adds a specific mass tag.
-
Example Reagent: Trimethylsilyl (TMS) ether derivatization.
-
Procedure:
-
Dry the sample extract containing the putative this compound.
-
Add a solution of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) in a suitable solvent (e.g., pyridine).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the reaction to complete.
-
Analyze the derivatized sample by LC-MS/MS.
-
-
Validation:
-
Observe a mass shift in the precursor ion corresponding to the addition of the TMS group (72 Da).
-
Analyze the fragmentation pattern of the derivatized molecule, which will be different from the underivatized form and can provide information about the position of the hydroxyl group.
-
Conceptual Enzymatic Assay
This protocol describes a conceptual assay using a hypothetical 2-hydroxyacyl-CoA dehydrogenase.
-
Principle: The enzyme catalyzes the oxidation of the 2-hydroxyl group of this compound to a 2-keto group, with the concomitant reduction of a cofactor like NAD+ to NADH. The production of NADH can be monitored spectrophotometrically or fluorometrically.
-
Procedure:
-
Incubate the sample extract with a purified or recombinant 2-hydroxyacyl-CoA dehydrogenase.
-
Include the necessary cofactor (e.g., NAD+) in the reaction buffer.
-
Monitor the increase in absorbance at 340 nm (for NADH) over time.
-
Alternatively, the reaction mixture can be analyzed by LC-MS/MS to detect the formation of the 2-ketostearoyl-CoA product.
-
-
Validation:
-
A positive result (increase in NADH or formation of the keto product) confirms the presence of a 2-hydroxyacyl-CoA. The specificity would depend on the substrate specificity of the enzyme used.
-
Visualizations
Caption: Workflow for the orthogonal validation of this compound identification.
Caption: Principle of chemical derivatization for validating this compound.
Conclusion
References
- 1. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of gas chromatographic retention times of esters of long chain alcohols and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a new enzymatic diagnosis method for very-long-chain Acyl-CoA dehydrogenase deficiency by detecting 2-hexadecenoyl-CoA production and its application in tandem mass spectrometry-based selective screening and newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxystearoyl-CoA: A Novel Biomarker for Metabolic Disorders Compared to Established Markers
For Researchers, Scientists, and Drug Development Professionals
The landscape of biomarkers for metabolic disorders is continually evolving, with ongoing research seeking novel indicators for early diagnosis, patient stratification, and therapeutic monitoring. This guide provides a comprehensive comparison of 2-Hydroxystearoyl-CoA, an emerging biomarker, with established markers, particularly acylcarnitines. We present supporting experimental data, detailed methodologies, and signaling pathway diagrams to facilitate a deeper understanding of its potential role in metabolic disease.
Introduction to this compound
This compound is a long-chain acyl-CoA derivative characterized by a hydroxyl group at the second carbon of the stearic acid chain. It is an intermediate in the metabolic pathway of 2-hydroxylated fatty acids (2-OHFAs). The synthesis of 2-OHFAs is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1] Deficiencies in FA2H have been linked to neurodegenerative diseases.[1] Recent evidence suggests a role for FA2H and its products in broader metabolic regulation, including glucose homeostasis.
This compound in Metabolic Disorders: The Emerging Evidence
Recent studies have illuminated a potential link between FA2H and type 2 diabetes (T2D). Research has shown that the expression of the FA2H gene is significantly lower in the pancreatic islets of individuals with impaired glucose tolerance and T2D.[1] This reduced expression corresponds to lower levels of 2-OHFAs in mouse models of high-fat diet-induced obesity.[1] The proposed mechanism involves the role of FA2H-derived 2-OHFAs in maintaining the presence of the glucose transporter GLUT2 on the plasma membrane of pancreatic β-cells, which is crucial for glucose-stimulated insulin (B600854) secretion (GSIS).[1] A reduction in 2-OHFAs leads to the internalization and degradation of GLUT2, thereby impairing insulin secretion.[1]
This connection positions this compound, as a key intermediate in this pathway, as a potential biomarker for identifying individuals at risk of or in the early stages of metabolic dysregulation.
Comparative Analysis: this compound vs. Acylcarnitines
Acylcarnitines are well-established biomarkers for mitochondrial dysfunction and are widely used in newborn screening for inborn errors of metabolism.[2][3] In the context of metabolic disorders like obesity and T2D, alterations in acylcarnitine profiles are frequently observed, often reflecting incomplete fatty acid oxidation in mitochondria.[2][4]
The following table provides a comparative overview of this compound and acylcarnitines as biomarkers for metabolic disorders.
| Feature | This compound | Acylcarnitines |
| Biological Role | Intermediate in the synthesis of 2-hydroxylated sphingolipids and other complex lipids.[1] | Transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3] |
| Association with Metabolic Disorders | Decreased levels of the parent enzyme (FA2H) and its products are associated with impaired glucose-stimulated insulin secretion and type 2 diabetes.[1] | Altered plasma and tissue profiles (often elevated long-chain and decreased short-chain species) are associated with insulin resistance, obesity, and type 2 diabetes, indicating mitochondrial dysfunction.[2][4] |
| Primary Cellular Location of Pathway | Endoplasmic Reticulum (synthesis via FA2H) and Peroxisomes (degradation). | Mitochondria.[2] |
| Measurement in Biological Samples | Typically measured by LC-MS/MS-based methods.[3][5] | Routinely measured by tandem mass spectrometry (MS/MS) from dried blood spots, plasma, or serum.[6] |
| Current Clinical Utility | Primarily a research tool; not yet established in clinical practice for metabolic disorders. | Established for newborn screening of inborn errors of metabolism; increasingly used in research to understand metabolic diseases.[3] |
| Potential Advantages | May provide specific insights into the regulation of insulin secretion and β-cell function. | Provides a broad overview of mitochondrial fatty acid and amino acid oxidation. |
| Potential Limitations | Limited direct quantitative data in human metabolic diseases. The direct measurement of the CoA-ester is technically challenging. | Can be influenced by diet and other physiological states, requiring careful interpretation. |
Quantitative Data Summary
Direct quantitative data for this compound in human metabolic disorders is currently limited in the scientific literature. However, based on the observed decrease in FA2H expression and 2-OHFA levels in T2D, it is hypothesized that the concentration of this compound would be lower in individuals with insulin resistance and T2D compared to healthy individuals.
In contrast, extensive quantitative data exists for acylcarnitines. For example, in individuals with obesity and T2D, plasma concentrations of long-chain acylcarnitines are often significantly increased, while short- and medium-chain species may be altered, reflecting a bottleneck in mitochondrial fatty acid oxidation.[4]
Table 1: Illustrative Plasma Acylcarnitine Concentrations in Metabolic States (Hypothetical Data Based on Published Trends)
| Analyte | Healthy Lean (µM) | Obese, Insulin Resistant (µM) | Type 2 Diabetes (µM) |
| Palmitoylcarnitine (C16) | 0.1 - 0.3 | 0.3 - 0.8 | 0.4 - 1.0 |
| Stearoylcarnitine (C18) | 0.05 - 0.15 | 0.15 - 0.4 | 0.2 - 0.5 |
| Acetylcarnitine (C2) | 2.0 - 5.0 | 1.5 - 4.0 | 1.0 - 3.5 |
| Propionylcarnitine (C3) | 0.1 - 0.4 | 0.2 - 0.6 | 0.3 - 0.8 |
Note: These are representative ranges and can vary based on the specific study population and analytical methods used.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol outlines a general approach for the targeted quantification of this compound in biological samples, such as plasma or tissue homogenates.
1. Sample Preparation:
-
Extraction: Acyl-CoAs are extracted from the sample using a solvent mixture, typically containing an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous buffer to precipitate proteins and preserve the stability of the CoA thioester.
-
Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., [¹³C]-2-Hydroxystearoyl-CoA) is added at the beginning of the extraction process to account for matrix effects and variations in extraction efficiency and instrument response.
-
Solid-Phase Extraction (SPE): The extract is further purified using a reversed-phase SPE cartridge to remove interfering substances and concentrate the acyl-CoAs.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The purified extract is injected onto a reversed-phase LC column (e.g., C18). A gradient elution with a mobile phase containing an ion-pairing agent (e.g., tributylamine) or at a high pH is used to achieve chromatographic separation of this compound from other acyl-CoAs.
-
Mass Spectrometry (MS): The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Quantification is performed using multiple reaction monitoring (MRM). The precursor ion (the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor to the product ion is highly specific for this compound.
3. Data Analysis:
-
The peak area of the analyte is normalized to the peak area of the internal standard.
-
A calibration curve is generated using known concentrations of this compound standard.
-
The concentration of this compound in the sample is determined by interpolating its normalized peak area against the calibration curve.
Signaling Pathways and Workflows
Caption: Signaling pathway of FA2H in regulating insulin secretion.
Caption: Experimental workflow for this compound quantification.
Conclusion
This compound is an emerging biomarker with a plausible mechanistic link to metabolic disorders, particularly type 2 diabetes, through the FA2H-GLUT2-insulin secretion axis. While it holds promise for providing novel insights into the pathophysiology of these conditions, further research is required to establish its clinical utility. Direct quantitative comparisons with established biomarkers like acylcarnitines in large human cohorts are necessary to validate its diagnostic and prognostic value. The detailed experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers aiming to explore the potential of this compound in the field of metabolic diseases.
References
- 1. FA2H protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomic analysis of obesity, metabolic syndrome, and type 2 diabetes: amino acid and acylcarnitine levels change along a spectrum of metabolic wellness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Lipidomics of C18 Acyl-CoA Isomers: Stearoyl-CoA vs. Oleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The C18 acyl-coenzyme A (acyl-CoA) isomers, stearoyl-CoA (18:0) and oleoyl-CoA (18:1), are pivotal molecules in cellular metabolism, serving as substrates for energy production, lipid synthesis, and as signaling molecules. Their structural difference, the presence of a double bond in oleoyl-CoA, leads to distinct physicochemical properties and biological functions. This guide provides a comparative overview of these two key metabolites, focusing on their analytical separation, quantification, and differential roles in cellular pathways.
Data Presentation: Comparative Analysis of C18 Acyl-CoA Isomers
The analysis of C18 acyl-CoA isomers is primarily achieved through liquid chromatography-mass spectrometry (LC-MS). The slight difference in their structure influences their chromatographic behavior and can be exploited for their separation and quantification.
| Parameter | Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1) | Reference |
| Molecular Formula | C₃₉H₆₈N₇O₁₇P₃S | C₃₉H₆₆N₇O₁₇P₃S | N/A |
| Exact Mass | 1033.3457 | 1031.3300 | N/A |
| Chromatographic Behavior (Reversed-Phase) * | Later Elution | Earlier Elution | [1][2] |
| Relative Abundance in HepG2 cells (pmol/10^6 cells) | ~1.5 | ~12 | [3][4] |
| Relative Abundance in MCF7 cells (pmol/mg protein) | ~4 | ~12 | [4] |
| Relative Abundance in RAW264.7 cells (pmol/mg protein) ** | ~1.5 | ~4 | [4] |
*In reversed-phase chromatography, the more hydrophobic compound (stearoyl-CoA) is retained longer on the column. The presence of the double bond in oleoyl-CoA slightly reduces its hydrophobicity, leading to an earlier elution time.[1][2] **The relative abundance of these isomers can vary significantly depending on the cell type, metabolic state, and dietary conditions. The data presented are indicative values from published studies.[3][4]
Experimental Protocols
Accurate quantification of C18 acyl-CoA isomers requires robust and reproducible experimental protocols for their extraction and analysis.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples, ensuring high recovery rates.[5][6][7]
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (NH₄OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in a pre-chilled glass homogenizer with 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.
-
Solvent Extraction: Add 2 mL of isopropanol to the homogenate and continue homogenization. Follow this with the addition of 4 mL of acetonitrile and homogenize further.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Solid-Phase Extraction (Optional but Recommended for Purity):
-
Condition an SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate solvent mixture (e.g., methanol with ammonium hydroxide).
-
-
Sample Concentration: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
Protocol 2: LC-MS/MS Analysis of C18 Acyl-CoA Isomers
This protocol outlines a general method for the separation and detection of stearoyl-CoA and oleoyl-CoA using reversed-phase liquid chromatography coupled with tandem mass spectrometry.[1][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs. For example: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-20 min, 95% B; 20.1-25 min, 20% B.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Mandatory Visualization
Signaling Pathway: The Central Role of Stearoyl-CoA Desaturase (SCD)
The interconversion of stearoyl-CoA and oleoyl-CoA is primarily regulated by the enzyme Stearoyl-CoA Desaturase (SCD). This enzyme introduces a double bond into stearoyl-CoA, a rate-limiting step in the synthesis of monounsaturated fatty acids. The balance between these two acyl-CoAs is critical for maintaining cellular homeostasis.[10][11]
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. benchchem.com [benchchem.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Differentiating 2-Hydroxystearoyl-CoA and 3-Hydroxystearoyl-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise differentiation of isomeric lipid molecules is paramount for accurate biological investigation. This guide provides a comprehensive comparison of 2-hydroxystearoyl-CoA and 3-hydroxystearoyl-CoA, detailing their distinct metabolic roles and outlining analytical techniques for their unambiguous identification. Experimental data is presented to support these methodologies, ensuring a reliable resource for laboratory application.
Introduction
This compound and 3-hydroxystearoyl-CoA are positional isomers of a C18 acyl-CoA molecule, differing only in the location of a hydroxyl group on the fatty acid chain. This seemingly minor structural variance dictates their involvement in fundamentally different metabolic pathways, highlighting the stereo- and regio-specificity of enzymatic reactions within the cell. This compound is primarily associated with peroxisomal α-oxidation and the metabolism of sphingolipids, while 3-hydroxystearoyl-CoA is a key intermediate in mitochondrial β-oxidation, the primary pathway for fatty acid degradation and energy production.
Metabolic Pathways
The distinct metabolic fates of 2- and 3-hydroxystearoyl-CoA are governed by specific enzymes localized in different cellular compartments.
This compound in Peroxisomal α-Oxidation:
2-Hydroxylated fatty acids, such as 2-hydroxystearic acid, are constituents of complex lipids like cerebrosides and sulfatides, which are abundant in the nervous system. The degradation of these fatty acids occurs via α-oxidation within peroxisomes. In this pathway, this compound is a key intermediate.[1] The process involves the enzymatic cleavage of the bond between the first and second carbon atoms, resulting in the release of formyl-CoA and a C17 aldehyde (heptadecanal).[1]
3-Hydroxystearoyl-CoA in Mitochondrial β-Oxidation:
3-Hydroxystearoyl-CoA is a transient intermediate in the catabolism of stearic acid (a C18 saturated fatty acid) through the mitochondrial β-oxidation spiral.[2][3][4] This pathway systematically shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP generation. The formation and subsequent oxidation of 3-hydroxystearoyl-CoA are the second and third steps in each cycle of β-oxidation.[2][3][4]
Analytical Differentiation
Several analytical techniques can be employed to distinguish between this compound and 3-hydroxystearoyl-CoA, primarily by analyzing their corresponding hydroxy fatty acids after hydrolysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile derivatives of fatty acids. After hydrolysis of the CoA esters and derivatization (e.g., methylation and trimethylsilylation), 2- and 3-hydroxystearic acid methyl esters can be distinguished by their retention times and mass fragmentation patterns.
Data Presentation: Characteristic GC-MS Fragments
| Derivative | Characteristic Fragment (m/z) | Identity of Fragment | Reference |
| 2-Hydroxystearic acid methyl ester (TMS derivative) | M-15, M-73, specific fragments from cleavage adjacent to the TMS-ether group | Loss of CH₃, loss of Si(CH₃)₃, α-cleavage | [5] |
| 3-Hydroxystearic acid methyl ester (TMS derivative) | 103 | [CH(OTMS)CH₂COOCH₃]⁺ | [6] |
Experimental Protocol: GC-MS Analysis of Hydroxystearic Acid Isomers
-
Hydrolysis: Hydrolyze the acyl-CoA sample using a mild base (e.g., 0.5 M KOH in methanol) to release the free fatty acid.
-
Extraction: Acidify the solution and extract the fatty acids with an organic solvent like hexane.
-
Derivatization:
-
Methylation: Convert the carboxylic acid to a methyl ester using a reagent such as BF₃-methanol.
-
Silylation: Derivatize the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject the derivatized sample into the GC-MS.
-
Temperature Program: Employ a temperature gradient to separate the isomers based on their boiling points.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the isomers based on their retention times and characteristic fragmentation patterns in the mass spectra.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of acyl-CoAs directly from biological matrices, often with minimal sample preparation.[7][8][9] The isomers can be separated by reversed-phase chromatography, and their distinct fragmentation patterns in tandem MS allow for unambiguous identification.
Data Presentation: LC-MS/MS Transitions for Hydroxy-Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Significance | Reference |
| Hydroxy-C18:0-CoA | [M+H]⁺ | [M+H - 507]⁺ | Neutral loss of the phosphopantetheine moiety | [8] |
| Hydroxy-C18:0-CoA | [M+H]⁺ | Isomer-specific fragments | Cleavage at the hydroxylated carbon | [7] |
Experimental Protocol: LC-MS/MS Analysis of Hydroxystearoyl-CoA Isomers
-
Extraction: Extract acyl-CoAs from the sample using a suitable method, such as solid-phase extraction (SPE) or protein precipitation with an organic solvent.[8]
-
LC Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient of aqueous ammonium (B1175870) acetate (B1210297) or formic acid and an organic solvent like acetonitrile.
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, selecting the precursor ion corresponding to the mass of hydroxystearoyl-CoA and monitoring for specific product ions.
-
-
Data Analysis: Differentiate the isomers based on their retention times and the relative intensities of their specific fragment ions.
Enzymatic Assays
Enzymatic assays provide a functional method to differentiate the isomers by exploiting the high specificity of enzymes involved in their respective metabolic pathways.
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Assay:
This assay specifically measures the concentration of 3-hydroxyacyl-CoAs.[10][11][12][13] The enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD⁺-dependent oxidation of L-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[10][11][12][13] The production of NADH can be monitored spectrophotometrically at 340 nm.[12]
Experimental Protocol: Spectrophotometric Assay for 3-Hydroxystearoyl-CoA
-
Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (B84403) buffer (pH 7.3), NAD⁺, and the sample containing 3-hydroxystearoyl-CoA.[12]
-
Initiate Reaction: Add a purified preparation of L-3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Quantification: Calculate the concentration of 3-hydroxystearoyl-CoA based on the rate of NADH production and a standard curve.
Note: A specific and readily available commercial assay for this compound is not as established. Its presence is often inferred through the analysis of its degradation products in the α-oxidation pathway or by using the chromatographic and mass spectrometric methods described above.
Conclusion
The differentiation of this compound and 3-hydroxystearoyl-CoA is crucial for understanding their distinct roles in cellular metabolism. While their structural similarity presents an analytical challenge, a combination of chromatographic separation, mass spectrometric fragmentation analysis, and specific enzymatic assays provides robust methodologies for their individual identification and quantification. The protocols and data presented in this guide offer a practical framework for researchers to confidently distinguish between these important metabolic isomers.
References
- 1. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Odd-Chain Fatty Acids: A Comparative Analysis of the Propionyl-CoA Primer Pathway and the Role of 2-Hydroxystearoyl-CoA in α-Oxidation
For researchers, scientists, and professionals in drug development, understanding the nuances of fatty acid metabolism is critical. While even-chain fatty acids are predominant, odd-chain fatty acids (OCFAs) play significant roles in cellular processes and are gaining attention as biomarkers and therapeutic targets. This guide provides a detailed comparison of the two primary pathways for OCFA synthesis: the well-established propionyl-CoA primer pathway and the increasingly recognized α-oxidation pathway, with a specific focus on the role of 2-Hydroxystearoyl-CoA.
This document will delve into the molecular mechanisms, key enzymatic players, and tissue-specific relevance of each pathway. We will present quantitative data from pivotal studies, detail experimental protocols for their validation, and provide visual representations of the involved processes to facilitate a comprehensive understanding.
Two Roads to Odd-Chain Fatty Acids: A Head-to-Head Comparison
The biosynthesis of OCFAs in mammals primarily occurs through two distinct mechanisms:
-
The Propionyl-CoA Primer Pathway: This pathway is a variation of the canonical de novo fatty acid synthesis. Instead of using acetyl-CoA as the initial building block, fatty acid synthase (FAS) utilizes propionyl-CoA, a three-carbon molecule.[1][2] This results in the synthesis of a fatty acid with an odd number of carbon atoms. Subsequent elongation cycles proceed with the addition of two-carbon units from malonyl-CoA, maintaining the odd-numbered carbon chain.[2]
-
The α-Oxidation Pathway Involving 2-Hydroxy Fatty Acids: This pathway involves the removal of a single carbon atom from an existing even-chain fatty acid.[3][4] Specifically, an even-chain fatty acid is first hydroxylated at the α-carbon (C2) to form a 2-hydroxy fatty acid.[3] This intermediate, for instance, 2-hydroxystearic acid, is then activated to its CoA ester, this compound. The key step is the cleavage of the C1-C2 bond by a 2-hydroxyacyl-CoA lyase (HACL), which releases the first carbon as formyl-CoA and produces an aldehyde with one less carbon atom (an odd-chain aldehyde).[5] This aldehyde is subsequently oxidized to the corresponding odd-chain fatty acid.[6]
Quantitative Comparison of the Two Pathways
Directly comparing the metabolic flux of both pathways across all tissues is challenging. However, recent studies utilizing knockout mouse models have provided significant insights into the tissue-specific importance of the α-oxidation pathway. A key study investigating mice with a knockout of the Hacl2 gene, which encodes a 2-hydroxyacyl-CoA lyase, demonstrated a significant reduction in OCFA levels in specific tissues, highlighting the crucial role of this pathway.
| Tissue | Lipid Class | Change in Odd-Chain Lipids in Hacl2 KO Mice vs. Wild-Type | Change in 2-Hydroxy Lipids in Hacl2 KO Mice vs. Wild-Type | Implied Primary Pathway for OCFA Synthesis |
| Brain | Monohexosylceramides | Significant Reduction[3][4] | Accumulation[3][4] | α-Oxidation of 2-hydroxy fatty acids |
| Stomach | Ceramides | Significant Reduction[3][4] | Accumulation[3][4] | α-Oxidation of 2-hydroxy fatty acids |
This table summarizes findings from studies on Hacl2 knockout mice, indicating that the α-oxidation pathway is a major contributor to the OCFA pool in the brain and stomach.[3][4]
Key Enzymes and Their Roles
| Pathway | Key Enzyme(s) | Substrate(s) | Product(s) | Cellular Location |
| Propionyl-CoA Primer Pathway | Fatty Acid Synthase (FAS) | Propionyl-CoA, Malonyl-CoA, NADPH | Odd-chain fatty acyl-CoA | Cytosol |
| α-Oxidation Pathway | Fatty Acid 2-Hydroxylase (FA2H) | Even-chain fatty acid | 2-Hydroxy even-chain fatty acid | Endoplasmic Reticulum |
| Acyl-CoA Synthetase | 2-Hydroxy even-chain fatty acid | 2-Hydroxy even-chain acyl-CoA | Endoplasmic Reticulum, Peroxisomes | |
| 2-Hydroxyacyl-CoA Lyase (HACL1, HACL2) | This compound (and other 2-hydroxyacyl-CoAs) | Heptadecanal (odd-chain aldehyde), Formyl-CoA | Peroxisomes | |
| Aldehyde Dehydrogenase | Odd-chain aldehyde | Odd-chain fatty acid | Cytosol/Mitochondria |
Experimental Protocols for Pathway Validation
Validating and quantifying the contribution of each pathway requires specialized experimental approaches. Below are detailed methodologies for key experiments.
Stable Isotope Tracing of Propionyl-CoA Incorporation
This method allows for the direct measurement of de novo OCFA synthesis using a labeled precursor.
-
Objective: To quantify the incorporation of propionyl-CoA into the cellular OCFA pool.
-
Methodology:
-
Cell Culture and Labeling: Culture cells of interest (e.g., hepatocytes, adipocytes) in a medium containing a stable isotope-labeled propionate (B1217596) precursor, such as [1-¹³C]-propionate or [U-¹³C₃]-propionate.
-
Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled propionate into propionyl-CoA and subsequent incorporation into fatty acids.
-
Lipid Extraction: After incubation, harvest the cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Fatty Acid Methyl Ester (FAME) Preparation: Saponify the extracted lipids to release free fatty acids and then derivatize them to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the FAMEs by GC-MS. The gas chromatograph separates the different fatty acid species, and the mass spectrometer detects the mass-to-charge ratio of the fragments.
-
Data Analysis: Determine the isotopic enrichment in the odd-chain fatty acids (e.g., pentadecanoate, heptadecanoate) by analyzing the mass isotopomer distribution. The presence of ¹³C atoms in the OCFA backbone confirms their synthesis from the labeled propionate precursor.
-
In Vitro α-Oxidation Assay with this compound
This assay directly measures the activity of 2-hydroxyacyl-CoA lyase on its substrate.
-
Objective: To determine if this compound is a substrate for HACL enzymes and to measure the rate of its cleavage.
-
Methodology:
-
Enzyme Source: Use purified recombinant HACL1 or HACL2 enzyme, or cell lysates from cells overexpressing the enzyme.
-
Substrate Preparation: Synthesize or commercially obtain this compound. A radiolabeled version (e.g., with ¹⁴C in the carboxyl group) can be used for easier product quantification.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme source, this compound, and necessary co-factors such as thiamine (B1217682) pyrophosphate (TPP) and Mg²⁺.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Product Detection and Quantification:
-
If using a radiolabeled substrate, the reaction can be stopped by acidification, and the products (odd-chain aldehyde and formyl-CoA/formate) can be separated from the unreacted substrate by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), followed by scintillation counting.
-
Alternatively, the production of the odd-chain aldehyde (e.g., heptadecanal) can be measured using a colorimetric assay or by derivatization followed by GC-MS analysis.[5]
-
-
Data Analysis: Calculate the enzyme activity based on the rate of product formation.
-
Analysis of OCFA and 2-Hydroxy Fatty Acid Levels in Knockout Models
This in vivo approach provides strong evidence for the physiological relevance of a pathway.
-
Objective: To assess the contribution of the α-oxidation pathway to the overall OCFA pool in different tissues.
-
Methodology:
-
Animal Model: Utilize a knockout mouse model for a key enzyme in the pathway, such as Hacl2. Use wild-type littermates as controls.
-
Tissue Collection: Harvest various tissues of interest (e.g., brain, liver, stomach, muscle) from both knockout and wild-type mice.
-
Lipid Extraction and FAME Preparation: Perform total lipid extraction and FAME preparation from the tissue samples as described in the stable isotope tracing protocol.
-
GC-MS Analysis: Analyze the FAME profiles of each tissue to identify and quantify the levels of both odd-chain fatty acids and 2-hydroxy fatty acids.
-
Data Analysis: Compare the relative and absolute amounts of specific OCFAs (e.g., C15:0, C17:0) and 2-hydroxy fatty acids (e.g., 2-hydroxy-C24:0) between the knockout and wild-type mice. A significant decrease in OCFAs and a concurrent accumulation of 2-hydroxy fatty acids in the knockout animals provide strong evidence for the role of the knocked-out enzyme in OCFA synthesis.[3]
-
Visualizing the Pathways and Workflows
To further clarify these complex processes, the following diagrams have been generated using the DOT language.
Caption: Overview of the two major pathways for odd-chain fatty acid synthesis.
Caption: Experimental workflows for validating OCFA synthesis pathways.
Conclusion: A Tale of Two Pathways
The synthesis of odd-chain fatty acids is a multifaceted process with at least two significant contributing pathways. The classical propionyl-CoA primer pathway represents a modification of the standard de novo fatty acid synthesis machinery. In contrast, the α-oxidation of 2-hydroxy fatty acids, exemplified by the processing of this compound by HACL enzymes, provides an alternative route that is particularly crucial in specific tissues like the brain and stomach.
For researchers in drug development and metabolic diseases, a thorough understanding of both pathways is essential. Targeting these pathways could offer novel therapeutic strategies for conditions where OCFA metabolism is dysregulated. The experimental protocols outlined in this guide provide a robust framework for investigating the activity and relative contributions of these pathways in various biological contexts. The continued exploration of OCFA synthesis will undoubtedly uncover further complexities and opportunities for therapeutic intervention.
References
- 1. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 2. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for measuring fatty acid oxidation in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Functional comparison of 2-hydroxyacyl-CoA lyase isoforms
A Comprehensive Functional Comparison of 2-Hydroxyacyl-CoA Lyase Isoforms: HACL1 and HACL2
For researchers, scientists, and professionals in drug development, understanding the nuanced functional differences between enzyme isoforms is critical for elucidating metabolic pathways and identifying potential therapeutic targets. This guide provides an objective comparison of the two known isoforms of 2-hydroxyacyl-CoA lyase, HACL1 and HACL2, with a focus on their distinct roles in fatty acid metabolism, supported by experimental data.
Introduction to 2-Hydroxyacyl-CoA Lyase
2-hydroxyacyl-CoA lyase (HACL) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that plays a crucial role in the α-oxidation of fatty acids. This metabolic pathway is essential for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and the metabolism of 2-hydroxy straight-chain fatty acids. The α-oxidation pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid. HACL catalyzes the cleavage of a 2-hydroxyacyl-CoA intermediate into a fatty aldehyde (one carbon shorter) and formyl-CoA. In mammals, two primary isoforms of this enzyme have been identified: HACL1 and HACL2.
Core Functional Differences: HACL1 vs. HACL2
The primary distinctions between HACL1 and HACL2 lie in their subcellular localization and substrate specificity, which in turn dictate their primary metabolic roles.
Subcellular Localization
-
HACL1: Is predominantly localized to peroxisomes .[1][2][3] This localization is consistent with its primary role in the degradation of phytanic acid, a process known to occur within these organelles.
-
HACL2: Is found in the endoplasmic reticulum (ER) .[1][2] This localization positions HACL2 to act on a different pool of substrates, particularly those involved in the metabolism of sphingolipids and the generation of odd-chain fatty acids.
Substrate Specificity and Metabolic Role
The differential localization of HACL1 and HACL2 is intrinsically linked to their distinct substrate preferences and, consequently, their principal metabolic functions.
-
HACL1: Exhibits a strong preference for 3-methyl-branched 2-hydroxyacyl-CoAs , with 2-hydroxyphytanoyl-CoA being a key substrate.[1][3][4] Experimental evidence from studies on Hacl1 knockout (KO) cells and mice demonstrates a significant accumulation of phytanic acid and its 2-hydroxy derivative, underscoring the critical role of HACL1 in the α-oxidation of this branched-chain fatty acid.[1][4][5] While HACL1 also shows activity towards 2-hydroxy long-chain fatty acids, its contribution to their overall metabolism appears to be less significant than that of HACL2.[3][6]
-
HACL2: Plays a major role in the α-oxidation of straight-chain 2-hydroxy fatty acids , particularly very-long-chain fatty acids (VLCFAs).[1][2] Studies using ectopic expression systems and KO cell lines have shown that HACL2 has a greater activity towards 2-hydroxy C16:0 fatty acid compared to HACL1.[1][7] Furthermore, the analysis of Hacl2 KO mice revealed a significant reduction in odd-chain fatty acids in various tissues, particularly in the brain and stomach, along with an accumulation of 2-hydroxy lipids.[1][2] This indicates that HACL2-mediated α-oxidation is a primary pathway for the production of odd-chain fatty acids from 2-hydroxy fatty acids.
Quantitative Comparison of Isoform Activity
Table 1: Summary of Functional and Activity Differences between HACL1 and HACL2
| Feature | HACL1 | HACL2 | References |
| Subcellular Localization | Peroxisome | Endoplasmic Reticulum | [1][2][3] |
| Primary Substrate Class | 3-Methyl-Branched 2-Hydroxyacyl-CoAs | Straight-Chain 2-Hydroxyacyl-CoAs (especially VLCFAs) | [1][2][3][4] |
| Key Metabolic Pathway | Phytanic Acid α-Oxidation | Odd-Chain Fatty Acid Synthesis via α-Oxidation of 2-Hydroxy FAs | [1][2][6] |
| Relative Activity (2-OH C16:0 FA) | Lower | Higher (approximately 3.1-fold greater in yeast expression system) | [1][7] |
| Relative Activity (Phytanic Acid) | Major Contributor | Minor Contributor (redundant function) | [1][4] |
| Relative Activity (2-OH VLCFAs) | Minor Contributor | Major Contributor | [1] |
Signaling and Metabolic Pathways
The distinct roles of HACL1 and HACL2 place them in different, albeit interconnected, metabolic pathways.
HACL1 in Peroxisomal α-Oxidation
HACL1 is a key enzyme in the peroxisomal α-oxidation pathway responsible for the degradation of phytanic acid. An accumulation of phytanic acid is associated with Refsum disease, a neurological disorder.
Caption: Peroxisomal α-oxidation of phytanic acid involving HACL1.
HACL2 in ER-based α-Oxidation and Odd-Chain Fatty Acid Synthesis
HACL2, located in the ER, is integral to the α-oxidation of straight-chain 2-hydroxy fatty acids, a pathway that generates odd-chain fatty acids. These odd-chain fatty acids are important components of sphingolipids, particularly in the brain.
Caption: ER-based α-oxidation of 2-hydroxy VLCFA by HACL2.
Experimental Protocols
Detailed, standardized protocols for assaying HACL1 and HACL2 activity with specific kinetic determinations are not extensively published. However, a general workflow for a cell-based assay to compare the relative activities of the two isoforms can be constructed based on methodologies described in the literature.
General Experimental Workflow for Comparing HACL Isoform Activity
This workflow is based on the ectopic expression of HACL1 and HACL2 in a host system (e.g., yeast or mammalian cells) and subsequent analysis of metabolic products by mass spectrometry.
Caption: Workflow for comparing HACL1 and HACL2 activity.
Key Steps in the Protocol:
-
Cell Culture and Transfection:
-
Maintain a suitable host cell line, preferably one deficient in endogenous HACL activity (e.g., Hacl1/Hacl2 double knockout cells), under standard culture conditions.
-
Transfect the cells with expression plasmids encoding either human HACL1, human HACL2, or an empty vector as a negative control.
-
-
Substrate Administration:
-
Following transfection and expression of the enzymes, incubate the cells with a specific 2-hydroxy fatty acid substrate (e.g., 2-hydroxyhexadecanoic acid or 2-hydroxytetracosanoic acid) for a defined period.
-
-
Lipid Extraction:
-
After incubation, harvest the cells and/or the culture medium.
-
Perform a total lipid extraction using a standard method, such as the Bligh and Dyer method.
-
-
Quantification by LC-MS/MS:
-
Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of the resulting odd-chain fatty acids and any remaining 2-hydroxy fatty acid substrate.
-
Use appropriate internal standards for accurate quantification.
-
-
Data Analysis:
-
Compare the amount of product formed (odd-chain fatty acid) in cells expressing HACL1 versus HACL2, normalized to the control cells. This will provide a semi-quantitative measure of the relative activity of each isoform towards the specific substrate.
-
Conclusion
HACL1 and HACL2 are two functionally distinct isoforms of 2-hydroxyacyl-CoA lyase. Their differing subcellular localizations and substrate specificities channel them into separate but important metabolic pathways: HACL1 is central to the peroxisomal degradation of 3-methyl-branched fatty acids, while HACL2 is a key player in the ER-based synthesis of odd-chain fatty acids from straight-chain 2-hydroxy fatty acids. While detailed kinetic parameters for a direct quantitative comparison are still lacking, the available experimental data from cellular and animal models clearly delineate their unique and non-redundant roles in lipid metabolism. Future research focusing on the purification and kinetic characterization of both isoforms will be invaluable for a more complete understanding of their catalytic mechanisms and for the development of targeted therapeutic strategies for related metabolic disorders.
References
- 1. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Cellular Landscape of 2-Hydroxystearoyl-CoA: A Comparative Guide to Subcellular Localization
For researchers, scientists, and drug development professionals, understanding the precise location of metabolic intermediates is paramount to elucidating cellular pathways and identifying novel therapeutic targets. This guide provides a comparative overview of methodologies to confirm the subcellular distribution of 2-Hydroxystearoyl-CoA pools, a key player in fatty acid metabolism.
The metabolism of 2-hydroxy fatty acids, such as 2-hydroxystearic acid, primarily occurs through α-oxidation, a process known to take place in peroxisomes. This pathway is crucial for the breakdown of these specialized lipids, and its dysregulation is implicated in various metabolic disorders. While the primary site of α-oxidation points towards a peroxisomal localization of this compound, its complete subcellular distribution, including potential pools in other organelles like the mitochondria and endoplasmic reticulum, requires empirical confirmation. This guide explores and compares the key experimental approaches to achieve this.
Quantitative Comparison of Methodologies
The following table summarizes and compares the primary techniques for determining the subcellular distribution of this compound.
| Methodology | Principle | Advantages | Disadvantages | Estimated Quantitative Distribution (Hypothetical) |
| Subcellular Fractionation + LC-MS | Cells are physically disrupted, and organelles are separated by differential centrifugation. The concentration of this compound in each fraction is then quantified by Liquid Chromatography-Mass Spectrometry (LC-MS). | - Provides quantitative data on the relative abundance in different organelles.- Allows for the analysis of the entire acyl-CoA pool.- Well-established and widely used technique. | - Potential for cross-contamination between fractions.- Risk of analyte degradation or redistribution during the lengthy fractionation process.- Does not provide spatial information within the organelle. | Peroxisomes: 65%Mitochondria: 20%Endoplasmic Reticulum: 10%Cytosol: 5% |
| Fluorescence Microscopy (e.g., with a specific probe) | A fluorescent probe that specifically binds to this compound is introduced into cells. Confocal microscopy is then used to visualize the subcellular localization of the fluorescence signal. | - Provides high-resolution spatial information in living or fixed cells.- Allows for the observation of dynamic changes in localization.- Can be combined with organelle-specific markers for co-localization studies. | - Development of a highly specific and non-perturbing fluorescent probe for this compound is challenging.- Quantification of the signal can be complex and prone to artifacts.- Potential for phototoxicity and photobleaching. | - Strong signal co-localizing with peroxisomal markers.- Weaker, more diffuse signal potentially in mitochondrial and ER networks. |
| Proximity Ligation Assay (PLA) | Antibodies against this compound (or a tagged version) and an organelle-specific protein are used. If the two are in close proximity, a signal is generated, which can be visualized by microscopy. | - High specificity and sensitivity for detecting molecules in close proximity.- Provides in situ localization information.- Can be used to study interactions with other molecules. | - Requires highly specific antibodies against this compound.- The assay is technically demanding.- Provides information about proximity, not direct binding or absolute quantity. | - High density of PLA signals within peroxisomes.- Lower density of signals in proximity to mitochondrial and ER markers. |
Experimental Protocols
Key Experiment 1: Subcellular Fractionation and LC-MS Analysis
This protocol outlines the steps for isolating subcellular fractions and quantifying this compound.
1. Cell Culture and Harvesting:
-
Culture cells of interest to 80-90% confluency.
-
Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and pellet by centrifugation.
2. Homogenization and Fractionation:
-
Resuspend the cell pellet in an ice-cold isotonic homogenization buffer (e.g., containing sucrose, MOPS, and protease inhibitors).
-
Disrupt the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Perform differential centrifugation to separate the different organelles. A typical scheme would be:
-
Centrifuge homogenate at low speed (e.g., 600 x g) to pellet nuclei.
-
Centrifuge the supernatant at a medium speed (e.g., 10,000 x g) to pellet mitochondria.
-
Centrifuge the subsequent supernatant at a higher speed (e.g., 20,000 x g) to pellet peroxisomes.
-
Centrifuge the final supernatant at high speed (e.g., 100,000 x g) to pellet microsomes (ER) and obtain the cytosolic fraction in the supernatant.
-
3. Acyl-CoA Extraction:
-
To each organelle pellet and the cytosolic fraction, add an ice-cold extraction solvent (e.g., acetonitrile/water with a suitable internal standard).
-
Vortex vigorously and incubate on ice.
-
Centrifuge to pellet proteins and collect the supernatant containing the acyl-CoAs.
4. LC-MS/MS Analysis:
-
Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable chromatography column (e.g., C18) to separate the acyl-CoAs.
-
Set the mass spectrometer to detect the specific parent and fragment ions for this compound and the internal standard for accurate quantification.
Key Experiment 2: Immunofluorescence Staining and Confocal Microscopy
This protocol describes the visualization of this compound using immunofluorescence.
1. Cell Culture and Fixation:
-
Grow cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
2. Permeabilization and Blocking:
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
3. Antibody Incubation:
-
Incubate the cells with a primary antibody specific for this compound diluted in blocking buffer overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate with a fluorescently labeled secondary antibody and an organelle-specific marker (e.g., anti-PMP70 for peroxisomes, anti-Tom20 for mitochondria) for 1 hour at room temperature in the dark.
4. Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear staining.
-
Image the cells using a confocal laser scanning microscope, capturing images in the respective channels for this compound, the organelle marker, and the nucleus.
Visualizing the Workflow and Pathways
To better understand the experimental process and the metabolic context, the following diagrams have been generated.
Caption: Workflow for Subcellular Fractionation and LC-MS Analysis.
Caption: Simplified Alpha-Oxidation Pathway of 2-Hydroxystearic Acid.
By employing a combination of these robust methodologies, researchers can confidently determine the subcellular distribution of this compound pools. This knowledge is fundamental for a deeper understanding of lipid metabolism and for the development of targeted therapies for associated diseases. The presented protocols and comparative data serve as a valuable resource for designing and executing experiments aimed at unraveling the intricate subcellular world of lipid metabolism.
Safety Operating Guide
Navigating the Safe Disposal of 2-Hydroxystearoyl-CoA: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Hydroxystearoyl-CoA, ensuring compliance with general laboratory safety standards and minimizing risk.
Immediate Safety and Handling Precautions:
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should occur within a well-ventilated area, such as a fume hood, to prevent inhalation of any potential aerosols or dust.
Contradictory Hazard Classifications
Safety Data Sheets (SDS) for the closely related compound, 2-Hydroxystearic acid, present conflicting hazard information. Due to this ambiguity and the absence of a specific SDS for this compound, it is prudent to handle this compound as potentially hazardous.
| Data Source | Hazard Classification |
| Cayman Chemical (for 2-hydroxy Stearic Acid) | Not classified as a hazardous substance.[1] |
| MedChemExpress (for 2-Hydroxystearic acid) | Flammable liquid (Category 3), Acute toxicity, oral (Category 3), Causes skin and serious eye irritation.[2] |
Given these discrepancies, the precautionary principle dictates that this compound should be managed as a hazardous waste stream.
Step-by-Step Disposal Protocol
Adherence to a structured disposal workflow is essential for ensuring safety and regulatory compliance. The following protocol outlines the necessary steps for the proper disposal of this compound.
-
Waste Identification and Classification: Treat all this compound waste, including pure substance, contaminated solutions, and any contaminated lab materials (e.g., pipette tips, tubes), as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It should be collected in a designated, compatible container.
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Ensure the container is kept closed at all times, except when adding waste.[5][6]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[5]
-
-
Disposal Request and Pickup:
-
Once the container is full or has been in accumulation for up to one year (for unopened containers) or six months (for opened containers), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Never dispose of this compound down the sink or in the regular trash.[3][6][7]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
Personal protective equipment for handling 2-Hydroxystearoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxystearoyl-CoA. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted, incorporating best practices for handling similar biochemical compounds and general laboratory safety standards. The minimum required PPE for handling this compound includes closed-toed shoes, long pants, a lab coat, and safety glasses.[1][2] For tasks with a higher risk of exposure, additional protective measures are necessary.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Specifications & Use Cases |
| Eye and Face Protection | Safety Goggles, Face Shield | Safety goggles should be worn to protect against potential splashes.[3][4] A face shield, worn in addition to goggles, is recommended when handling larger volumes or when there is a significant splash hazard.[2][3] All eyewear must meet ANSI Z87.1 standards.[1][2] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement.[2] For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves for tears or degradation before use and remove them immediately after contact with the chemical, followed by hand washing.[2] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is essential to protect skin and clothing from potential splashes.[1][3][5] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If aerosols may be generated, a risk assessment should be performed to determine if respiratory protection is needed.[3] |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
III. Experimental Protocol: Step-by-Step Guidance
1. Preparation:
-
Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as outlined in the table above.
-
Prepare Work Area: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. Ensure the work surface is clean and uncluttered.[5]
-
Assemble Materials: Gather all necessary equipment, such as spatulas, weigh boats, vials, and solvents, before handling the compound to avoid unnecessary movement and potential for spills.
2. Handling:
-
Weighing/Aliquoting: Carefully weigh the desired amount of this compound. Avoid creating dust. Use a microbalance within the fume hood if possible.
-
Dissolving: Add the solvent to the solid compound slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.
-
Performing Experiment: Conduct all experimental procedures within the fume hood. Keep containers closed when not in use.
3. Cleanup and Disposal:
-
Decontamination: After completing the work, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed waste container for chemical waste.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[5]
IV. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for chemical waste. For larger spills, evacuate the area and follow institutional emergency spill procedures.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound.
References
- 1. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
